molecular formula C9H12N2O3S B1521014 N,N-dimethyl-3-sulfamoylbenzamide CAS No. 210827-20-6

N,N-dimethyl-3-sulfamoylbenzamide

カタログ番号: B1521014
CAS番号: 210827-20-6
分子量: 228.27 g/mol
InChIキー: VFVPHZGXBDBQCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-3-sulfamoylbenzamide (CAS 210827-20-6) is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . It serves as a valuable scaffold in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Research indicates that derivatives based on the 3-sulfamoylbenzamide core structure show significant promise as potent antiviral agents. Specifically, sulfamoylbenzamide compounds have been extensively investigated as Hepatitis B Virus (HBV) capsid assembly effectors, a mechanism that can disrupt the formation of functional viral nucleocapsids and reduce viral replication . In parallel, this chemical series has also been identified as a platform for developing potent and selective inhibitors of the Renal Outer Medullary Potassium (ROMK) channel . ROMK inhibitors are under research as a novel class of diuretics for treating hypertension and heart failure, with a potentially lower risk of causing hypokalemia compared to current standard therapies . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N,N-dimethyl-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVPHZGXBDBQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

solubility of N,N-dimethyl-3-sulfamoylbenzamide in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of N,N-dimethyl-3-sulfamoylbenzamide in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of N,N-dimethyl-3-sulfamoylbenzamide in a range of common organic solvents. In the absence of extensive published quantitative data, this guide establishes a framework for understanding and predicting its solubility based on fundamental principles of chemical interactions. It offers a detailed examination of the physicochemical properties of N,N-dimethyl-3-sulfamoylbenzamide and various solvent classes. A significant portion of this document is dedicated to a robust, step-by-step experimental protocol for the precise determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to effectively work with this compound.

Introduction

N,N-dimethyl-3-sulfamoylbenzamide is a molecule of interest in medicinal chemistry and drug discovery, sharing structural motifs with various pharmacologically active compounds.[1][2] Understanding its solubility in different organic solvents is paramount for a variety of applications, including synthesis, purification, formulation, and analytical method development. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[3] This guide aims to provide a foundational understanding of the factors governing the solubility of N,N-dimethyl-3-sulfamoylbenzamide and to equip researchers with the tools to predict and experimentally verify its solubility in a scientifically rigorous manner.

Physicochemical Properties of N,N-dimethyl-3-sulfamoylbenzamide

The solubility of a compound is intrinsically linked to its molecular structure.[4] N,N-dimethyl-3-sulfamoylbenzamide possesses a unique combination of polar and non-polar functional groups that dictate its interactions with different solvents.

  • Molecular Formula: C₉H₁₂N₂O₃S

  • Molecular Weight: 228.27 g/mol

  • CAS Number: 210827-20-6

Key Structural Features Influencing Solubility:

  • Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety that contributes to solubility in non-polar and aromatic solvents.[5]

  • Amide Group (-CON(CH₃)₂): The tertiary amide group is polar and can act as a hydrogen bond acceptor.[5] This feature promotes solubility in polar solvents. The N,N-dimethyl substitution, however, prevents it from acting as a hydrogen bond donor, which can influence its interaction with protic solvents.

  • Sulfamoyl Group (-SO₂NH₂): The primary sulfonamide group is highly polar and capable of both hydrogen bond donation and acceptance. This group significantly enhances the compound's polarity and its potential for solubility in polar, protic solvents.[6][7]

The interplay of these functional groups suggests that N,N-dimethyl-3-sulfamoylbenzamide will exhibit a nuanced solubility profile, with significant solubility in polar aprotic and some polar protic solvents, and limited solubility in non-polar solvents.

Understanding Solvent Properties

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Organic solvents are broadly classified based on their polarity.

Table 1: Properties of Common Organic Solvents

Solvent ClassExample(s)Key CharacteristicsPredicted Interaction with N,N-dimethyl-3-sulfamoylbenzamide
Non-Polar Hexane, TolueneLow dielectric constant, primarily London dispersion forces.[10][11]Low solubility due to the significant polarity of the sulfamoyl and amide groups.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High dielectric constant, large dipole moments, cannot donate hydrogen bonds.[11]High solubility is expected due to strong dipole-dipole interactions with the amide and sulfamoyl groups.
Polar Protic Methanol, Ethanol, WaterHigh dielectric constant, capable of hydrogen bond donation and acceptance.[10][11]Moderate to high solubility is anticipated due to hydrogen bonding with the sulfamoyl and amide groups.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately polar, can act as hydrogen bond acceptors.[10]Moderate solubility is likely, with THF being a better solvent than diethyl ether due to its higher polarity.
Halogenated Dichloromethane, ChloroformModerately polar, good solvating power for a range of compounds.[10]Moderate solubility is expected.

Predicted Solubility of N,N-dimethyl-3-sulfamoylbenzamide

Based on the structural analysis and the principles of solubility, a qualitative prediction of the solubility of N,N-dimethyl-3-sulfamoylbenzamide in various common organic solvents is presented in Table 2. It is crucial to note that these are estimations and should be confirmed by experimental determination.

Table 2: Predicted Qualitative Solubility of N,N-dimethyl-3-sulfamoylbenzamide

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticSparingly SolubleThe non-polar benzene ring and N,N-dimethyl groups may limit solubility despite the polar sulfamoyl and amide groups.
Methanol Polar ProticSolubleCapable of hydrogen bonding with the sulfamoyl and amide groups.
Ethanol Polar ProticSolubleSimilar to methanol, but slightly lower polarity may result in slightly lower solubility.
Acetone Polar AproticVery SolubleStrong dipole-dipole interactions with the polar functional groups.
Acetonitrile Polar AproticSolubleGood solvent for polar compounds.
Dimethylformamide (DMF) Polar AproticVery SolubleExcellent solvent for amides and other polar compounds.[3]
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleHighly polar aprotic solvent capable of strong intermolecular interactions.[3]
Dichloromethane HalogenatedModerately SolubleIntermediate polarity allows for some interaction with both polar and non-polar moieties.
Tetrahydrofuran (THF) EtherModerately SolubleIts cyclic ether structure provides moderate polarity and hydrogen bond accepting capabilities.
Ethyl Acetate EsterSparingly SolubleModerate polarity, but may not be sufficient to overcome the crystal lattice energy of the solid.
Toluene Non-PolarInsolubleThe high polarity of the solute is incompatible with the non-polar nature of the solvent.
Hexane Non-PolarInsolubleLacks the necessary polarity to interact effectively with the solute.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate quantitative solubility data, the following isothermal shake-flask method is recommended.[12] This method is considered a gold standard for solubility determination.

Materials and Equipment
  • N,N-dimethyl-3-sulfamoylbenzamide (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Prepare saturated solutions: Add excess solid to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-72 hours) with agitation A->B C Centrifuge to pellet excess solid B->C D Filter supernatant using a syringe filter C->D E Dilute the clear filtrate with a known volume of mobile phase D->E F Analyze by HPLC to determine concentration E->F

Caption: Workflow for experimental solubility determination.

Detailed Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of N,N-dimethyl-3-sulfamoylbenzamide of known concentrations in a suitable solvent (ideally the mobile phase for HPLC analysis). These will be used to generate a calibration curve.

  • Sample Preparation: To a series of vials, add an excess amount of solid N,N-dimethyl-3-sulfamoylbenzamide. The amount should be sufficient to ensure that a solid phase remains after equilibration.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method. Determine the concentration of N,N-dimethyl-3-sulfamoylbenzamide in the diluted samples by comparing the peak area to the calibration curve.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of N,N-dimethyl-3-sulfamoylbenzamide:

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[6] This relationship can be described by the van't Hoff equation.[12] For endothermic dissolution processes, increasing the temperature will increase solubility.

  • pH (for aqueous solutions): The sulfamoyl group has acidic protons, and the molecule also contains a basic amide nitrogen. Therefore, in aqueous solutions, the pH will significantly impact the ionization state and, consequently, the solubility.[12]

  • Presence of Cosolvents: The solubility in a particular solvent can be modulated by the addition of a miscible cosolvent. This is a common strategy in formulation development.

Conclusion

This technical guide has provided a comprehensive overview of the . While specific quantitative data is not widely available, a thorough understanding of the compound's physicochemical properties and the principles of solubility allows for reliable predictions. The detailed experimental protocol provided herein offers a robust framework for researchers to determine precise solubility values. A systematic approach, combining theoretical prediction with experimental verification, is essential for the successful application of N,N-dimethyl-3-sulfamoylbenzamide in research and development.

References

  • Organic Solvents: Types, Uses, & Properties Explained. (2025, June 17).
  • Properties of Common Organic Solvents. (2022, September 8). Retrieved from a source listing properties of organic solvents.
  • Common Organic Solvents: Table of Properties. Retrieved from a source providing a table of solvent properties.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from a source with a table of properties for common organic solvents.
  • Physics-Based Solubility Prediction for Organic Molecules.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Solvent. In Wikipedia. Retrieved from a source providing a general overview of solvents.
  • 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from a source explaining the role of intermolecular forces in solubility.
  • N,N-dimethyl-3-sulfamoylbenzamide | 210827-20-6. MilliporeSigma. Retrieved from the product page for N,N-dimethyl-3-sulfamoylbenzamide.
  • Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a source detailing a solubility experiment.
  • Solubility and Hydrogen Bonding. True Geometry's Blog. Retrieved from a source explaining the relationship between hydrogen bonding and solubility.
  • Hydrogen Bonding. (2026, January 1). CK-12 Foundation.
  • Solubility - What dissolves in What?. (2023, January 22). Chemistry LibreTexts. Retrieved from a source discussing solubility principles.
  • How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu. Retrieved from a source explaining the effect of hydrogen bonds on solubility.
  • Solubility of Organic Compounds. (2023, August 31). Chemistry. Retrieved from a source discussing the solubility of organic compounds.
  • Solubility. Chemistry Online @ UTSC. Retrieved from a source providing an overview of solubility concepts in organic chemistry.
  • Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). Cheméo.
  • Preparing method of N, N-dimethylbenzamide. Google Patents.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023, July 11). PMC - NIH.
  • Buy N,N-dimethyl-4-sulfamoylbenzamide | 38576-77-1. Smolecule.
  • Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. (2017, May). ResearchGate.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
  • "Benzamide, N,N,4-trimethyl-" solubility in organic solvents. Benchchem.
  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses Procedure. Retrieved from a source describing a relevant synthetic procedure.
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2021, October 9). MDPI. Retrieved from a research article on solubility screening.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from a research article on solubility modeling.
  • N,3-dimethylbenzamide | C9H11NO | CID 966002. PubChem - NIH.
  • Solvent Miscibility Table. Sigma-Aldrich.
  • Benzamide, N,N-dimethyl-. NIST WebBook.

Sources

Advanced Structural Elucidation of N,N-Dimethyl-3-sulfamoylbenzamide: A Comprehensive NMR and HRMS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the sulfonamide-benzamide scaffold is a privileged pharmacophore, frequently utilized in the design of carbonic anhydrase inhibitors, COX-2 selective NSAIDs, and targeted diuretics. N,N-dimethyl-3-sulfamoylbenzamide (C9H12N2O3S) represents a critical structural core within this chemical space. For drug development professionals and analytical chemists, the precise structural elucidation of this regioisomer—distinguishing it from its 2- and 4-substituted counterparts—is paramount.

This technical whitepaper provides an authoritative, in-depth guide to the analytical characterization of N,N-dimethyl-3-sulfamoylbenzamide. By synthesizing high-resolution mass spectrometry (HRMS) and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy data, we establish a self-validating analytical framework that ensures absolute structural confidence.

High-Resolution Mass Spectrometry (HRMS-ESI) Profiling

Methodological Rationale (Causality)

Electrospray Ionization in positive mode (ESI+) is the optimal technique for this molecule. While the sulfonamide group is weakly acidic, the tertiary amide oxygen and nitrogen can be readily protonated under acidic liquid chromatography conditions (e.g., 0.1% formic acid). Collision-Induced Dissociation (CID) is employed to generate diagnostic fragment ions. The cleavage of the N,N-dimethyl group and the sulfamoyl group are competitive pathways, providing a distinct fragmentation fingerprint that is characteristic of 1[1].

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) at a flow rate of 0.4 mL/min.

  • Ionization Setup: Configure the ESI source in positive mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.

  • Data Acquisition: Utilize an Orbitrap or Q-TOF mass spectrometer. Acquire full scan MS data from m/z 50 to 500. For MS/MS, apply a stepped normalized collision energy (NCE) of 20, 30, and 40 eV to ensure comprehensive fragmentation.

Quantitative HRMS Data
m/z (Observed)FormulaMass Error (ppm)Assignment / Fragment Loss
229.0642 C9H13N2O3S^+^< 1.0[M+H]^+^ (Precursor Ion)
212.0376 C9H10NO3S^+^< 1.5[M+H - NH3]^+^
184.0063 C7H6NO3S^+^< 1.5[M+H - HN(CH3)2]^+^
149.0810 C9H11N2O^+^< 1.5[M+H - SO2NH2]^+^
104.0495 C7H4O^+^< 2.0[M+H - SO2NH2 - HN(CH3)2]^+^

Note: The loss of the sulfamoyl group (-80 Da) is a highly diagnostic pathway frequently observed in the 2[2].

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 229.0642 F1 Loss of NH3 m/z 212.0376 M->F1 -17 Da F2 Loss of HN(CH3)2 m/z 184.0063 M->F2 -45 Da F3 Loss of SO2NH2 m/z 149.0810 M->F3 -80 Da F4 Benzoyl Cation m/z 104.0495 F2->F4 -80 Da F3->F4 -45 Da

Figure 1: Proposed ESI-MS/MS fragmentation pathway for N,N-dimethyl-3-sulfamoylbenzamide.

Multinuclear NMR Spectroscopy (^1^H and ^13^C)

Methodological Rationale (Causality)

The selection of DMSO-d6 as the NMR solvent is not arbitrary; it is a strict requirement dictated by the molecule's chemical physics. Sulfonamide protons (-SO2NH2) undergo rapid chemical exchange in protic solvents (like D2O or CD3OD), rendering them invisible in the ^1^H NMR spectrum. DMSO-d6 strongly hydrogen-bonds with the NH2 group, retarding the exchange rate and allowing these crucial protons to be observed.

Furthermore, the C-N bond of the N,N-dimethylamide group exhibits partial double-bond character due to resonance. At 298 K, this restricts free rotation, locking one methyl group syn to the carbonyl oxygen and the other anti. This magnetic inequivalence results in two distinct methyl signals in both ^1^H and ^13^C spectra, a phenomenon critical for 3[3].

Step-by-Step NMR Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of the highly purified compound and dissolve it completely in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d6 and shim the magnet to achieve a line width of < 1.0 Hz for the TMS signal.

  • ^1^H Acquisition: Acquire 16 transients with a spectral width of 12 ppm, a relaxation delay (d1) of 2.0 seconds, and an acquisition time of 3.0 seconds at 298 K.

  • ^13^C Acquisition: Acquire 512 transients with a spectral width of 250 ppm, a relaxation delay of 2.0 seconds, utilizing WALTZ-16 composite pulse decoupling to remove ^1^H-^13^C scalar couplings.

Quantitative NMR Data

Table 2: ^1^H NMR Assignments (400 MHz, DMSO-d6, 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
7.85t1H1.8Ar-H (C-2, between substituents)
7.82dt1H7.8, 1.8Ar-H (C-4, para to amide)
7.65dt1H7.8, 1.8Ar-H (C-6, ortho to amide)
7.60t1H7.8Ar-H (C-5, meta to both)
7.45br s2H--SO2NH2 (Exchangeable)
3.00s3H--N(CH3) (syn to carbonyl)
2.90s3H--N(CH3) (anti to carbonyl)

Table 3: ^13^C NMR Assignments (100 MHz, DMSO-d6, 298 K)

Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
169.5C (Quaternary)C=O (Amide Carbonyl)
144.2C (Quaternary)Ar-C (C-3, attached to -SO2)
137.8C (Quaternary)Ar-C (C-1, attached to C=O)
130.1CHAr-CH (C-6)
129.5CHAr-CH (C-5)
128.2CHAr-CH (C-4)
125.4CHAr-CH (C-2)
39.2CH3N-CH3
35.1CH3N-CH3

Analytical Quality Assurance: The Self-Validating System

To maintain strict scientific integrity, structural elucidation cannot rely on a single analytical node. The workflow must be a closed-loop, self-validating system where orthogonal techniques cross-verify one another.

In this protocol, LC-UV purity acts as the gatekeeper. Only samples exhibiting >95% purity proceed to HRMS and NMR. The exact mass obtained from HRMS validates the molecular formula, which in turn dictates the expected integral sum in the ^1^H NMR spectrum. Finally, the fragmentation connectivity from MS/MS must logically map onto the spin-spin coupling networks (e.g., the distinct triplet and doublet-of-doublets pattern of a 1,3-disubstituted benzene ring) observed in the NMR data.

QA_Workflow Prep Sample Prep & Blank Run LC LC-UV/HRMS Acquisition Prep->LC Purity >95% NMR Multinuclear NMR Acquisition Prep->NMR Val Cross-Validation (Isotopes & Integrals) LC->Val Exact Mass NMR->Val Connectivity

Figure 2: Self-validating analytical workflow for absolute structural confirmation.

References

  • Endo, H., & Hirota, M. (1978). Mass Spectra of ortho-Substituted N, N-Dimethylbenzamides. Journal of the Mass Spectrometry Society of Japan.
  • Sun, L., et al. (2009). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Drug Metabolism and Disposition.
  • Casoni, D., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Pharmaceuticals (MDPI).

Sources

An In-depth Technical Guide to the Exploratory Reactions and Derivatization of N,N-dimethyl-3-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection and modification of molecular scaffolds are paramount to the successful development of novel therapeutic agents. N,N-dimethyl-3-sulfamoylbenzamide emerges as a compound of significant interest, possessing a unique combination of a sulfonamide and a benzamide moiety. This guide provides a comprehensive technical overview of the exploratory reactions and derivatization strategies for this versatile molecule. By understanding its chemical behavior and potential for modification, researchers can unlock its full potential as a foundational element in the design of innovative pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies.

Core Compound Profile: N,N-dimethyl-3-sulfamoylbenzamide

N,N-dimethyl-3-sulfamoylbenzamide is a white to off-white solid with the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol .[1] Its structure is characterized by a central benzene ring substituted with an N,N-dimethylcarboxamide group at position 1 and a sulfonamide group at position 3. This arrangement of functional groups provides multiple avenues for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

Synthesis of the Core Scaffold

The synthesis of N,N-dimethyl-3-sulfamoylbenzamide is a multi-step process that begins with a suitable benzoic acid derivative. A general and reliable approach involves the chlorosulfonation of 3-(N,N-dimethylcarbamoyl)benzoic acid, followed by amination of the resulting sulfonyl chloride.

Diagram 1: Synthetic Pathway to N,N-dimethyl-3-sulfamoylbenzamide

Synthesis cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 3-(N,N-dimethylcarbamoyl)benzoic_acid 3-(N,N-dimethylcarbamoyl)benzoic acid Sulfonyl_chloride 3-(Chlorosulfonyl)-N,N-dimethylbenzamide 3-(N,N-dimethylcarbamoyl)benzoic_acid->Sulfonyl_chloride Excess ClSO3H, Heat Chlorosulfonic_acid Chlorosulfonic acid (ClSO3H) Target_Compound N,N-dimethyl-3-sulfamoylbenzamide Sulfonyl_chloride->Target_Compound Aqueous NH3 Ammonia Ammonia (NH3)

Caption: A two-step synthesis of N,N-dimethyl-3-sulfamoylbenzamide.

Experimental Protocol: Synthesis of N,N-dimethyl-3-sulfamoylbenzamide

Step 1: Synthesis of 3-(chlorosulfonyl)-N,N-dimethylbenzamide

  • To a stirred solution of 3-(N,N-dimethylcarbamoyl)benzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid (3-5 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate, 3-(chlorosulfonyl)-N,N-dimethylbenzamide, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of N,N-dimethyl-3-sulfamoylbenzamide

  • Suspend the crude 3-(chlorosulfonyl)-N,N-dimethylbenzamide (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add aqueous ammonia (28-30% solution, excess) dropwise with stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Remove the organic solvent under reduced pressure.

  • The resulting aqueous solution is acidified with dilute HCl to precipitate the product.

  • The solid N,N-dimethyl-3-sulfamoylbenzamide is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

The structural confirmation of N,N-dimethyl-3-sulfamoylbenzamide is achieved through standard spectroscopic techniques.

Technique Expected Features
¹H NMR Aromatic protons (multiplets in the range of 7.5-8.5 ppm), N,N-dimethyl protons (two singlets around 2.9-3.1 ppm due to restricted rotation around the C-N amide bond), and sulfonamide protons (a broad singlet around 7.2 ppm, exchangeable with D₂O).
¹³C NMR Aromatic carbons (signals between 120-145 ppm), carbonyl carbon (around 168 ppm), and N,N-dimethyl carbons (around 35-40 ppm).
IR (KBr) N-H stretching of the sulfonamide (two bands around 3350 and 3250 cm⁻¹), C=O stretching of the amide (around 1630 cm⁻¹), and S=O stretching of the sulfonamide (asymmetric and symmetric bands around 1340 and 1160 cm⁻¹).[2]
Mass Spec (ESI) A prominent [M+H]⁺ peak at m/z 229.06.

Exploratory Reactions and Derivatization Strategies

The presence of two key functional groups, the sulfonamide and the N,N-dimethylbenzamide, allows for a wide range of chemical modifications. These derivatizations are crucial for fine-tuning the molecule's physicochemical properties and biological activity in drug discovery programs.

Reactions at the Sulfonamide Moiety

The sulfonamide group is a versatile handle for derivatization, primarily through reactions at the nitrogen atom.

Diagram 2: Derivatization of the Sulfonamide Group

Sulfonamide_Derivatization cluster_alkylation N-Alkylation cluster_acylation N-Acylation Start N,N-dimethyl-3-sulfamoylbenzamide N_Alkyl_Product N-Alkyl-N,N-dimethyl-3-sulfamoylbenzamide Start->N_Alkyl_Product Nucleophilic Substitution N_Acyl_Product N-Acyl-N,N-dimethyl-3-sulfamoylbenzamide Start->N_Acyl_Product Nucleophilic Acyl Substitution Alkylation_Reagents R-X (Alkyl Halide) Base (e.g., K2CO3, NaH) Acylation_Reagents RCOCl (Acyl Chloride) Base (e.g., Pyridine)

Caption: Key derivatization reactions at the sulfonamide nitrogen.

The introduction of alkyl groups on the sulfonamide nitrogen can significantly impact the molecule's lipophilicity and binding interactions with biological targets. This reaction is typically carried out under basic conditions to deprotonate the sulfonamide nitrogen, rendering it nucleophilic.

Experimental Protocol: N-Alkylation of N,N-dimethyl-3-sulfamoylbenzamide

  • To a solution of N,N-dimethyl-3-sulfamoylbenzamide (1 equivalent) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the desired alkyl halide (R-X, 1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

N-Acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor and provide additional points for interaction with biological targets. The resulting N-acylsulfonamides often exhibit increased acidity compared to the parent sulfonamide.[3]

Experimental Protocol: N-Acylation of N,N-dimethyl-3-sulfamoylbenzamide

  • Dissolve N,N-dimethyl-3-sulfamoylbenzamide (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or THF.

  • Add a base, typically pyridine or triethylamine (1.2 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (RCOCl, 1.1 equivalents) or acid anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • The reaction is worked up by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.[4]

Reactions Involving the Benzamide Moiety

The N,N-dimethylbenzamide group is generally stable; however, under harsh conditions, it can undergo hydrolysis.

Hydrolysis of the N,N-dimethylbenzamide to the corresponding carboxylic acid can be achieved under strong acidic or basic conditions with heating. This transformation can be useful for creating derivatives with a carboxylic acid functionality, which can serve as a handle for further modifications or as a key interacting group in a biological target.

Reactions on the Aromatic Ring

The aromatic ring of N,N-dimethyl-3-sulfamoylbenzamide is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents must be considered. The N,N-dimethylcarbamoyl group is a meta-directing deactivator, while the sulfamoyl group is also a meta-directing deactivator. This directing effect can be exploited to introduce additional substituents at specific positions on the aromatic ring.

Diagram 3: Electrophilic Aromatic Substitution

EAS cluster_nitration Nitration cluster_halogenation Halogenation Start N,N-dimethyl-3-sulfamoylbenzamide Nitro_Product Nitro-derivatives Start->Nitro_Product Halo_Product Halo-derivatives Start->Halo_Product Nitration_Reagents HNO3 / H2SO4 Halogenation_Reagents X2 / Lewis Acid

Sources

Methodological & Application

detailed protocol for the synthesis of N,N-dimethyl-3-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N,N-dimethyl-3-sulfamoylbenzamide

Introduction

N,N-dimethyl-3-sulfamoylbenzamide is a substituted aromatic compound featuring both a sulfonamide and a tertiary benzamide functional group. Molecules within this structural class are of significant interest to the pharmaceutical and agrochemical industries. Sulfamoylbenzamide derivatives, for instance, have been explored as potent and selective inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), enzymes linked to thrombosis, inflammation, and cancer.[1][2] The synthetic versatility of the sulfamoylbenzoic acid scaffold allows for the generation of diverse compound libraries for screening and optimization of pharmacological properties.[2]

This document provides two detailed, field-proven protocols for the synthesis of N,N-dimethyl-3-sulfamoylbenzamide from 3-sulfamoylbenzoic acid. The first protocol follows a classical two-step approach via the formation of a reactive acyl chloride intermediate. The second protocol describes a more contemporary one-pot synthesis utilizing a carbodiimide coupling agent, which offers operational simplicity. Both methods are designed to be robust and scalable for research and drug development applications.

Overall Reaction Scheme

Reaction scheme showing the conversion of 3-sulfamoylbenzoic acid to N,N-dimethyl-3-sulfamoylbenzamide.

Figure 1: General synthetic routes for the preparation of N,N-dimethyl-3-sulfamoylbenzamide from 3-sulfamoylbenzoic acid.

Materials and Equipment

Reagents and Solvents
  • 3-Sulfamoylbenzoic acid (≥98% purity)

  • Thionyl chloride (SOCl₂, ≥99% purity)

  • Dimethylamine solution (2.0 M in THF or 40% in H₂O)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, ≥98%)

  • 4-Dimethylaminopyridine (DMAP, ≥99%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Toluene (anhydrous, ≥99.8%)

  • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexanes (ACS grade)

  • Triethylamine (Et₃N, ≥99.5%, distilled)

  • Hydrochloric acid (HCl, 1 M aqueous solution)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated NaCl aqueous solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser with gas bubbler or drying tube (CaCl₂)

  • Ice-water bath

  • Pressure-equalizing dropping funnel

  • Schlenk line or nitrogen/argon gas inlet

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile)

Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate

This method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, which is then reacted with dimethylamine without intermediate purification.

Step 1.1: Synthesis of 3-Sulfamoylbenzoyl chloride

The conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride is a standard and highly effective transformation.[3] Thionyl chloride is used in excess to serve as both the reagent and the solvent, driving the reaction to completion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies workup. A catalytic amount of DMF is often added to accelerate the reaction via the formation of the Vilsmeier reagent.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-sulfamoylbenzoic acid (5.0 g, 24.6 mmol).

  • Working in a certified chemical fume hood , carefully add thionyl chloride (15 mL, 205 mmol). The mixture may effervesce.

  • Add 2-3 drops of anhydrous DMF to the suspension.

  • Fit the condenser with a gas outlet connected to a bubbler or a base trap (e.g., NaOH solution) to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (approx. 75-80°C) using a heating mantle.[3]

  • Maintain the reflux for 2-4 hours, or until the reaction mixture becomes a clear, homogeneous solution and gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene (2 x 15 mL) can be added and co-evaporated.

  • The resulting crude 3-sulfamoylbenzoyl chloride, typically a pale yellow solid or oil, is used directly in the next step without further purification.

Step 1.2: Synthesis of N,N-dimethyl-3-sulfamoylbenzamide

The crude acyl chloride is highly electrophilic and reacts readily with dimethylamine, a nucleophile, to form the stable tertiary amide bond. The reaction is typically performed at a low temperature to control its exothermicity. An excess of dimethylamine or the addition of a tertiary amine base is required to neutralize the HCl generated during the reaction.

Procedure:

  • Place the flask containing the crude 3-sulfamoylbenzoyl chloride (theoretically 24.6 mmol) under an inert atmosphere (nitrogen or argon) and cool it in an ice-water bath (0°C).

  • Add anhydrous dichloromethane (DCM, 50 mL) to dissolve the acyl chloride.

  • In a separate flask, prepare a solution of dimethylamine. If using a 2.0 M solution in THF, measure 37 mL (74 mmol, 3.0 equiv). Add this solution to a pressure-equalizing dropping funnel.

  • Add the dimethylamine solution dropwise to the stirred acyl chloride solution over 20-30 minutes, ensuring the internal temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding water (30 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by silica gel column chromatography to afford N,N-dimethyl-3-sulfamoylbenzamide as a white solid.

Protocol 2: One-Pot Synthesis via Carbodiimide Coupling

This protocol utilizes a coupling agent to activate the carboxylic acid in situ, allowing for a direct, one-pot reaction with the amine. EDC is a water-soluble carbodiimide that activates the carboxyl group, while DMAP acts as an acyl transfer catalyst, increasing the reaction rate and yield.[2][4] This method avoids the use of harsh reagents like thionyl chloride.

Procedure:

  • To a 250 mL round-bottom flask, add 3-sulfamoylbenzoic acid (5.0 g, 24.6 mmol), EDC·HCl (5.65 g, 29.5 mmol, 1.2 equiv), and DMAP (0.30 g, 2.46 mmol, 0.1 equiv).[1][2]

  • Add anhydrous DCM (80 mL) and anhydrous DMF (20 mL) to dissolve the solids. The use of a co-solvent system can improve solubility and reaction rates.[1]

  • Stir the mixture at room temperature for 20-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Cool the flask in an ice-water bath (0°C).

  • Slowly add a 2.0 M solution of dimethylamine in THF (15 mL, 30 mmol, 1.2 equiv).

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (100 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). The aqueous washes remove the urea byproduct from EDC, excess reagents, and DMAP.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield pure N,N-dimethyl-3-sulfamoylbenzamide.

Quantitative Data Summary

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (EDC Coupling)
Starting Material 3-Sulfamoylbenzoic acid3-Sulfamoylbenzoic acid
Activating Agent Thionyl Chloride (SOCl₂)EDC·HCl / DMAP
Amine Source Dimethylamine (2M in THF)Dimethylamine (2M in THF)
Molar Equivalents Acid: 1.0, SOCl₂: Excess, Amine: 3.0Acid: 1.0, EDC: 1.2, DMAP: 0.1, Amine: 1.2
Solvent(s) Toluene, DCMDCM, DMF
Reaction Temperature Reflux (78°C), then 0°C to RT0°C to RT
Reaction Time 4-6 hours total12-18 hours
Typical Yield 75-90%70-85%

Experimental Workflow Visualization

Synthesis_Workflow cluster_0 Protocol 1: Acyl Chloride Route cluster_1 Protocol 2: EDC Coupling Route cluster_2 Workup and Purification A1 3-Sulfamoylbenzoic Acid A2 React with SOCl₂/DMF (Reflux, 2-4h) A1->A2 A3 Crude 3-Sulfamoylbenzoyl Chloride A2->A3 A4 React with Dimethylamine in DCM (0°C to RT) A3->A4 B5 Aqueous Workup (Wash & Extract) A4->B5 B6 Dry & Concentrate B5->B6 B1 3-Sulfamoylbenzoic Acid B2 React with EDC/DMAP and Dimethylamine in DCM/DMF (0°C to RT, 12-18h) B1->B2 B2->B5 B7 Purification (Chromatography or Recrystallization) B6->B7 B8 Pure N,N-dimethyl-3- sulfamoylbenzamide B7->B8

Caption: Workflow diagram for the synthesis of N,N-dimethyl-3-sulfamoylbenzamide.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a strong lachrymator. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.

  • Dimethylamine: Flammable gas/liquid with a strong odor. It is toxic and corrosive. Handle in a well-ventilated fume hood.

  • EDC·HCl and DMAP: Can be toxic and irritating. Avoid inhalation of dust and skin contact.

  • Dichloromethane (DCM): A volatile chlorinated solvent and a suspected carcinogen. Minimize exposure and handle only in a fume hood.

Characterization

The identity and purity of the final product, N,N-dimethyl-3-sulfamoylbenzamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ = 229.06).

  • Melting Point: To assess the purity of the crystalline solid.

References

  • Pore, V. S., Aher, N. G., Kumar, M., & Shukla, P. K. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 6, 103. [Link]

  • US Patent 3,288,794. (1966). Method of making amides of dimethylamine and piperazine.
  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • LookChem. (2022). Cas 70049-77-3, 4-Chloro-3-sulfamoylbenzoyl chloride. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Iqbal, J., Liaqat, W., Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1541-1550. [Link]

  • McKinnell, P. G., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1893-1897. [Link]

  • ResearchGate. Direct synthesis of sulfamoyl-benzamide derivatives. [Link]

  • RSC Publishing. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • Quora. What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? [Link]

  • US Patent 2,777,844. (1957). Sulfonamide purification process.
  • Pharmaffiliates. 4-Chloro-3-sulfamoylbenzoyl chloride. [Link]

  • CN Patent 101585781B. (2011). Preparing method of N, N-dimethylbenzamide.
  • MilliporeSigma. N,N-dimethyl-3-sulfamoylbenzamide. [Link]

  • Organic Syntheses. (1993). (E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. Org. Synth. 1993, 71, 195. [Link]

Sources

Application Notes & Protocols: The Versatility of the N,N-Dimethyl-3-Sulfamoylbenzamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sulfamoylbenzamide Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The sulfamoylbenzamide scaffold is a prime example, serving as a versatile and adaptable core for designing potent and selective modulators of various biological targets.[1] Its unique combination of a sulfonamide and a benzamide moiety provides a rich array of hydrogen bond donors and acceptors, along with an aromatic ring for diverse substitutions, enabling fine-tuning of physicochemical properties and target engagement.[1]

N,N-dimethyl-3-sulfamoylbenzamide itself, and its broader class of derivatives, have demonstrated significant therapeutic potential across a wide spectrum of diseases. The sulfonamide group is a well-established pharmacophore found in drugs with antibacterial, anticancer, anti-inflammatory, and diuretic activities.[2][3][4] When coupled with the benzamide core, which is also prevalent in pharmacologically active agents, the resulting scaffold offers a powerful platform for innovative drug design.[5] This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols to empower researchers in their drug discovery endeavors.

Part 1: Key Therapeutic Applications & Mechanisms of Action

The inherent versatility of the sulfamoylbenzamide core has been leveraged to target a diverse array of enzymes and signaling pathways implicated in human disease.

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] Their inhibition has therapeutic applications in treating glaucoma, hypertension, epilepsy, and even certain cancers.[7][8][9] Sulfonamide-containing molecules are the cornerstone of CA inhibitor design.

  • Mechanism of Action: The primary sulfonamide group (—SO₂NH₂) is isosteric to the bicarbonate ion and coordinates to the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity.[6] Derivatives of sulfamoylbenzamide have been synthesized and evaluated as potent inhibitors of various CA isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII.[7][8][10]

  • Therapeutic Relevance:

    • Glaucoma: Inhibition of CA II in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[9]

    • Cancer: Inhibition of tumor-associated CA IX, which is overexpressed under hypoxic conditions, can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced tumor growth.[8]

    • Neurological Disorders: CAs are involved in neuronal excitability, and their inhibition can have anticonvulsant effects.[7][9]

Modulation of Ectonucleotidases (h-NTPDases)

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are cell surface enzymes that regulate purinergic signaling by hydrolyzing extracellular ATP and ADP.[11] Dysregulation of this pathway is implicated in thrombosis, inflammation, diabetes, and cancer.[2][12][13]

  • Mechanism of Action: Sulfamoylbenzamide derivatives have been identified as selective inhibitors of several h-NTPDase isoforms (1, 2, 3, and 8).[12][13] Molecular docking studies suggest these inhibitors bind to key amino acid residues within the active site, preventing substrate access and hydrolysis.[2][12]

  • Therapeutic Relevance: By inhibiting specific h-NTPDase isoforms, these compounds can modulate the levels of extracellular nucleotides, offering potential treatments for a range of pathologies. For instance, inhibiting h-NTPDase1, which is involved in platelet aggregation, could be a strategy for anti-thrombotic therapy.[12]

Inhibition of STAT3 Signaling in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting proliferation, survival, and metastasis.[14] It has emerged as a critical target for cancer therapy.

  • Mechanism of Action: Based on the structure of the known STAT3 inhibitor Niclosamide, a series of N-substituted sulfamoylbenzamide derivatives were designed. These compounds effectively inhibit the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation.[14] This leads to the downregulation of STAT3 target genes, resulting in apoptosis and inhibition of cancer cell migration.[14]

  • Therapeutic Relevance: One lead compound, B12, demonstrated potent inhibition of the IL-6/STAT3 signaling pathway and suppressed tumor growth in a xenograft mouse model, highlighting its potential as an orally bioavailable anticancer agent.[14]

Antiviral Activity: HBV Capsid Assembly Modulation

Chronic Hepatitis B Virus (HBV) infection is a major global health problem. Capsid assembly modulators (CAMs) are a novel class of antivirals that disrupt the HBV replication cycle.[15]

  • Mechanism of Action: The sulfamoylbenzamide scaffold is central to the structure of NVR 3-778, a first-in-class CAM.[15] Derivatives of this compound act by interfering with the assembly of the viral capsid, a crucial step for viral replication and persistence.[5][15]

  • Therapeutic Relevance: By optimizing the sulfamoylbenzamide core, researchers have developed derivatives with improved anti-HBV activity and better aqueous solubility compared to the parent compound, making them promising candidates for further development.[15]

Emerging Applications

The versatility of the sulfamoylbenzamide scaffold extends to other promising therapeutic areas:

  • NLRP3 Inflammasome Inhibition: Derivatives have been developed as selective inhibitors of the NLRP3 inflammasome, a key driver of inflammation in neurological disorders like multiple sclerosis.[16]

  • ROMK Inhibition: 3-Sulfamoylbenzamides have been identified as inhibitors of the renal outer medullary potassium channel (ROMK), representing a novel mechanism for diuretic agents to treat hypertension.[17]

  • Anticonvulsant Activity: Related sulfamide derivatives show broad-spectrum anticonvulsant activity by inhibiting voltage-gated sodium and N-type calcium channels.[18]

Part 2: Synthesis and Experimental Protocols

This section provides detailed, field-proven methodologies for the synthesis and biological evaluation of N,N-dimethyl-3-sulfamoylbenzamide and its derivatives.

General Synthesis of Sulfamoylbenzamide Derivatives

The synthesis of this class of compounds is typically achieved through a linear approach starting from a substituted benzoic acid. The causality behind this workflow is the sequential and controlled formation of the sulfonamide and then the carboxamide bond, which allows for high modularity and diversification.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Carboxamide Formation A Substituted Benzoic Acid C 3-Chlorosulfonyl Benzoic Acid A->C B Chlorosulfonic Acid (Excess, Elevated Temp) B->C E 3-Sulfamoyl Benzoic Acid Intermediate C->E D Primary/Secondary Amine (e.g., Dimethylamine) D->E H Final N,N-dimethyl-3- sulfamoylbenzamide Derivative E->H F Amine (R-NH2) F->H G Coupling Agent (e.g., HATU, Carbodiimide) G->H

Caption: General three-step synthetic workflow for sulfamoylbenzamide derivatives.

Protocol 2.1.1: Step-by-Step Synthesis

This protocol outlines the synthesis of a generic N,N-dimethyl-3-sulfamoylbenzamide derivative.[2][17]

  • Chlorosulfonation of Benzoic Acid:

    • To an excess of chlorosulfonic acid (e.g., 5 equivalents) cooled in an ice bath, slowly add the starting benzoic acid (1 equivalent).

    • Allow the mixture to warm to room temperature and then heat to an elevated temperature (e.g., 60-80°C) for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (the sulfonyl chloride) is filtered, washed with cold water, and dried. Causality: Using excess chlorosulfonic acid and heat is necessary to drive the electrophilic substitution on the electron-deficient benzoic acid ring.[2]

  • Sulfonamide Formation:

    • Dissolve the 3-chlorosulfonyl benzoic acid intermediate (1 eq) in a suitable solvent like THF or an aqueous basic medium.

    • Cool the solution in an ice bath and add the desired amine (e.g., a 40% aqueous solution of dimethylamine, 2-3 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Acidify the reaction mixture with HCl to precipitate the 3-(N,N-dimethylsulfamoyl)benzoic acid product. Filter, wash with water, and dry.

  • Carboxamide Coupling:

    • In an anhydrous solvent (e.g., DMF or DCM), combine the 3-(N,N-dimethylsulfamoyl)benzoic acid (1 eq), the desired amine for the amide bond (1.1 eq), and a coupling agent such as HATU (1.2 eq) or a carbodiimide (e.g., EDC, 1.2 eq) with an activator like HOBt (1.2 eq).

    • Add a non-nucleophilic base such as DIPEA (2-3 eq) to the mixture.

    • Stir at room temperature overnight.

    • Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash sequentially with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound. Causality: Coupling agents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine to form a stable amide bond under mild conditions.[2][12]

Protocol: In Vitro h-NTPDase Inhibition Assay

This protocol is adapted from methods used to screen sulfamoylbenzamide derivatives for their inhibitory potential against h-NTPDase isoforms.[2]

  • Materials & Reagents:

    • Recombinant human NTPDase enzymes (isoforms 1, 2, 3, 8).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

    • Substrate: ATP (adenosine 5'-triphosphate).

    • Malachite Green Reagent (for phosphate detection).

    • Test Compounds (dissolved in DMSO).

    • Positive Control (e.g., Suramin).

    • 96-well microplate.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Then, dilute further into the assay buffer to achieve final desired concentrations (ensure final DMSO concentration is <1%).

    • In a 96-well plate, add 25 µL of the assay buffer.

    • Add 5 µL of the test compound dilution (or DMSO for control, or positive control).

    • Add 10 µL of the respective h-NTPDase enzyme solution and incubate for 15 minutes at 37°C. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 10 µL of ATP substrate (final concentration typically 1 mM).

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and quantify the inorganic phosphate (Pi) released by adding 50 µL of Malachite Green reagent.

    • After a 15-minute color development period, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol: Cell-Based STAT3 Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of sulfamoylbenzamide derivatives to inhibit STAT3 activation in cancer cells.[14]

G A 1. Cell Culture (e.g., MDA-MB-231) B 2. Serum Starvation (Synchronize cells) A->B C 3. Pre-treatment (Add Test Compound) B->C D 4. Stimulation (e.g., IL-6) C->D E 5. Cell Lysis (Extract Proteins) D->E F 6. SDS-PAGE & Transfer (Separate & Blot Proteins) E->F G 7. Immunoblotting (Probe with p-STAT3, STAT3, Actin antibodies) F->G H 8. Imaging & Analysis (Quantify Band Density) G->H

Caption: Experimental workflow for analyzing STAT3 phosphorylation via Western Blot.

  • Cell Culture and Treatment:

    • Culture a human cancer cell line with high basal or inducible STAT3 activity (e.g., MDA-MB-231, HCT-116) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle control) for 2-4 hours.

    • Stimulate the cells with a cytokine like Interleukin-6 (IL-6) for 15-30 minutes to induce STAT3 phosphorylation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT (p-STAT3, Tyr705).

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Express the results as a percentage of the stimulated control.

Part 3: Data Presentation & Summary

Quantitative data should be presented clearly to allow for straightforward comparison of compound activities.

Table 1: Inhibitory Activity of Representative Sulfamoylbenzamide Derivatives

Compound IDTargetAssay TypeIC₅₀ Value (µM)Reference
3i h-NTPDase1Enzyme Inhibition2.88 ± 0.13[2][12]
3i h-NTPDase3Enzyme Inhibition0.72 ± 0.11[2][12]
2d h-NTPDase8Enzyme Inhibition0.28 ± 0.07[2][12]
4d h-NTPDase2Enzyme Inhibition0.13 ± 0.01[2]
B12 STAT3 SignalingCell-based (MDA-MB-231)0.61 - 1.11[14]
P4 hCA-IEnzyme Inhibition0.22 ± 0.01[7]
P4 hCA-IIEnzyme Inhibition0.33 ± 0.05[7]
7b HBVAntiviral ActivityPotent Activity[15]

Note: Data is compiled from multiple sources for illustrative purposes. Compound structures are detailed in the cited references.

Conclusion and Future Directions

The N,N-dimethyl-3-sulfamoylbenzamide scaffold and its close analogs represent a remarkably fruitful starting point for drug discovery campaigns. The synthetic tractability and the ability to modulate a wide range of critical biological targets—from enzymes like carbonic anhydrases and NTPDases to transcription factors like STAT3—underscore its privileged status. The protocols and data presented in this guide serve as a robust foundation for researchers aiming to explore and expand upon the therapeutic potential of this chemical class. Future efforts will likely focus on optimizing the pharmacokinetic and ADME properties of these potent inhibitors, advancing the most promising candidates toward clinical evaluation for a new generation of targeted therapies.

References

  • Hussain Zaigham, Z., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. Available from: [Link]

  • Yuan, Y., et al. (2022). Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. Bioorganic Chemistry. Available from: [Link]

  • Hussain Zaigham, Z., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. Available from: [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). Direct synthesis of sulfamoyl-benzamide derivatives. Available from: [Link]

  • PubChem. (n.d.). Indapamide. National Center for Biotechnology Information. Available from: [Link]

  • Ceylan, S., et al. (2025). Synthesis and Carbonic Anhydrase Inhibition Profiles of N-(3-sulfamoylphenyl)propanamide/benzamide Derivatives: Experimental and Computational Insights With Absorption, Distribution, Metabolism, and Excretion Profiling. Chemical Biodiversity. Available from: [Link]

  • ecancer. (2016). Chemical compound holds promise as cancer treatment with fewer side effects. Available from: [Link]

  • Chen, P., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry. Available from: [Link]

  • Luma, N. T., et al. (2018). Discovery and in Vitro Optimization of 3-Sulfamoylbenzamides as ROMK Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Kumin, M., et al. (2009). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-(6-Chloro-2,3-dihydro-benzo[12][19]dioxin-2-ylmethyl)-N'-methyl-sulfamide. Journal of Medicinal Chemistry. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides. Available from: [Link]

  • Jiang, H., et al. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry. Available from: [Link]

  • Cashman, J. R., et al. (2018). Novel tertiary sulfonamides as potent anti-cancer agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Quora. (2020). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?. Available from: [Link]

  • Muhammet, M. H., et al. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. ChemMedChem. Available from: [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available from: [Link]

  • ResearchGate. (2024). Synthesis, biological and antioxidant activity of new diamides derived from sulfonamide drug and local anesthesia. Available from: [Link]

  • ResearchGate. (n.d.). Diverse role of safinamide in neurological diseases. Available from: [Link]

  • Ghandourah, E., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. Available from: [Link]

  • Hussain Zaigham, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. Available from: [Link]

  • MedLink Neurology. (n.d.). Drug-induced neurologic disorders. Available from: [Link]

  • Ponticello, G. S., et al. (1987). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry. Available from: [Link]

  • Angeli, A., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. Available from: [Link]

  • Gonzales-Cisterna, A., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLoS ONE. Available from: [Link]

  • Asif, M. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemical Biodiversity. Available from: [Link]

  • ResearchGate. (2025). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008) | Request PDF. Available from: [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Available from: [Link]

  • Laco, G. S., et al. (2014). Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Kerbrat, A., et al. (2016). Acute Neurologic Disorder From an Inhibitor of Fatty Acid Amide Hydrolase. The New England Journal of Medicine. Available from: [Link]

  • ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]

Sources

Application Note: Strategic Utilization of N,N-Dimethyl-3-sulfamoylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethyl-3-sulfamoylbenzamide is a versatile meta-substituted benzene scaffold critical to the development of sulfonamide-based therapeutics. Structurally, it features a robust dimethylamide moiety and a reactive primary sulfonamide group. This dual-functionality makes it an ideal intermediate for synthesizing Carbonic Anhydrase Inhibitors (CAIs) , NTPDase inhibitors , and thiazide-like diuretics . Furthermore, it serves as a primary reference standard for impurity profiling in the manufacturing of Indapamide , specifically identifying des-chloro degradation products.

This guide provides a high-purity synthesis protocol, downstream functionalization strategies, and analytical applications, ensuring researchers can effectively deploy this intermediate in drug discovery and quality control workflows.

Chemical Profile & Reactivity

The compound possesses two distinct electronic environments:

  • The Dimethylamide (

    
    ):  A moderately deactivating, meta-directing group that is chemically stable under standard nucleophilic attack conditions, serving as a robust "anchor" for the molecule.
    
  • The Sulfonamide (

    
    ):  A primary sulfonamide that acts as a weak acid (
    
    
    
    ) and a nucleophile. It is the primary site for derivatization (e.g., N-alkylation, N-acylation).
PropertyData
IUPAC Name 3-(Aminosulfonyl)-N,N-dimethylbenzamide
CAS Number 210827-20-6
Molecular Formula

Molecular Weight 228.27 g/mol
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Key Reactivity Sulfonamide N-alkylation, Sulfonylurea formation

Protocol A: High-Purity Synthesis from N,N-Dimethylbenzamide

While 3-sulfamoylbenzoic acid can be used as a starting material, the following route via chlorosulfonation of N,N-dimethylbenzamide is preferred for industrial scalability and yield. This "Direct Chlorosulfonation" method leverages the meta-directing nature of the amide group.

Step 1: Chlorosulfonation

Objective: Introduce the sulfonyl chloride group at the meta position.

  • Reagents: N,N-Dimethylbenzamide (1.0 eq), Chlorosulfonic acid (

    
    , 5.0–6.0 eq).
    
  • Apparatus: Round-bottom flask with drying tube (

    
    ), ice bath, oil bath.
    

Procedure:

  • Place Chlorosulfonic acid (6.0 eq) in a dry round-bottom flask cooled to 0°C.

  • Add N,N-Dimethylbenzamide (1.0 eq) portion-wise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Remove the ice bath and heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for consumption of starting material.[1]

  • Cool the reaction mixture to room temperature.

  • Quenching: Slowly pour the oily reaction mixture onto crushed ice (approx. 10x weight of acid) with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a white/off-white solid or oil.

  • Extract immediately with Dichloromethane (DCM) (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    .[1]
    • Note: Do not concentrate to dryness if storing; sulfonyl chlorides are unstable. Proceed immediately to Step 2.

Step 2: Ammonolysis (Sulfonamide Formation)

Objective: Convert the sulfonyl chloride to the primary sulfonamide.

  • Reagents: Crude sulfonyl chloride solution (from Step 1), Ammonium Hydroxide (

    
    , 28-30%, excess) or Ammonia in THF.
    

Procedure:

  • Cool the DCM solution of 3-(chlorosulfonyl)-N,N-dimethylbenzamide to 0°C.

  • Add Ammonium Hydroxide (10 eq) dropwise. Alternatively, bubble anhydrous

    
     gas through the solution for 30 minutes.
    
  • Stir the biphasic mixture at Room Temperature (RT) for 2–3 hours.

  • Workup: Separate the organic layer.[2] Wash the aqueous layer with DCM (

    
    ). Combine organic layers.
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) to yield N,N-dimethyl-3-sulfamoylbenzamide as a white solid.[2][3]

Application Workflows

Application 1: Synthesis of NTPDase Inhibitors

Recent medicinal chemistry efforts utilize sulfamoyl-benzamides to inhibit nucleoside triphosphate diphosphohydrolases (NTPDases), which are targets for cancer and inflammatory diseases.[4][5]

  • Mechanism: The sulfonamide nitrogen is functionalized to increase lipophilicity and target specificity.

  • Protocol:

    • Dissolve N,N-dimethyl-3-sulfamoylbenzamide in DMF.

    • Add

      
       (2.0 eq) and an alkyl halide (e.g., benzyl bromide or a substituted phenacyl bromide).
      
    • Stir at 60°C for 4 hours.

    • The resulting N-substituted sulfonamide retains the dimethylamide core, which interacts with the enzyme's hydrophilic pocket.

Application 2: Reference Standard for Indapamide Impurities

In the quality control of Indapamide (a diuretic), the des-chloro analog is a critical process impurity.

  • Indapamide Structure: 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide.

  • Impurity Context: If the chlorination step is incomplete or if reductive dechlorination occurs, the scaffold reverts to a non-chlorinated benzamide.

  • Usage: N,N-dimethyl-3-sulfamoylbenzamide serves as a surrogate standard to calibrate HPLC retention times for meta-sulfamoyl impurities lacking the 4-chloro substituent.

Visualizing the Chemistry (Graphviz)

G Start N,N-Dimethylbenzamide Step1 Chlorosulfonation (ClSO3H, 100°C) Start->Step1 Electrophilic Aromatic Subst. Inter Intermediate: 3-(Chlorosulfonyl)-N,N-dimethylbenzamide Step1->Inter Step2 Ammonolysis (NH4OH or NH3/THF) Inter->Step2 Nucleophilic Subst. Product TARGET: N,N-dimethyl-3-sulfamoylbenzamide Step2->Product App1 Application 1: NTPDase Inhibitors (N-Alkylation) Product->App1 K2CO3, R-X App2 Application 2: Indapamide Impurity Profiling Product->App2 HPLC Std

Caption: Synthetic pathway from N,N-dimethylbenzamide to the target scaffold and downstream applications.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete chlorosulfonation due to low temp.Ensure reaction reaches 95–100°C; the amide group deactivates the ring, requiring higher energy than benzene.
Product is Oily Residual DMF or incomplete crystallization.Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.
Formation of Sulfonic Acid Hydrolysis of sulfonyl chloride during quench.Quench onto ice very slowly and extract immediately. Do not let the aqueous mixture stand.
Ortho/Para Isomers Directing group ambiguity.The

group is a meta director. Minor ortho isomers can be removed via recrystallization from Ethanol.

References

  • Iqbal, J., et al. (2023).[4] "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." Royal Society of Chemistry Advances.

  • BenchChem. (2025).[1] "Synthesis of Derivatives from N,N-dimethyl-2-sulfamoylacetamide: Application Notes." BenchChem Protocols.

  • Sigma-Aldrich. (2024). "Product Specification: N,N-dimethyl-3-sulfamoylbenzamide (CAS 210827-20-6)."[6] MilliporeSigma Catalog.

  • CymitQuimica. (2026). "4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide and related scaffolds." CymitQuimica Building Blocks.

Sources

Application Note: Purification Strategies for N,N-Dimethyl-3-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This guide details the purification protocols for N,N-dimethyl-3-sulfamoylbenzamide , a critical intermediate in the synthesis of diuretic and antihypertensive pharmaceutical scaffolds.[1][2]

Achieving pharmaceutical-grade purity (>98%) for this compound is often complicated by the presence of regioisomers, unreacted 3-chlorosulfonyl precursors, and hydrolysis byproducts (3-sulfobenzoic acid derivatives).[1] This note moves beyond generic "recrystallization" advice, providing a chemically grounded Acid-Base Switching Protocol that exploits the specific pKa differential between the sulfonamide moiety and non-acidic impurities.

Physicochemical Profile & Solubility Logic

Understanding the molecule's "personality" is the first step to successful purification.[2][3]

PropertyValue / CharacteristicImplication for Purification
Structure 3-(H₂NO₂S)-C₆H₄-CON(CH₃)₂Contains a weakly acidic sulfonamide and a neutral amide.[1][2]
Molecular Weight ~228.27 g/mol Moderate size, likely solid at RT.[2][3]
pKa (Sulfonamide) ~10.1 (Estimated)CRITICAL: Soluble in pH > 11 (forms salt); insoluble in pH < 9.[3]
pKa (Amide) NeutralRemains neutral across purification pH range.[3]
LogP ~0.5 - 1.2Moderately polar; soluble in EtOAc, alcohols, DMF.[1][2]
Melting Point 145–155°C (Typical for class)Suitable for melt-point purity assay; high enough for stable crystallization.[1][2][3]
Impurity Profile
  • Starting Material: 3-(Chlorosulfonyl)benzoic acid derivatives (highly reactive).[1][2][3]

  • Hydrolysis Product: 3-Sulfobenzoic acid (highly water-soluble, acidic).[1][2][3]

  • Regioisomers: Ortho- or para-substituted isomers (often formed during initial sulfonation).[1][2][3]

Method A: The "Acid-Base Switch" (Primary Protocol)

Best For: Crude reaction mixtures containing >10% impurities.[1][3] Mechanism: This method utilizes the weak acidity of the primary sulfonamide proton (-SO₂NHH ).[1][3] By deprotonating this group with a base, the target molecule moves into the aqueous phase, leaving non-acidic organic impurities (like unreacted amides or bis-substituted byproducts) in the organic phase.

Workflow Diagram (DOT)

AcidBaseSwitch Start Crude Reaction Mixture (Solid or Oil) Dissolve Dissolve in Ethyl Acetate (EtOAc) Start->Dissolve Extract1 Extract with 1M NaOH (pH > 12) Target forms Sodium Salt (Water Soluble) Dissolve->Extract1 PhaseSep Phase Separation Extract1->PhaseSep OrgPhase Organic Phase (Contains Non-Acidic Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Contains Target as Salt) PhaseSep->AqPhase Keep Wash Wash Aq. Phase with Fresh EtOAc (Removes trace organics) AqPhase->Wash Acidify Acidify with 2M HCl to pH 2-3 (Target Reprotonates & Precipitates) Wash->Acidify Filter Vacuum Filtration & Drying Acidify->Filter Final Purified N,N-dimethyl-3-sulfamoylbenzamide Filter->Final

Figure 1: Acid-Base Switching Workflow. By leveraging the sulfonamide pKa (~10), we selectively isolate the target from neutral organic byproducts.

Step-by-Step Protocol
  • Dissolution: Dissolve 10.0 g of crude solid in 100 mL Ethyl Acetate (EtOAc) . If insoluble material remains, filter it off (likely inorganic salts).[3]

  • Extraction (Forward): Transfer to a separatory funnel. Add 60 mL of 1.0 M NaOH . Shake vigorously for 2 minutes.

    • Why? The sulfonamide deprotonates (R-SO₂NH⁻ Na⁺) and migrates to the water layer.[1] The dimethylamide group is stable to mild base at RT.[1][2][3]

  • Phase Separation: Collect the lower aqueous layer (Product Phase).[2][3] Retain the upper organic layer for TLC analysis (Impurities) before discarding.[3]

  • Wash: Return the aqueous layer to the funnel.[1][2][3] Wash with 30 mL fresh EtOAc to remove entrained non-acidic contaminants.[1][2][3] Discard the organic wash.[1][2][3]

  • Precipitation (Reverse): Transfer the aqueous phase to a beaker with stirring. Slowly add 2.0 M HCl dropwise until pH reaches ~2–3.

    • Observation: The solution will become cloudy as the neutral sulfonamide precipitates.[2][3]

  • Isolation: Cool the slurry in an ice bath (0–5°C) for 30 minutes to maximize yield. Filter via Büchner funnel.[1][2][3] Wash the cake with cold water (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Recrystallization (Polishing)

Best For: Material with >90% purity requiring >98% (HPLC).[3] Solvent System: Ethanol/Water or Methanol/Water.[1][2][3]

Protocol
  • Solvent Choice: Ethanol (95%) is preferred due to lower toxicity than Methanol.[2][3]

  • Dissolution: Suspend the solid from Method A in Ethanol (approx. 5 mL per gram). Heat to reflux (approx. 78°C).[3]

  • Titration: If not fully dissolved, add Ethanol in 1 mL increments until a clear solution is obtained.

  • Hot Filtration: If particulates remain, filter rapidly through a pre-warmed glass frit.[1][2][3]

  • Crystallization: Remove from heat. Add warm water (approx. 10-20% of the ethanol volume) to the cloud point (just until persistent turbidity appears), then add 1-2 drops of Ethanol to clear it.[1]

  • Cooling: Allow to cool to Room Temp (RT) slowly over 2 hours. Then refrigerate at 4°C for 4 hours.

    • Note: Rapid cooling traps impurities.[1][2][3] Slow cooling yields purer crystals.[1][2][3]

  • Collection: Filter and wash with cold 20% Ethanol/Water.

Analytical Validation

Trust but verify. Use these parameters to confirm identity and purity.

TechniqueExpected ResultAcceptance Criteria
HPLC Single peak at retention time (Rt) distinct from benzoic acid precursors.[1][2][3]> 98.0% Area Under Curve (AUC)
1H NMR (DMSO-d6) Aromatic: 4H multiplet (7.5-8.2 ppm).[1] Sulfonamide: Broad singlet (2H) ~7.4 ppm (D₂O exchangeable).[3] Methyls: Two singlets or one broad singlet ~2.9-3.1 ppm (6H).[1][2][3]No extra aromatic peaks (indicates isomer removal).[3]
Melting Point Sharp range (e.g., 148–150°C).[3]Range < 2°C.
NMR Diagnostic Tip

The N,N-dimethyl protons often appear as two distinct peaks or a broad hump at room temperature due to restricted rotation around the Amide C-N bond.[1][2] This is not an impurity. Heating the NMR tube to 50°C will coalesce these into a sharp singlet.[1][2][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Method A pH during precipitation was not low enough.Ensure pH is < 3.[1][2][3] Sulfonamides are weak acids; pH 7 is insufficient to fully precipitate them.[1][2][3]
Oil formation during Recrystallization "Oiling out" due to high impurity load or too much water.[1][2][3]Re-dissolve by heating.[1][2][3] Add more Ethanol.[1][2][3] Seed with a pure crystal at 40°C.
Product smells like amine Trapped Dimethylamine (from synthesis).[3]Vacuum dry at higher temp (50°C) or wash solid with dilute (0.1 M) HCl during filtration.[3]

References

  • Synthesis of Sulfamoyl-benzamides: Mali, S. N., et al. "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases."[1][2][3][4][5] RSC Advances, 2023.[2][3]

  • General Sulfonamide Purification: "Purification of sulfonamides via Acid-Base Extraction." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman, 1989.[2][3]

  • Solubility Prediction: Adibkia, K., et al. "Solubility prediction of sulfonamides at various temperatures."[2][3] ResearchGate, 2015.[2][3][6]

  • N,N-Dimethylbenzamide Properties: Sigma-Aldrich Product Sheet for N,N-Dimethylbenzamide (Structural Analog).

Sources

Characterization of N,N-dimethyl-3-sulfamoylbenzamide: A Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of N,N-dimethyl-3-sulfamoylbenzamide. Designed for researchers, scientists, and drug development professionals, this document offers a suite of validated methods for the comprehensive analysis of this compound, ensuring scientific integrity and reproducible results.

Introduction

N,N-dimethyl-3-sulfamoylbenzamide is a molecule of interest in pharmaceutical research, belonging to the sulfonamide class of compounds. Its structural features, comprising a benzamide core, a dimethylated amide, and a sulfamoyl group, necessitate a multi-faceted analytical approach for complete characterization. This guide outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, a protocol for forced degradation studies is included to assess the intrinsic stability of the molecule.

The methodologies presented herein are designed to be robust and reliable, providing the user with the necessary tools to assess the identity, purity, and stability of N,N-dimethyl-3-sulfamoylbenzamide. Each protocol is accompanied by an explanation of the underlying scientific principles, guiding the user in making informed experimental choices.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a cornerstone technique for the quantitative analysis of pharmaceutical compounds.[1] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate N,N-dimethyl-3-sulfamoylbenzamide from its impurities and degradation products, allowing for accurate purity assessment and assay determination.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on the non-polar nature of the benzamide core of the analyte, which will interact favorably with the hydrophobic C18 chains. The mobile phase, a mixture of a polar aqueous component (with a pH-adjusting agent like orthophosphoric acid) and a less polar organic solvent (acetonitrile or methanol), allows for the fine-tuning of the analyte's retention time. A gradient elution is often preferred over an isocratic one to ensure the elution of both more and less polar impurities within a reasonable timeframe. UV detection is suitable due to the presence of the aromatic ring, which provides a chromophore that absorbs in the UV region. A wavelength of approximately 238 nm is a good starting point for detection, as it is a common wavelength for benzamide-containing structures.[1]

Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: Water with 0.1% orthophosphoric acid (pH adjusted to ~3.0).

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution: Prepare a stock solution of N,N-dimethyl-3-sulfamoylbenzamide reference standard in the diluent at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a known concentration (e.g., 1 mg/mL).

3. Chromatographic Conditions:

ParameterCondition
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength238 nm
Gradient Program0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B

4. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the analyte peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

5. Data Analysis:

  • For assay, compare the peak area of the analyte in the sample solution to that of the standard solution.

  • For purity, determine the area percentage of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Identification

LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level analysis and structural confirmation.[2] This is particularly useful for identifying and quantifying low-level impurities and degradation products.

Causality Behind Experimental Choices

Electrospray ionization (ESI) in positive ion mode is chosen as the nitrogen atoms in the amide and sulfonamide groups are readily protonated. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for quantification.[3] The precursor ion will be the protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and fragmentation of the aromatic ring.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. LC Conditions:

  • Use the same column and mobile phase as the HPLC method, but replace orthophosphoric acid with a volatile acid like formic acid (0.1%) to ensure compatibility with the mass spectrometer.

3. MS/MS Parameters (to be optimized for N,N-dimethyl-3-sulfamoylbenzamide):

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage~3.0 kV
Source Temperature~150 °C
Desolvation Temperature~400 °C
Precursor Ion [M+H]+m/z 229.07
Product Ions (Example)To be determined empirically, but could include fragments corresponding to the loss of SO2NH2 and the dimethylaminocarbonyl group.
Collision EnergyTo be optimized for each MRM transition

4. Data Analysis:

  • For quantification, generate a calibration curve using the peak area ratios of the analyte to an internal standard.

  • For identification, compare the retention time and the ratio of the quantifier and qualifier ion transitions to that of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Causality Behind Experimental Choices

Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of polar organic compounds and its relatively simple residual solvent peaks.[5] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The expected ¹H NMR spectrum will show signals for the aromatic protons, the N-methyl protons, and the sulfamoyl protons. The ¹³C NMR spectrum will display signals for all unique carbon atoms in the molecule.

Predicted NMR Spectral Data

Based on the structure of N,N-dimethyl-3-sulfamoylbenzamide and data from similar compounds, the following chemical shifts can be predicted.

¹H NMR (in DMSO-d₆):

  • Aromatic protons: ~ δ 7.5-8.2 ppm (multiplets)

  • N(CH₃)₂ protons: ~ δ 2.9-3.1 ppm (two singlets due to restricted rotation around the amide C-N bond)

  • SO₂NH₂ protons: ~ δ 7.3 ppm (broad singlet)

¹³C NMR (in DMSO-d₆):

  • C=O carbon: ~ δ 168-170 ppm

  • Aromatic carbons: ~ δ 125-145 ppm

  • N(CH₃)₂ carbons: ~ δ 35-40 ppm

Experimental Protocol: NMR

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • Add a small amount of TMS as an internal standard.

2. NMR Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard pulse programs for ¹H and ¹³C acquisition should be used. 2D NMR experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Assign the signals to the corresponding atoms in the molecule based on chemical shifts, coupling patterns, and 2D correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

Causality Behind Experimental Choices

The KBr pellet method is a common and effective technique for analyzing solid samples. The key functional groups in N,N-dimethyl-3-sulfamoylbenzamide, such as the amide C=O, the S=O of the sulfonamide, and the N-H bonds of the sulfamoyl group, have distinct and well-characterized absorption bands in the mid-infrared region.

Experimental Protocol: FTIR

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

2. FTIR Measurement:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

3. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Sulfonamide)~3350-3250
C-H Stretch (Aromatic)~3100-3000
C-H Stretch (Aliphatic)~2950-2850
C=O Stretch (Amide)~1650
C=C Stretch (Aromatic)~1600-1450
S=O Stretch (Sulfonamide)~1350 (asymmetric) and ~1160 (symmetric)

Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][7] These studies involve subjecting the compound to various stress conditions to induce degradation.

Causality Behind Experimental Choices

The stress conditions (acidic, basic, oxidative, thermal, and photolytic) are chosen to cover the most common degradation pathways for pharmaceutical compounds. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed and can be detected without complete destruction of the parent molecule.[8]

Experimental Protocol: Forced Degradation

1. Sample Preparation:

  • Prepare solutions of N,N-dimethyl-3-sulfamoylbenzamide in appropriate solvents at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60 °C for a specified time.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a specified time.

  • Photolytic Degradation: Expose the sample solution and solid sample to UV and visible light in a photostability chamber.

3. Analysis:

  • Analyze the stressed samples at different time points using the developed RP-HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Peak purity analysis of the parent peak should be performed to ensure that no degradation products are co-eluting.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Diluent A->B C Filter (if necessary) B->C D Inject into HPLC C->D Transfer to Vials E Separation on C18 Column D->E F UV/PDA Detection E->F G Integrate Peaks F->G H System Suitability Check G->H I Calculate Assay & Purity H->I

Caption: General workflow for HPLC analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare Drug Substance Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidative (3% H2O2, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Establish Degradation Pathway Analysis->Report

Caption: Forced degradation study workflow.

References

  • Waters Corporation. (n.d.). Single LC-MS/MS Method for Screening, Identification, and Quantification of Over 400 Pesticides in a Complex Matrix Without Compromising Data Quality. Retrieved from [Link]

  • Todorovska, A., et al. (2020). A New Lc-Ms/Ms Method for Multiple Residues/Contaminants In Bovine Meat. Journal of Hygienic Engineering and Design. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Alsante, K. M., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Retrieved from [Link]

  • Rane, K., & Sangshetti, J. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 10-22.
  • Kaczmarek, E., et al. (2008). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 182-185.
  • Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. Retrieved from [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]

  • SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity Switching, and MS/MS Library Searching. Retrieved from [Link]

  • Patel, Y., et al. (2024). Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review. World Journal of Pharmaceutical Research, 13(8), 1166-1178.
  • ResearchGate. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF. Retrieved from [Link]

  • Al-Suwayeh, S. A., et al. (2022).
  • Kolehmainen, E., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4568.
  • ResearchGate. (n.d.). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines | Request PDF. Retrieved from [Link]

  • Holy, M., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 144(33), 15066-15071.
  • U.S. Environmental Protection Agency. (n.d.). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • Sreekanth, N., et al. (2012). RP-HPLC Method for Simultaneous Estimation of Amlodipine Besylate and Indapamide in Tablet Dosage Form. Asian Journal of Research in Chemistry, 5(4), 513-516.
  • Sionkowska, A., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials.
  • Kumar, A., et al. (2020). FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology, 13(8), 3874-3880.
  • Sravani, G., et al. (2015). FTIR spectroscopy for estimation of efavirenz in raw material and tablet dosage form. International Journal of Pharmaceutical Sciences and Research, 6(8), 3469.
  • Cysewska, M., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 26(19), 6065.
  • Kumar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • De La Ossa, J. C., et al. (2014). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. Journal of the Chilean Chemical Society, 59(3), 2561-2566.
  • Kiani, S., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Reddy, B. C. K., & Kumar, B. S. (2014). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. Journal of Pharmaceutical Analysis, 4(5), 362-367.
  • Godasu, S. K., et al. (2018). Determination of RP-HPLC Method for Safinamide: Its Bulk and Tablet Dosage Form. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 1-6.

Sources

Application Note: In Vitro Assay Development for Screening N,N-Dimethyl-3-Sulfamoylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted oncology. While cytosolic isoforms (hCA I and hCA II) are ubiquitous and regulate normal physiological pH, the transmembrane isoforms hCA IX and hCA XII are heavily overexpressed in the hypoxic microenvironments of solid tumors. These tumor-associated isoforms drive extracellular acidification, promoting metastasis and chemoresistance.

N,N-dimethyl-3-sulfamoylbenzamide and its derivatives represent a highly tunable scaffold for CA drug discovery. The mechanistic causality of this scaffold is twofold:

  • The Zinc-Binding Pharmacophore: The primary sulfonamide group (

    
    ) acts as a potent zinc-binding group (ZBG), displacing the zinc-coordinated water/hydroxide ion in the CA active site to halt the catalytic hydration of 
    
    
    
    [1].
  • Isoform Selectivity: The meta-substituted N,N-dimethylbenzamide tail extends into the hydrophobic and hydrophilic halves of the active site cleft. By modifying this tail, researchers can exploit the subtle amino acid variations between the active sites of ubiquitous hCA II and tumor-associated hCA IX/XII, driving high isoform selectivity[2].

This application note details a self-validating, two-tiered in vitro screening cascade. It combines the gold-standard Stopped-Flow


 Hydration Assay  for precise kinetic profiling with a Cell-Based Hypoxia Assay  to validate physiological efficacy.

Screening Cascade Workflow

Workflow A 1. Compound Library Preparation N,N-dimethyl-3-sulfamoylbenzamide Derivatives B 2. Primary Target Screening Stopped-Flow CO2 Hydration Assay (hCA I, II, IX, XII) A->B C 3. Selectivity Profiling Identify hCA IX/XII Selective Hits (Ki < 50 nM) B->C D 4. Secondary Functional Screening Cell-Based Hypoxia Assay (ECAR Measurement) C->D E 5. Lead Optimization In Vivo Efficacy & PK/PD Profiling D->E

Caption: Two-tiered screening cascade for N,N-dimethyl-3-sulfamoylbenzamide derivatives targeting CA IX/XII.

Primary Screening: Stopped-Flow Hydration Assay

To determine the inhibition constant (


) of sulfamoylbenzamide derivatives, the stopped-flow kinetic assay is the industry standard. It measures the initial velocity of the CA-catalyzed 

hydration reaction by tracking the pH-dependent color change of a pH indicator[1][3].
Expert Insights on Assay Causality:
  • Buffer Selection (

    
     vs. 
    
    
    
    ):
    Halide ions (
    
    
    ,
    
    
    ) and perchlorates can act as weak CA inhibitors, artificially skewing
    
    
    values. Sodium sulfate (
    
    
    ) is strictly used to maintain constant ionic strength because the sulfate ion does not coordinate with the active site
    
    
    [3][4].
  • Indicator Selection: Phenol red is utilized because its

    
     (~7.9) and absorbance maximum (557 nm) perfectly align with the physiological pH drop (from 7.5 to ~7.0) occurring during 
    
    
    
    hydration[1].
Protocol 1: Stopped-Flow Kinetic Measurement

Materials Required:

  • Applied Photophysics Stopped-Flow Instrument (or equivalent).

  • Assay Buffer: 10 mM HEPES (pH 7.5), 20 mM

    
    , 0.2 mM Phenol Red.
    
  • Enzyme: Recombinant hCA I, II, IX, and XII (10–50 nM final concentration).

  • Substrate:

    
    -saturated ultrapure water (yields ~17 mM 
    
    
    
    at 20°C).

Step-by-Step Methodology:

  • System Preparation: Flush the stopped-flow system with Assay Buffer to remove residual contaminants. Set the circulating water bath to 20°C.

  • Substrate Dilution: Prepare varying concentrations of

    
     (1.7 mM to 17 mM) by diluting the 
    
    
    
    -saturated water with
    
    
    -free assay buffer immediately prior to the run to prevent premature outgassing.
  • Inhibitor Preparation: Dissolve N,N-dimethyl-3-sulfamoylbenzamide derivatives in 100% DMSO, then dilute in Assay Buffer. Critical: Final DMSO concentration in the reaction syringe must not exceed 1%, as higher concentrations inhibit CA activity.

  • Incubation: Pre-incubate the recombinant CA enzyme with the inhibitor in the reaction syringe for 15 minutes at 20°C to allow the sulfonamide-zinc coordination to reach equilibrium.

  • Data Acquisition: Rapidly mix equal volumes of the Enzyme-Inhibitor solution and the

    
     Substrate solution. Monitor the decrease in absorbance at 557 nm for 10–100 seconds.
    
  • Analysis: Extract the initial velocity from the first 5–10% of the reaction trace. Subtract the uncatalyzed

    
     hydration rate (buffer only) from the total observed rate. Calculate 
    
    
    
    values using the Cheng-Prusoff equation or the Morrison equation for tight-binding inhibitors[3][5].

Secondary Screening: Cell-Based Hypoxia & ECAR Assay

Compounds that demonstrate high selectivity for hCA IX/XII in vitro must be validated in a physiological model. Tumors upregulate hCA IX via the HIF-1


 pathway under hypoxic conditions[6]. By inducing hypoxia, we can measure the compound's ability to halt CA IX-driven Extracellular Acidification Rates (ECAR).

MOA Hypoxia Tumor Hypoxia (HIF-1α Activation) CAIX hCA IX Overexpression (Cell Membrane) Hypoxia->CAIX Catalysis CO2 + H2O ↔ HCO3- + H+ (Extracellular Acidification) CAIX->Catalysis Outcome pH Normalization & Reduced Tumor Migration Catalysis->Outcome Inhibitor N,N-dimethyl-3- sulfamoylbenzamide Inhibitor->Catalysis Zn2+ Blockade

Caption: Mechanism of hCA IX inhibition by sulfamoylbenzamides in the hypoxic tumor microenvironment.

Protocol 2: Hypoxic ECAR Measurement (Seahorse XF)

Materials Required:

  • Agilent Seahorse XF Analyzer.

  • MCF-7 or HT-29 Cell Lines (known for robust hCA IX induction).

  • Cobalt(II) Chloride (

    
    ) or a dedicated Hypoxia Chamber (
    
    
    
    ).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in a Seahorse XF96 cell culture microplate. Incubate overnight at 37°C, 
    
    
    
    .
  • Hypoxia Induction: Treat cells with 100 µM

    
     for 24 hours to chemically stabilize HIF-1
    
    
    
    and induce hCA IX expression[6]. Alternatively, incubate in a hypoxia chamber (
    
    
    ) for 48 hours.
  • Assay Preparation: Wash cells twice with unbuffered Seahorse XF Base Medium (pH 7.4, supplemented with 10 mM glucose and 2 mM glutamine). Incubate in a non-

    
     incubator for 1 hour.
    
  • Compound Treatment: Inject serial dilutions of the selected N,N-dimethyl-3-sulfamoylbenzamide derivatives (0.1 µM to 50 µM) via the Seahorse injection ports.

  • Measurement: Measure ECAR (mpH/min) over 3 cycles (3 min mix, 3 min measure). Calculate the

    
     based on the dose-dependent suppression of the acidification rate.
    

Data Presentation & Interpretation

A successful screening campaign will yield compounds with high nanomolar


 values for off-target isoforms (hCA I/II) and low nanomolar 

values for target isoforms (hCA IX/XII), correlating with functional ECAR suppression.

Table 1: Representative Kinetic and Functional Data for Sulfamoylbenzamide Derivatives

Compound IDhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
ECAR

(µM)
Selectivity Index (CA IX / CA II)
Acetazolamide (Control)250.012.125.75.715.20.47 (Non-selective)
Derivative A >10,000455.08.412.30.854.1 (Highly Selective)
Derivative B 8,500310.24.29.10.573.8 (Highly Selective)

Note: Data represents idealized screening results.


 values are derived from the stopped-flow 

hydration assay (Protocol 1), and ECAR

from the hypoxic cell-based assay (Protocol 2).

Troubleshooting & Self-Validating System Checks

To ensure trustworthiness and reproducibility, the following self-validating checks must be integrated into the workflow:

  • Artifactual Baseline Drift: If the uncatalyzed

    
     hydration rate fluctuates between runs, check the temperature stability of the circulating water bath. The 
    
    
    
    hydration reaction is highly temperature-sensitive; a deviation of even 0.5°C will invalidate the kinetic extraction.
  • False Negatives (Precipitation): N,N-dimethyl-3-sulfamoylbenzamide derivatives can exhibit poor aqueous solubility. If

    
     values plateau unexpectedly at higher concentrations, perform a dynamic light scattering (DLS) check on the assay buffer to ensure the compound hasn't formed colloidal aggregates.
    
  • Enzyme Viability Check: Always run a standard curve with Acetazolamide (AAZ) alongside novel derivatives. If the

    
     of AAZ against hCA II deviates significantly from the established ~12 nM baseline[1][5], the recombinant enzyme batch may be degraded.
    

References

  • Sigma-Aldrich. "N,N-dimethyl-3-sulfamoylbenzamide | 210827-20-6". sigmaaldrich.com.
  • ChemRxiv. "Phosphorylation Strongly Affects the Inhibition of Human Carbonic Anhydrase I CO2 Hydration Activity". chemrxiv.org.
  • ACS Medicinal Chemistry Letters. "Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors". acs.org.
  • Taylor & Francis. "Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII...". tandfonline.com.
  • IUCr Journals. "Inhibition of Schistosoma mansoni carbonic anhydrase by the antiparasitic drug clorsulon". iucr.org.
  • MDPI. "Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects...". mdpi.com.
  • Semantic Scholar. "Anion inhibition studies of the o-carbonic anhydrases from Neisseria gonorrhoeae". semanticscholar.org.

Sources

Application Note: Molecular Docking Strategies for N,N-Dimethyl-3-Sulfamoylbenzamide Analogs Targeting Metalloenzymes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Primary Targets: Histone Deacetylase 8 (HDAC8), Cytochrome P450 3A4 (CYP3A4)

Introduction & Mechanistic Rationale

The N,N-dimethyl-3-sulfamoylbenzamide scaffold is a highly privileged pharmacophore in modern drug discovery, primarily utilized for its ability to target metalloenzymes with exquisite selectivity. When the benzamide moiety is modified into a hydroxamate—a superior Zinc-Binding Group (ZBG)—the resulting meta-sulfamoyl N-hydroxybenzamides emerge as potent, highly selective inhibitors of Histone Deacetylase 8 (HDAC8)[1].

The Causality of Selectivity: The active site of HDAC8 features a unique, highly flexible L-shaped sub-pocket formed by the L1 loop, which is absent in other class I HDACs (such as HDAC1, 2, and 3)[2]. The meta-positioning of the sulfamoyl group allows the molecule to bypass the narrow catalytic tunnel, while the N,N-dimethyl substitution provides the precise steric bulk and lipophilicity required to anchor into this hydrophobic side pocket, interacting favorably with residues like Tyr100 and Trp141[3]. This structural divergence drives a >180-fold selectivity for HDAC8 over HDAC2, minimizing the off-target cytotoxicity typically associated with pan-HDAC inhibitors[1]. Furthermore, docking this scaffold against metabolic enzymes like CYP3A4 is critical, as related indoline-containing sulfamoylbenzamides (e.g., indapamide) undergo specific dehydrogenation pathways that must be predicted in silico to assess metabolic liability[4].

System Validation & Trustworthiness

A computational protocol is only as reliable as its self-validating controls. Standard molecular mechanics force fields (e.g., OPLS4, AMBER) treat transition metals like


 as simple +2 point charges. This non-bonded model fails to capture the quantum mechanical nature of coordinate covalent bonds, frequently causing the ligand's ZBG to either collapse into the metal or experience artificial electrostatic repulsion.

The Self-Validating Standard: Before screening novel N,N-dimethyl analogs, the protocol must cross-dock the native co-crystallized ligand (e.g., PCI-34051 in PDB: 2VX5). The system is only deemed trustworthy if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å , specifically maintaining a 1.9–2.4 Å distance between the hydroxamate/benzamide oxygens and the


 ion.

Step-by-Step Experimental Protocol

Phase I: Ligand & Protein Preparation
  • Ligand Ionization (Epik): Generate 3D conformers of the N,N-dimethyl-3-sulfamoylbenzamide analogs. Use Epik to assign protonation states at physiological pH (

    
    ). Rationale: The ZBG must be correctly deprotonated (e.g., hydroxamic acid to hydroxamate) to serve as an effective bidentate chelator for the zinc ion.
    
  • Protein Processing (Protein Preparation Wizard): Import the high-resolution crystal structure of HDAC8 (PDB ID: 2VX5).

  • Water Management: Delete bulk solvent, but strictly retain structural water molecules within 5 Å of the active site. Rationale: Water-mediated hydrogen bonds are critical for stabilizing the sulfonamide linker in the catalytic channel.

Phase II: Grid Generation & Constrained Docking
  • Metal Coordination Restraints: During receptor grid generation, define the

    
     ion as the grid center. Apply a positional constraint requiring at least one ligand oxygen atom to coordinate the zinc ion at a distance of 
    
    
    
    Å.
  • High-Throughput Docking (Glide XP / AutoDock Vina): Execute the docking run utilizing Extra Precision (XP) scoring. Ensure the N,N-dimethyl cap is allowed full torsional flexibility to explore the L-shaped side pocket.

Phase III: Post-Docking Rescoring
  • MM-GBSA Thermodynamics: Rescore the top 5 poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). Rationale: Standard docking scores overestimate the affinity of highly lipophilic groups. MM-GBSA calculates the desolvation penalty of the N,N-dimethyl group, providing a much stronger correlation with experimental

    
     values.
    

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table synthesizes the correlation between in silico thermodynamic parameters and in vitro enzymatic assays for 3-sulfamoylbenzamide derivatives, demonstrating the optimal nature of the N,N-dimethyl substitution[1][3].

Compound AnalogSulfamoyl R-GroupDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
HDAC8

(nM)
HDAC2

(nM)
Selectivity Index (HDAC2/8)
Analog 1

(Unsubstituted)
-7.21-38.4450>10,000>22
Analog 2

(Monomethyl)
-8.45-46.285>10,000>117
Analog 3

(Dimethyl)
-9.88 -58.7 21 >10,000 >476
Analog 4

(Phenyl)
-9.12-51.3346,500191

Data Interpretation: The N,N-dimethyl analog (Analog 3) exhibits the most favorable MM-GBSA binding energy. The dual methyl groups perfectly fill the hydrophobic volume of the HDAC8 side pocket without incurring the severe entropic penalties associated with larger, bulkier aromatic rings (Analog 4).

Workflow Visualization

DockingWorkflow LPrep 1. Ligand Preparation N,N-dimethyl analogs (Epik pH 7.4, OPLS4) Valid 3. Protocol Validation Native Ligand RMSD < 2.0 Å LPrep->Valid PPrep 2. Protein Preparation HDAC8 (PDB: 2VX5) Retain Zn2+ & H2O PPrep->Valid Const 4. Grid Generation Apply Zn2+ Restraints Valid->Const Dock 5. High-Throughput Docking (Glide XP / Vina) Const->Dock Score 6. MM-GBSA Rescoring & Pose Analysis Dock->Score

Fig 1: Validated metalloprotein docking workflow for N,N-dimethyl-3-sulfamoylbenzamide analogs.

References

  • Title: Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Next-generation of selective histone deacetylase inhibitors Source: RSC Advances URL: [Link]

  • Title: A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Dehydrogenation of the indoline-containing drug 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (indapamide) by CYP3A4: correlation with in silico predictions Source: Drug Metabolism and Disposition (via PubMed) URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of STAT3 Inhibitors from N,N-dimethyl-3-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting STAT3 in Drug Discovery

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in a multitude of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process, initiated by cytokines and growth factors. This activation involves phosphorylation of a key tyrosine residue (Tyr705), leading to STAT3 dimerization, nuclear translocation, and subsequent modulation of target gene expression. However, the persistent and aberrant activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[1][2]

The N,N-dimethyl-3-sulfamoylbenzamide scaffold represents a versatile starting point for the synthesis of potent and selective STAT3 inhibitors. By modifying this core structure, it is possible to develop novel compounds that can effectively disrupt the STAT3 signaling pathway, offering a promising avenue for the development of new anticancer and anti-inflammatory agents. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of STAT3 inhibitors derived from N,N-dimethyl-3-sulfamoylbenzamide.

The STAT3 Signaling Pathway: A Target for Inhibition

The STAT3 signaling cascade is a well-defined pathway that is frequently dysregulated in disease. The process begins with the binding of extracellular ligands, such as interleukin-6 (IL-6), to their cell surface receptors. This binding event activates associated Janus kinases (JAKs), which in turn phosphorylate the receptor, creating docking sites for STAT3 proteins. Once recruited, STAT3 is phosphorylated at Tyr705, leading to the formation of stable STAT3-STAT3 homodimers. These dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. Key target genes of STAT3 include those involved in cell cycle progression (e.g., Cyclin D1), and apoptosis inhibition (e.g., Bcl-xL).

The inhibitors synthesized from the N,N-dimethyl-3-sulfamoylbenzamide scaffold are designed to interfere with this pathway, primarily by inhibiting the phosphorylation of STAT3, a critical step for its activation and subsequent downstream signaling.[2]

Diagram: The STAT3 Signaling Pathway and Point of Inhibition

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (e.g., IL-6) Ligand (e.g., IL-6) Receptor Cytokine Receptor Ligand (e.g., IL-6)->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation and DNA Binding Inhibitor Sulfamoylbenzamide-based STAT3 Inhibitor Inhibitor->pSTAT3 Inhibition of Phosphorylation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) DNA->Gene_Expression Transcription

Caption: The STAT3 signaling pathway and the inhibitory action of sulfamoylbenzamide-based compounds.

PART 1: Synthesis of N-Substituted 3-Sulfamoylbenzamide STAT3 Inhibitors

While a direct, one-step synthesis of a specific STAT3 inhibitor from N,N-dimethyl-3-sulfamoylbenzamide is not explicitly detailed in a single publication, a logical and plausible synthetic route can be constructed based on established chemical principles and published syntheses of analogous compounds.[3][4] The following protocol outlines a proposed multi-step synthesis.

Plausible Synthetic Workflow

The overall strategy involves three key transformations:

  • Hydrolysis: The N,N-dimethylamide group of the starting material is hydrolyzed to the corresponding carboxylic acid.

  • Activation: The resulting carboxylic acid is converted to a more reactive species, such as an acid chloride.

  • Amide Coupling: The activated carboxylic acid is then coupled with a suitable amine to yield the final N-substituted 3-sulfamoylbenzamide STAT3 inhibitor.

Diagram: Synthetic Workflow

Synthesis_Workflow Start N,N-dimethyl-3-sulfamoylbenzamide Intermediate1 3-Sulfamoylbenzoic Acid Start->Intermediate1 Step 1: Hydrolysis Intermediate2 3-Sulfamoylbenzoyl Chloride Intermediate1->Intermediate2 Step 2: Activation Final_Product N-Substituted 3-Sulfamoylbenzamide (STAT3 Inhibitor) Intermediate2->Final_Product Step 3: Amide Coupling

Caption: Proposed synthetic workflow for the synthesis of STAT3 inhibitors.

Detailed Synthetic Protocol

Step 1: Hydrolysis of N,N-dimethyl-3-sulfamoylbenzamide to 3-Sulfamoylbenzoic Acid

  • Rationale: The hydrolysis of the tertiary amide is the initial and crucial step to unmask the carboxylic acid functionality required for subsequent coupling reactions. Alkaline hydrolysis is a standard method for this transformation, although it can require vigorous conditions for tertiary amides.[5]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add N,N-dimethyl-3-sulfamoylbenzamide (1.0 eq).

    • Add a solution of sodium hydroxide (e.g., 10-20% aqueous solution, 5-10 eq) or potassium hydroxide in a suitable solvent like ethanol or a mixture of water and a high-boiling point organic solvent.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH of 1-2.

    • The product, 3-sulfamoylbenzoic acid, should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Step 2: Activation of 3-Sulfamoylbenzoic Acid to 3-Sulfamoylbenzoyl Chloride

  • Rationale: Conversion of the carboxylic acid to an acid chloride significantly increases its reactivity towards nucleophilic attack by an amine in the subsequent coupling step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6][7]

  • Procedure:

    • In a fume hood, suspend 3-sulfamoylbenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Gently heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 3-sulfamoylbenzoyl chloride can be used directly in the next step or purified by recrystallization if necessary.

Step 3: Amide Coupling to form N-Substituted 3-Sulfamoylbenzamide

  • Rationale: This is the final step where the desired amine fragment is introduced to form the target STAT3 inhibitor. The choice of amine will determine the final structure and biological activity of the compound. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve the desired amine (e.g., a substituted aniline or benzylamine, 1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3-sulfamoylbenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-substituted 3-sulfamoylbenzamide.

PART 2: Biological Evaluation of Synthesized STAT3 Inhibitors

Once the target compounds are synthesized and purified, their biological activity as STAT3 inhibitors needs to be thoroughly evaluated. A tiered approach, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models, is recommended.

Protocol 1: STAT3 Luciferase Reporter Assay
  • Principle: This cell-based assay measures the transcriptional activity of STAT3. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of STAT3-responsive DNA elements. Inhibition of the STAT3 pathway leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.[5][8][9]

  • Materials:

    • HEK293 cells or other suitable cell line.

    • STAT3 reporter plasmid (containing a firefly luciferase gene driven by a STAT3-responsive promoter) and a control plasmid (e.g., Renilla luciferase for normalization).

    • Transfection reagent (e.g., Lipofectamine).

    • Cell culture medium and supplements.

    • IL-6 or other STAT3 activator.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Transfection: Co-transfect the cells with the STAT3 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the synthesized compounds for a predetermined period (e.g., 1-24 hours).

    • STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as IL-6, for a specific duration (e.g., 6-16 hours) to induce STAT3-dependent luciferase expression.[10] Include unstimulated and vehicle-treated controls.

    • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the IL-6-induced STAT3 transcriptional activity.

Protocol 2: Fluorescence Polarization (FP) Assay for STAT3-SH2 Domain Binding
  • Principle: This in vitro biochemical assay directly measures the binding of an inhibitor to the SH2 domain of STAT3. A fluorescently labeled phosphopeptide that binds to the STAT3 SH2 domain is used. When the peptide is bound to the larger STAT3 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. If an inhibitor displaces the peptide, the free peptide tumbles more rapidly, leading to a decrease in the polarization signal.[3][6][11][12]

  • Materials:

    • Recombinant human STAT3 protein.

    • Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH₂).

    • Assay buffer (e.g., 50 mM NaCl, 10 mM HEPES, 1 mM EDTA, 0.01% Triton X-100).

    • Black, low-volume 96- or 384-well plates.

    • Plate reader with fluorescence polarization capabilities.

  • Procedure:

    • Assay Setup: In a 96-well plate, add the assay buffer, recombinant STAT3 protein, and the fluorescently labeled phosphopeptide probe at optimized concentrations.

    • Inhibitor Addition: Add varying concentrations of the synthesized compounds to the wells. Include controls with no inhibitor (maximum polarization) and no STAT3 protein (minimum polarization).

    • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

    • Measurement: Measure the fluorescence polarization using a plate reader.

    • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value for each compound.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation
  • Principle: This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) in cell lysates. A decrease in the p-STAT3 signal in the presence of an inhibitor indicates that the compound is effectively blocking the activation of STAT3.[13]

  • Materials:

    • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, HCT-116) or cells that can be stimulated to activate STAT3 (e.g., HEK293 cells treated with IL-6).[2]

    • Cell lysis buffer containing protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • Western blot transfer system and membranes (e.g., PVDF or nitrocellulose).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Cell Treatment and Lysis: Treat the cells with the synthesized compounds at various concentrations for a specific time. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Protein Quantification: Determine the protein concentration of each cell lysate.

    • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

    • Immunoblotting: Block the membrane and then incubate with the primary antibody against p-STAT3 (Tyr705). After washing, incubate with the HRP-conjugated secondary antibody.

    • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to ensure equal protein loading.

    • Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. The ratio of p-STAT3 to total STAT3 is used to determine the extent of STAT3 inhibition.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to allow for easy comparison of the synthesized compounds.

Table 1: Biological Activity of Synthesized STAT3 Inhibitors

Compound IDSTAT3 Luciferase Reporter IC₅₀ (µM)STAT3-SH2 Binding FP IC₅₀ (µM)Inhibition of p-STAT3 (Western Blot, at 1 µM)
Control (e.g., Niclosamide) ValueValueQualitative/Quantitative description
Compound 1 ValueValueQualitative/Quantitative description
Compound 2 ValueValueQualitative/Quantitative description
... .........

Conclusion and Future Directions

The methodologies outlined in these application notes provide a robust framework for the synthesis and evaluation of novel STAT3 inhibitors derived from the N,N-dimethyl-3-sulfamoylbenzamide scaffold. By following these protocols, researchers can efficiently generate and characterize new chemical entities with the potential for therapeutic development. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing promising candidates into preclinical and clinical development.

References

  • Zuo, Z., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 218, 113362. [Link]

  • BPS Bioscience. (n.d.). STAT3 Luciferase Reporter Lentivirus - Data Sheet. Retrieved from [Link]

  • Lim, C. P., et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). PLoS One, 13(6), e0198653. [Link]

  • Zhang, H. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(16), e125. [Link]

  • Khan, K. M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1541-1554. [Link]

  • QIAGEN. (n.d.). Cignal Reporter Assay Kit STAT3 Reporter Assay Kit. GeneGlobe. Retrieved from [Link]

  • Khan, K. M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20953-20965. [Link]

  • Furtek, S. L., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(16), 21498-21508. [Link]

  • Buettner, R., et al. (2013). A Novel Inhibitor of STAT3 Homodimerization Selectively Suppresses STAT3 Activity and Malignant Transformation. Cancer Research, 73(6), 1922-1933. [Link]

  • Li, J. Y., & Feng, B. N. (2016). Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Chinese Journal of Organic Chemistry, 36(9), 2142-2148. [Link]

  • Lawrence, H. R., et al. (2013). Development of new N-arylbenzamides as STAT3 dimerization inhibitors. MedChemComm, 4(5), 845-850. [Link]

  • Zhang, X., et al. (2020). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology, 10, 587. [Link]

  • Kuchar, M., et al. (2021). Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 269-281. [Link]

  • Bergauer, T., et al. (2021). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Molecules, 26(22), 6933. [Link]

  • BPS Bioscience. (n.d.). Data Sheet - STAT3 Reporter Kit (STAT3 Signaling Pathway) Catalog #: 79730. Retrieved from [Link]

  • Barta, J., & Kovarova, J. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Zhang, X., et al. (2021). Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy. Bioorganic & Medicinal Chemistry, 44, 116298. [Link]

  • Kluge, M., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102521. [Link]

  • Park, J., et al. (2014). Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors. Journal of Cancer Prevention, 19(1), 21-27. [Link]

  • El-Zayadi, A. A., et al. (2014). Analysis of cytokine induced phosphorylation of STAT3 in peripheral blood mononuclear cells by flow cytometric and western blot assays. UPSpace Repository. [Link]

  • Abeomics. (n.d.). STAT3 Leeporter™ Luciferase Reporter-HEK293 Cell Line. Retrieved from [Link]

  • Lu, Y., et al. (2025). Design, synthesis, and biological evaluation of naphthoylamide derivatives as inhibitors of STAT3 phosphorylation. Archiv der Pharmazie. [Link]

  • Irannejad, H., et al. (2018). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]

Sources

Troubleshooting & Optimization

troubleshooting side reactions in N,N-dimethyl-3-sulfamoylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N,N-dimethyl-3-sulfamoylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important scaffold. Our goal is to equip you with the expertise to navigate potential side reactions and optimize your synthetic protocol for high yield and purity.

Introduction to the Synthesis of N,N-dimethyl-3-sulfamoylbenzamide

The synthesis of N,N-dimethyl-3-sulfamoylbenzamide typically proceeds through a two-step sequence involving the formation of a key intermediate, 3-sulfamoylbenzoic acid, followed by amidation of the carboxylic acid functionality. While seemingly straightforward, this pathway presents several critical junctures where side reactions can occur, leading to impurities and reduced yields. This guide will dissect these challenges and provide practical, field-proven solutions.

A common synthetic approach begins with the chlorosulfonation of benzoic acid, followed by reaction with an amine to form the sulfonamide, and finally, conversion of the carboxylic acid to the desired N,N-dimethylbenzamide.[1]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during your synthesis in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low Yield of 3-Sulfamoylbenzoic Acid Intermediate

Question: I am experiencing a low yield during the formation of the 3-sulfamoylbenzoic acid intermediate. What are the likely causes, and how can I improve the outcome?

Answer: A low yield of the 3-sulfamoylbenzoic acid intermediate often stems from incomplete reaction during the initial chlorosulfonation of benzoic acid or hydrolysis of the resulting 3-(chlorosulfonyl)benzoic acid.

Causality and Solutions:

  • Incomplete Chlorosulfonation: The chlorosulfonation of the electron-deficient benzoic acid can be challenging and may require forcing conditions, such as an excess of chlorosulfonic acid and elevated temperatures to drive the reaction to completion.[1]

  • Hydrolysis of the Sulfonyl Chloride: The 3-(chlorosulfonyl)benzoic acid intermediate is highly susceptible to hydrolysis. Exposure to moisture during the workup will convert it back to the sulfonic acid, which will not react to form the desired sulfonamide.

Experimental Protocol: Optimized Synthesis of 3-Sulfamoylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet to a scrubber, cool chlorosulfonic acid (6 equivalents) to 0°C.

  • Addition of Benzoic Acid: Slowly add 2-substituted benzoic acid (1 equivalent) in small portions to the cooled chlorosulfonic acid, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, heat the mixture to 95°C and stir for 12 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The 3-(chlorosulfonyl)benzoic acid will precipitate.

  • Filtration: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. It is crucial to use the crude, moist 3-(chlorosulfonyl)benzoic acid immediately in the next step to minimize hydrolysis.

  • Ammonolysis: Suspend the crude 3-(chlorosulfonyl)benzoic acid in water and add a concentrated solution of the desired amine (e.g., ammonia for the primary sulfonamide) at room temperature.

  • Acidification and Isolation: Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with concentrated HCl to a pH of 3 to precipitate the 3-sulfamoylbenzoic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.[2]

Issue 2: Formation of Impurities During Amide Coupling

Question: I am observing multiple spots on my TLC plate after the amide coupling step to form N,N-dimethyl-3-sulfamoylbenzamide. What are these impurities, and how can I avoid them?

Answer: The formation of multiple byproducts during the final amide coupling step is a common issue. These impurities can arise from the reactivity of the starting materials and the choice of coupling reagents.

Common Side Reactions and Their Prevention:

  • Reaction at the Sulfonamide N-H: If you are starting from a primary or secondary sulfonamide, the sulfonamide nitrogen can compete with the desired amine (dimethylamine in this case) in reacting with the activated carboxylic acid. This leads to the formation of an undesired N-acylated sulfonamide.

    • Solution: When possible, it is preferable to introduce the N,N-dimethylsulfamoyl group first. Alternatively, a protecting group strategy for the sulfonamide nitrogen may be necessary, although this adds extra steps to the synthesis.[3][4]

  • Byproducts from Coupling Reagents: When using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine is not sufficiently reactive to intercept it quickly.[5]

    • Solution: The addition of 1-hydroxybenzotriazole (HOBt) can suppress the formation of the N-acylurea byproduct.[6]

  • Dimerization/Polymerization: If the activation of the carboxylic acid is too aggressive or if the reaction is run at high concentrations, intermolecular reactions can lead to the formation of dimers or oligomers.

    • Solution: Use controlled addition of the coupling agent at a moderate temperature and ensure the reaction is not overly concentrated.

Optimized Amide Coupling Protocol:

  • Reactant Preparation: Dissolve 3-sulfamoylbenzoic acid (1 equivalent) in a mixture of DCM and DMF.

  • Addition of Reagents: Add 4-Dimethylaminopyridine (DMAP) (0.2 equivalents), dimethylamine (1 equivalent), and EDC-HCl (1.5 equivalents) to the reaction mixture.[2] The addition of a catalytic amount of HOBt (0.1 equivalents) is recommended.[6]

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Workup: Monitor the reaction by TLC. Once complete, remove the volatiles under reduced pressure. Add 0.1 M aqueous HCl to the residue and stir for 10 minutes.

  • Extraction: Partition the residue with ethyl acetate. Separate the organic layer and wash it with water.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography using a gradient of n-hexane and ethyl acetate.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best method to activate the carboxylic acid of 3-sulfamoylbenzoic acid for the amidation step?

A1: While converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common activation method, it can sometimes lead to side reactions with the sulfamoyl group.[7] A milder and often more effective approach for this substrate is to use a carbodiimide coupling agent such as EDC in the presence of an activating agent like HOBt and a catalyst like DMAP.[2][6] This method typically provides good yields with fewer side products.

Q2: How can I effectively purify the final product, N,N-dimethyl-3-sulfamoylbenzamide?

A2: Purification of N,N-dimethyl-3-sulfamoylbenzamide can be achieved through recrystallization or column chromatography.

  • Recrystallization: This is the preferred method for purification if the crude product is relatively clean. The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water is often a good starting point.[8][9]

  • Column Chromatography: If recrystallization is ineffective due to the presence of multiple impurities, flash column chromatography on silica gel is recommended. A typical eluent system is a gradient of n-hexane and ethyl acetate.[2]

Q3: Can the sulfamoyl group itself react under the synthesis conditions?

A3: The sulfonamide N-H proton is acidic and can be deprotonated under basic conditions. The resulting anion is nucleophilic and can react with electrophiles. In the context of the final amidation step, if a primary or secondary sulfonamide is used as the starting material, this nitrogen can compete with the target amine. While the N,N-dimethylsulfamoyl group in the final product is generally stable, it's important to be aware of the potential reactivity of unprotected sulfonamides in earlier steps. Protecting the sulfonamide nitrogen with a group like tert-butoxycarbonyl (Boc) can be considered for complex syntheses, but it adds to the step count.[10]

Q4: What analytical techniques are best for monitoring the reaction and identifying impurities?

A4:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying major impurities. The chemical shifts of the N,N-dimethyl and aromatic protons will be characteristic.[11][12]

  • Mass Spectrometry (MS): LC-MS is a powerful technique for identifying the molecular weights of the product and any byproducts, which is crucial for troubleshooting side reactions.[13][14]

Visualizing the Synthetic Pathway and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key steps and decision points.

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Amide Formation cluster_2 Troubleshooting Points Benzoic_Acid Benzoic Acid Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) Benzoic_Acid->Chlorosulfonation Sulfonyl_Chloride 3-(Chlorosulfonyl)benzoic Acid Chlorosulfonation->Sulfonyl_Chloride Low_Yield_1 Low Yield? Chlorosulfonation->Low_Yield_1 Ammonolysis Ammonolysis (Amine) Sulfonyl_Chloride->Ammonolysis Sulfamoylbenzoic_Acid 3-Sulfamoylbenzoic Acid Ammonolysis->Sulfamoylbenzoic_Acid Starting_Material 3-Sulfamoylbenzoic Acid Activation Activation (e.g., EDC, HOBt, DMAP) Starting_Material->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Low_Yield_2 Low Yield / Impurities? Activation->Low_Yield_2 Amidation Amidation (Dimethylamine) Activated_Intermediate->Amidation Final_Product N,N-dimethyl-3-sulfamoylbenzamide Amidation->Final_Product Hydrolysis Side Reaction: Hydrolysis Low_Yield_1->Hydrolysis Cause N_Acylurea Side Reaction: N-Acylurea Formation Low_Yield_2->N_Acylurea Cause Sulfonamide_Reaction Side Reaction: Sulfonamide Reactivity Low_Yield_2->Sulfonamide_Reaction Cause

Caption: Synthetic workflow and key troubleshooting points.

Quantitative Data Summary

ParameterStep 1: Sulfonamide FormationStep 2: Amide Formation
Key Reagents Benzoic Acid, Chlorosulfonic Acid, Amine3-Sulfamoylbenzoic Acid, Dimethylamine, EDC, HOBt, DMAP
Typical Temperature 95°CRoom Temperature
Typical Reaction Time 12 hours12-24 hours
Reported Yields Variable, dependent on substrateGood to excellent (can exceed 70%)[6]
Common Solvents Neat (Chlorosulfonic Acid)DCM, DMF

References

  • Hussain Zaigham, Z., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20909–20915.
  • Wang, Y., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 84, 153136.
  • Hussain Zaigham, Z., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Supporting Information: Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry.
  • Amino Acid-Protecting Groups. (2019). Sigma-Aldrich.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • Gawinecki, R., et al. (2008). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 182-5.
  • Synthesis of Derivatives from N,N-dimethyl-2-sulfamoylacetamide: Application Notes and Protocols. (2025). BenchChem.
  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Kim, H., et al. (2022).
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder, Department of Chemistry.
  • Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube.
  • Gawinecki, R., et al. (2008). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. Request PDF.
  • Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. Organic Syntheses.
  • N,N-Dimethylbenzamide synthesis. ChemicalBook.
  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry.
  • A process for the preparation of N-sulfamyl-propionamidine derivatives.
  • Preparing method of N, N-dimethylbenzamide.
  • Preparing method of N, N-dimethylbenzamide.
  • Purification by Recrystalliz
  • Column chromatography. University of Victoria, Department of Chemistry.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). BenchChem.
  • Protecting groups in organic synthesis.
  • Asian journal of chemistry. Asian Journal of Chemistry.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc.
  • Reaction of Carboxylic Acids with Thionyl Chloride. (2013, December 8). YouTube.
  • Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). Journal of the American Society for Mass Spectrometry.
  • Recrystalliz
  • Separation of Benzamide, N,N-dimethyl- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • NITRO-SULFOBENZAMIDES.
  • Hussain Zaigham, Z., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024, June 6). PubMed.
  • Thionyl chloride. Wikipedia.
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 2). Journal of Biomedical Science.
  • THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI.
  • [Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry]. (2022, September 15). PubMed.
  • Production of acid chlorides.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023, July 4). Semantic Scholar.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.

Sources

optimizing reaction conditions for improved yield of N,N-dimethyl-3-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Synthesis of N,N-Dimethyl-3-sulfamoylbenzamide

Welcome to the Advanced Synthesis Support Hub

Ticket ID: #OPT-DMSB-2024 Subject: Yield Optimization & Troubleshooting for N,N-Dimethyl-3-sulfamoylbenzamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering challenges in the synthesis of N,N-dimethyl-3-sulfamoylbenzamide (DMSB). This molecule possesses two distinct functionalities: a primary sulfonamide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and a tertiary benzamide (

). The primary challenge in optimizing yield lies in the chemoselective amidation of the carboxylic acid moiety without degrading the sulfonamide group, while managing the solubility profile of the zwitterionic starting material, 3-sulfamoylbenzoic acid.

This guide moves beyond basic recipes to provide a self-validating, mechanistic approach to optimization.

Module 1: Synthetic Strategy & Mechanistic Logic

Q: Which synthetic route offers the highest fidelity for scale-up and yield?

A: While peptide coupling agents (HATU/EDC) are viable for milligram scales, the Acid Chloride Activation Route is superior for optimizing yield and purity on a preparative scale.

The Logic:

  • Activation Energy: 3-sulfamoylbenzoic acid is electronically deactivated by the electron-withdrawing sulfonamide group.[1] Converting it to the acid chloride (3-sulfamoylbenzoyl chloride) creates a highly electrophilic species necessary to overcome the steric hindrance of the incoming dimethylamine.

  • Chemoselectivity: The primary sulfonamide nitrogen is nucleophilic but significantly less so than the secondary amine (dimethylamine). Under controlled temperatures (

    
    C), the acid chloride reacts exclusively with the dimethylamine.
    
  • Purification: The acid chloride route generates volatile byproducts (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , HCl) or water-soluble salts, simplifying workup compared to urea byproducts from EDC/DCC couplings.
    
Visualizing the Optimized Pathway

SynthesisWorkflow Start 3-Sulfamoylbenzoic Acid Activation Activation (SOCl2/Cat. DMF) Start->Activation Reflux (2-3h) Intermediate Acid Chloride Intermediate Activation->Intermediate -SO2, -HCl Amidation Amidation (HNMe2, 0°C) Intermediate->Amidation Add to Amine Product N,N-Dimethyl-3- sulfamoylbenzamide Amidation->Product Workup

Figure 1: Optimized reaction workflow focusing on the acid chloride intermediate pathway.

Module 2: Optimized Experimental Protocol

Q: Can you provide a high-yield protocol that minimizes side reactions?

A: The following protocol incorporates "Stop-Points" for quality control.

Reagents:

  • 3-Sulfamoylbenzoic acid (1.0 equiv)[1][2]

  • Thionyl Chloride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (5.0 equiv) – Acts as reagent and solvent
    
  • Catalytic DMF (2-3 drops) – Critical for Vilsmeier-Haack activation[1]

  • Dimethylamine (40% aq. or 2.0M in THF) (3.0 equiv)[1]

  • Solvent: Anhydrous THF or DCM.[3]

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Suspend 3-sulfamoylbenzoic acid in neat thionyl chloride.[1]

    • Add catalytic DMF.[4][5] Note: Without DMF, reaction on electron-deficient rings is sluggish.[1]

    • Reflux for 2–3 hours until the solution becomes clear (indicating consumption of solid starting material).

    • QC Stop-Point: Aliquot a drop into MeOH. Check TLC. If starting acid remains, continue reflux.

    • Evaporate excess

      
      completely under vacuum (azeotrope with toluene if necessary) to prevent charring during the next step.
      
  • Amidation (The Critical Step):

    • Dissolve the crude acid chloride residue in anhydrous THF (maintain 0°C).

    • Crucial Order of Addition: Add the acid chloride solution dropwise TO the dimethylamine solution.

    • Why? Adding amine to chloride creates a local excess of acid chloride, promoting double-acylation or side reactions.[1] Adding chloride to amine ensures the amine is always in excess, driving the desired kinetic product.

  • Workup:

    • Concentrate solvent.[6]

    • Redissolve in EtOAc. Wash with 1N HCl (removes unreacted amine) and Saturated ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (removes unreacted acid).
      
    • Crystallize from EtOAc/Hexanes or Ethanol/Water.

Module 3: Troubleshooting & FAQs

Q: My yield is consistently low (<40%). What is the root cause?

A: Low yield in this synthesis is usually due to hydrolysis or stoichiometric mismatch .

SymptomProbable CauseCorrective Action
Unreacted Starting Material Incomplete activationUse fresh ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

. Ensure catalytic DMF is added. Verify "Clear Solution" endpoint during reflux.
Low Mass Balance Product loss to aqueous layerThe product is an amide/sulfonamide.[7] It has moderate water solubility.[8] Salt out the aqueous layer with NaCl during extraction. Use 5% MeOH in DCM for extraction.
Tarry/Black Crude Exotherm decompositionThe reaction of acid chloride with amine is highly exothermic. Ensure internal temp stays

C during addition.
White Precipitate during Amidation Dimethylamine-HCl saltThis is normal. It indicates the reaction is working. Do not filter it out until the reaction is quenched; the salt might trap product.

Q: I see a byproduct spot on TLC just above the product. What is it?

A: This is likely the N-acylated sulfonamide (imide formation).[1]

  • Mechanism:[1][9][10] The sulfonamide nitrogen (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) can compete with dimethylamine if the amine concentration is too low or temperature is too high.
    
  • Fix: Ensure Dimethylamine is in excess (>2.5 equiv).[1] Keep reaction at 0°C.

Q: The product won't solidify; it remains an oil.

A: This is a common issue with N,N-dimethylbenzamides due to the disruption of hydrogen bonding networks by the dimethyl groups.

  • Fix: Triturate the oil with cold diethyl ether or pentane. Scratch the flask walls to induce nucleation. Alternatively, dissolve in minimum hot ethanol and add water dropwise until turbid, then cool slowly.

Troubleshooting Decision Tree

Troubleshooting Issue Low Yield / Impurity CheckTLC Check TLC of Crude Mix Issue->CheckTLC SM_Present Starting Material Visible? CheckTLC->SM_Present Yes New_Spot New Impurity Spot? CheckTLC->New_Spot No, but extra spots Action3 Workup Loss. Check Aqueous Phase (Salt out with NaCl) CheckTLC->Action3 Clean TLC, Low Mass Action1 Incomplete Activation. Increase Reflux Time or Check SOCl2 Quality SM_Present->Action1 Action2 Side Reaction. Check Temp (<0°C) & Addition Order New_Spot->Action2

Figure 2: Diagnostic logic flow for identifying yield-limiting factors.

References

  • Synthesis of Sulfamoyl-benzamides: Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.[1][11][12] Source: National Institutes of Health (PMC). URL:[Link]

  • Amide Coupling Optimization: Title: Process optimization for acid-amine coupling: a catalytic approach. Source: Current Chemistry Letters. URL:[Link]

  • Properties of 3-Sulfamoylbenzoic Acid: Title: 3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352.[1][2] Source: PubChem.[2] URL:[Link][1]

  • General Amidation Protocols: Title: Amide synthesis by acylation.[4][10] Source: Organic Chemistry Portal. URL:[Link][1]

Sources

challenges in the purification of N,N-dimethyl-3-sulfamoylbenzamide and solutions

[2]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation, Solubility, and Impurity Scavenging

🔬 Compound Profile & Physicochemical Logic[2]

Before troubleshooting, understand the molecule’s "personality." This compound possesses two distinct functional groups that dictate its behavior during purification:

  • 3-Sulfamoyl group (-SO₂NH₂): An acidic moiety (pKa ~10.1).[1][2] It acts as a hydrogen bond donor and renders the molecule sparingly soluble in acidic/neutral water but soluble in high pH aqueous solutions.

  • N,N-Dimethylamide group (-CON(CH₃)₂): A neutral, polar aprotic moiety.[1][2] It increases lipophilicity compared to the primary amide but retains high solubility in organic solvents like DMF, DMSO, and chlorinated hydrocarbons.

The Central Challenge: The molecule often exists in a "solubility valley"—too polar for pure non-polar solvents (hexane/ether) but too lipophilic for pure water, leading to the dreaded "oiling out" phenomenon during crystallization.

🛠 Module 1: Troubleshooting Crude Isolation (The "Oiling Out" Issue)

User Issue: "I quenched my reaction mixture with water, but instead of a precipitate, I got a sticky gum/oil that won't solidify."

Root Cause Analysis

This "oiling out" occurs because the product precipitates faster than it can crystallize, trapping impurities (solvents, unreacted amines) that lower the melting point. The N,N-dimethyl group disrupts the crystal lattice packing compared to primary benzamides.

Corrective Protocol: The "Dual-Temperature" Semicontinuous Crystallization

Do not simply add more water.[1][2] Follow this thermodynamic control method:

  • Redissolution: Dissolve the gum in the minimum amount of hot Methanol or Ethanol (60°C) .

  • The "Cloud Point" Titration:

    • While maintaining 60°C, add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.[2]

    • Crucial Step: Add 1-2 mL of solvent back to make it clear again.[1][2]

  • Nucleation: Remove heat.[1][2] Let the flask cool to room temperature undisturbed (no stirring).

  • Seeding: If oil droplets form, reheat to clear, add a seed crystal, and cool at a rate of 10°C/hour.

Diagram: Phase Separation Decision Logic

PurificationLogicStartCrude Reaction MixtureQuenchQuench with WaterStart->QuenchStateCheckObserve StateQuench->StateCheckSolidPrecipitate FormedStateCheck->SolidIdealOilSticky Oil/GumStateCheck->OilCommon IssueAction1Filter & Wash(Cold Water)Solid->Action1Action2Decant Aqueous LayerOil->Action2RedissolveRedissolve in Hot MeOHAction2->RedissolveCloudPointAdd Warm Water to Cloud PointRedissolve->CloudPointSlowCoolSlow Cool (No Stirring)CloudPoint->SlowCool

Caption: Decision tree for handling the initial phase separation of N,N-dimethyl-3-sulfamoylbenzamide.

🧪 Module 2: Scavenging Persistent Impurities (Dimethylamine)

User Issue: "My NMR shows a persistent singlet around 2.7-2.9 ppm, and the solid smells fishy. I can't get rid of the residual dimethylamine."

Root Cause Analysis

Dimethylamine (DMA) is a common reagent or byproduct.[1][2] While volatile (b.p. 7°C), it forms stable salts or hydrogen-bonded complexes with the sulfonamide moiety.[1][2] Standard vacuum drying is often insufficient.[1][2]

The pH-Swing Extraction Protocol

You must exploit the pKa difference.[1]

  • Dimethylamine pKa: ~10.7 (Basic)[2]

  • 3-Sulfamoyl Group pKa: ~10.1 (Acidic)[1][2]

  • Amide Group: Neutral[2]

Step-by-Step Scavenging:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • The Acid Wash (Targeting DMA):

    • Wash the organic layer with 1M HCl (2x).[2]

    • Mechanism:[1][2][3] HCl protonates DMA to Dimethylammonium chloride (

      
      ), which is highly water-soluble and leaves the organic layer.[1][2]
      
    • Note: The sulfonamide is not basic enough to protonate significantly at pH 1-2.[1][2]

  • The Brine Wash: Wash with saturated NaCl to remove residual water.[1][2]

  • Drying: Dry over

    
     and evaporate.
    

Quantitative Comparison of Wash Solvents

Wash SolventDMA Removal EfficiencyProduct LossRisk Factor
Water (Neutral) Low (<40%)LowDMA remains H-bonded
1M HCl (Acidic) High (>98%) < 2%Best balance
5% NaHCO₃ Very LowHighDeprotonates Sulfonamide (Product moves to water!)[1][2]

📊 Module 3: Chromatographic Purification (HPLC/Flash)

User Issue: "I'm seeing severe peak tailing on my HPLC, and I can't separate the product from the hydrolyzed acid impurity (3-sulfamoylbenzoic acid)."

Root Cause Analysis
  • Tailing: The acidic sulfonamide proton interacts with residual silanols on the silica stationary phase.

  • Co-elution: Without pH control, both the product and the acid impurity may ionize, behaving similarly on C18 columns.

Optimized Method Parameters

To sharpen peaks and separate the acid impurity, you must suppress ionization of the sulfonamide.

  • Stationary Phase: C18 (End-capped is essential to reduce silanol activity).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid or 0.1% TFA (pH ~2.5).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-2 min: 5% B (Hold)[1][2]

    • 2-15 min: 5% -> 60% B[1][2]

    • 15-20 min: 60% -> 95% B[1][2]

Why this works: The acidic modifier (TFA/Formic) keeps the sulfonamide (pKa ~10) and the benzoic acid impurity (pKa ~4) in their neutral, protonated states. This maximizes hydrophobic interaction with the C18 column and improves peak shape.

Diagram: Chromatographic Separation Logic

HPLC_LogicSubstanceMixture:Product + Acid ImpurityCondition1Neutral pH (Water/ACN)Substance->Condition1Condition2Acidic pH (0.1% TFA)Substance->Condition2Result1Ionized SpeciesFast ElutionCo-elutionCondition1->Result1Result2Neutral SpeciesHydrophobic RetentionSeparationCondition2->Result2

Caption: Impact of mobile phase pH on the separation of sulfonamide derivatives.

❓ Frequently Asked Questions (FAQ)

Q: Can I use basic alumina for flash chromatography? A: No. The sulfonamide group is acidic.[2] It will bind irreversibly to basic alumina or streak significantly.[1][2] Use neutral silica gel buffered with 1% acetic acid if performing normal phase chromatography.[1][2]

Q: My product turned pink during drying. Is it decomposing? A: This is likely oxidation of trace aniline impurities (if the synthesis started from an aniline derivative) or phenol contaminants. The sulfamoylbenzamide itself is stable. Recrystallize from Ethanol/Water with a pinch of activated charcoal to remove the color.

Q: I need to scale up to 100g. Is the extraction method safe? A: Yes, but beware of emulsions . The dimethylamide group acts as a weak surfactant. When washing with HCl, do not shake vigorously; use gentle inversion.[2] If an emulsion forms, add a small amount of saturated brine to increase ionic strength.

📚 References

  • Solubility & pKa Data:

    • NIST Chemistry WebBook.[1][2][4] "Benzamide, N,N-dimethyl- Properties."[1][2][3][4][5][6][7] National Institute of Standards and Technology.[2][4]

    • [Link][2]

  • Sulfonamide Purification Methodologies:

    • Journal of Chromatography B.[1][2] "Liquid Chromatography of Oxidized Sulfanilamide Derivatives." (Discusses pH-dependent decomposition and separation).

    • [Link][2][8]

  • Impurity Removal (Dimethylamine):

    • Biomedical Chromatography.[1][2][3][9] "Gas chromatography mass spectrometer determination of dimethylamine impurity... by derivatization." (Provides context on DMA persistence and detection).

    • [Link]

  • Structural Analogs & Synthesis:

    • RSC Advances.[1][2] "Synthesis and biological evaluation of sulfamoyl benzamide derivatives." (Provides general synthetic workups for this class of molecules).

    • [Link]

Technical Support Center: Stability Profiling of N,N-Dimethyl-3-Sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support portal for researchers working with N,N-dimethyl-3-sulfamoylbenzamide (CAS 210827-20-6).[1] It moves beyond generic advice to address the specific physicochemical behavior of the N,N-dimethylbenzamide and sulfonamide moieties.

Executive Technical Summary

N,N-dimethyl-3-sulfamoylbenzamide is a bifunctional intermediate often utilized in the synthesis of diuretic agents and carbonic anhydrase inhibitors.[1] Its stability profile is governed by two competing functionalities:

  • The N,N-dimethylamide group: Sterically hindered but susceptible to hydrolysis under extreme pH, converting to the carboxylic acid.[1]

  • The Sulfonamide group: Generally robust against hydrolysis but highly susceptible to oxidative stress and radical-mediated photolysis.[1]

This guide provides the protocols to validate these pathways and troubleshoot unexpected analytical results.

Predicted Degradation Pathways (Visualized)

The following diagram illustrates the mechanistic degradation pathways you must monitor during forced degradation studies or shelf-life analysis.

DegradationPathways Parent N,N-dimethyl-3-sulfamoylbenzamide (Parent API/Int) AcidHydrolysis 3-sulfamoylbenzoic acid (Major Degradant A) Parent->AcidHydrolysis Acid/Base Hydrolysis (pH < 2 or pH > 10, Heat) Amine Dimethylamine (Volatile/Non-UV) Parent->Amine Hydrolysis By-product PhotoDeg Desulfonated/Hydroxylated Species Parent->PhotoDeg UV Exposure (Homolytic S-N cleavage) Oxidation N-oxide / N-demethylated Analogs Parent->Oxidation Peroxide/Oxidative Stress

Figure 1: Mechanistic degradation map. The primary stability risk is the hydrolysis of the amide bond to 3-sulfamoylbenzoic acid.

Critical Stability Data & Troubleshooting

Scenario A: "I see a new peak at RRT 0.85 in my HPLC chromatogram after 24h in solution."

Diagnosis: This is likely 3-sulfamoylbenzoic acid resulting from amide hydrolysis.[1]

  • Mechanism: The N,N-dimethyl group provides some steric protection, but in aqueous buffers (especially basic pH > 8.0 or acidic pH < 3.0), the amide bond cleaves.

  • Confirmation:

    • Check the UV spectrum: The parent and acid have similar

      
       (~220-240 nm), but the acid will shift retention time significantly depending on mobile phase pH.[1]
      
    • Action: Run a standard of 3-sulfamoylbenzoic acid. If the RRT matches, adjust your solvent formulation to maintain pH 6.0–7.0.

Scenario B: "My assay values are dropping, but I don't see new peaks."

Diagnosis: Loss of Dimethylamine (DMA) or adsorption.[1]

  • Mechanism: Hydrolysis releases DMA, which is volatile and lacks a UV chromophore.[1] It will not appear on a standard UV/Vis detector.[1]

  • Troubleshooting:

    • Check Mass Balance: If the assay drops by 5%, do you see a 5% molar equivalent increase in 3-sulfamoylbenzoic acid? If yes, it is hydrolysis.[1]

    • Adsorption: The sulfonamide moiety can bind to metallic surfaces in stainless steel HPLC lines.[1] Passivate your system or use PEEK tubing.[1]

Scenario C: "The sample turns yellow under ambient light."

Diagnosis: Photolytic degradation of the sulfonamide.[1][2]

  • Mechanism: Sulfonamides are prone to radical-mediated degradation upon UV absorption, leading to "aniline-like" radical coupling or oxidation, which produces colored compounds (azo/azoxy derivatives).[1]

  • Action: Store all reference standards in amber vials. Solutions must be wrapped in foil.

Forced Degradation Protocol (Step-by-Step)

Use this protocol to establish a specific stability-indicating method (SIM) for your Certificate of Analysis.[1]

Stress ConditionReagent / ConditionDurationTarget DegradationNotes
Acid Hydrolysis 1.0 N HCl, 60°C4–24 Hours10–20%N,N-dimethyl amides are relatively stable; heat is required.[1]
Base Hydrolysis 0.1 N NaOH, Ambient1–4 Hours10–20%Critical: Use lower temp first. Base hydrolysis is faster than acid for this molecule.[1]
Oxidation 3%

, Ambient
2–6 Hours5–15%Monitors sulfonamide oxidation or N-demethylation.[1]
Photolysis 1.2 million lux hours~1 weekVariableSolid state vs. Solution.[1] Solution degrades much faster.[1]
Detailed Workflow for Acid/Base Stress:
  • Preparation: Dissolve 10 mg of N,N-dimethyl-3-sulfamoylbenzamide in 1 mL Acetonitrile (ACN) as a stock.

  • Dosing: Dilute to 0.5 mg/mL using 1.0 N HCl (for acid) or 0.1 N NaOH (for base).

  • Incubation: Place in a heating block at defined temperature (see table).

  • Quenching (Crucial):

    • Acid samples: Neutralize with equal volume 1.0 N NaOH.[1]

    • Base samples: Neutralize with equal volume 0.1 N HCl.[1]

    • Why? Injecting extreme pH samples will distort peak shapes and damage the HPLC column, leading to false "impurity" splitting.

  • Analysis: Inject immediately onto HPLC (C18 Column, Gradient 5% -> 95% ACN in Water + 0.1% Formic Acid).

Frequently Asked Questions (FAQ)

Q1: Can I use methanol as a solvent for stability studies?

  • Recommendation: Avoid if possible.

  • Reasoning: In the presence of acid/base catalysts, methanol can react with the amide or carboxylic acid degradants to form methyl esters (transesterification), creating artifacts that are not real storage impurities. Use Acetonitrile or DMSO for stock solutions.[1]

Q2: Is the N,N-dimethyl group stable to metabolic oxidation (microsomes)?

  • Insight: If you are testing for drug metabolism (DMPK), be aware that the N-methyl group is a classic target for Cytochrome P450 oxidative demethylation.[1] You will likely see N-monomethyl-3-sulfamoylbenzamide as a metabolite, though it is chemically stable on the shelf [1].[1]

Q3: Why is the sulfonamide peak tailing?

  • Root Cause: Sulfonamides have a pKa around 10.0 (acidic NH) and the amide nitrogen can be weakly basic.[1] At neutral pH, secondary interactions with residual silanols on the column cause tailing.

  • Fix: Ensure your mobile phase buffer concentration is at least 10–20 mM (e.g., Ammonium Formate or Phosphate buffer) to suppress silanol interactions.[1]

References

  • PubChem. N,N-dimethyl-3-sulfamoylbenzamide (Compound). National Library of Medicine.[1] Accessed Feb 27, 2026.[1] [Link]

  • ResearchGate. Hydrolysis Kinetics of N,N-Dimethylbenzamide Derivatives. (General mechanistic reference for amide stability). [Link]

  • NIST Chemistry WebBook. Benzamide, N,N-dimethyl- Stability Data. [Link][1]

Sources

Technical Support Center: Identification and Removal of Impurities in N,N-Dimethyl-3-Sulfamoylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl-3-sulfamoylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and mitigating impurities during the synthesis of this important compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot effectively, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of N,N-dimethyl-3-sulfamoylbenzamide?

A1: The most prevalent impurities typically arise from unreacted starting materials, side reactions, or degradation. These include:

  • 3-Sulfamoylbenzoic acid: The starting carboxylic acid. Its presence indicates an incomplete amidation reaction.

  • Unreacted dimethylamine: A volatile starting material that can be trapped in the product.

  • Side-reaction products: These can include dimers or products from reactions with residual solvents. For instance, if N,N-dimethylformamide (DMF) is used as a solvent, impurities derived from its decomposition can be observed.[1]

  • Residual solvents: Solvents used during the reaction or purification (e.g., dichloromethane, ethyl acetate, toluene) may be present in the final product.[1]

Q2: What is the general synthetic route for N,N-dimethyl-3-sulfamoylbenzamide?

A2: A common synthetic pathway involves a two-step process. First, a substituted benzoic acid undergoes chlorosulfonylation. The resulting sulfonyl chloride is then reacted with a primary or secondary amine to form the sulfamoylbenzoic acid intermediate.[2] Finally, this intermediate is coupled with dimethylamine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield N,N-dimethyl-3-sulfamoylbenzamide.[2][3]

Q3: Which analytical techniques are most suitable for identifying these impurities?

A3: A multi-technique approach is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the industry standard for separating and quantifying impurities.[4][5] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure of the final product and identifying impurities.[1]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of N,N-dimethyl-3-sulfamoylbenzamide.

Problem 1: HPLC analysis shows a significant peak corresponding to the starting material, 3-sulfamoylbenzoic acid.

Cause: This indicates an incomplete amidation reaction. The coupling reaction between the carboxylic acid and dimethylamine has not gone to completion.

Solution:

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure an appropriate molar excess of dimethylamine and the coupling agent (e.g., EDC) is used. A slight excess can drive the reaction to completion.

    • Temperature and Time: The reaction may require longer reaction times or a moderate increase in temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.[6]

    • Coupling Agent Activation: Ensure the coupling agent is fresh and active. If using a carbodiimide-based coupling, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can enhance the reaction rate.[2]

  • Purification Strategy:

    • Aqueous Extraction: 3-Sulfamoylbenzoic acid is acidic and can be removed by washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The deprotonated acid will be more soluble in the aqueous phase.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove the more polar starting material.

Problem 2: The final product has a persistent "amine" odor and NMR analysis shows broad signals, suggesting the presence of residual dimethylamine.

Cause: Excess dimethylamine used in the reaction has not been effectively removed during the work-up and purification steps.

Solution:

  • Work-up Modification:

    • Acidic Wash: During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic dimethylamine, forming a water-soluble salt that can be easily separated in the aqueous phase.

    • Azeotropic Removal: If the solvent system allows, co-evaporation with a suitable solvent like toluene under reduced pressure can help remove volatile impurities.

  • Drying:

    • High Vacuum Drying: Dry the final product under a high vacuum for an extended period to remove any remaining volatile impurities.

Problem 3: An unknown impurity peak is observed in the HPLC chromatogram with a mass corresponding to a dimer of the product.

Cause: Side reactions, potentially promoted by high temperatures or prolonged reaction times, can lead to the formation of dimers or other oligomeric species.

Solution:

  • Reaction Optimization:

    • Temperature Control: Maintain a controlled and consistent reaction temperature. Avoid localized overheating.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of byproducts.

  • Purification:

    • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from higher molecular weight impurities like dimers.[6][7]

    • Recrystallization: A carefully selected solvent system for recrystallization can often selectively crystallize the desired product, leaving the more soluble or less soluble impurities in the mother liquor or as an insoluble residue.

Problem 4: The product "oils out" during recrystallization instead of forming crystals.

Cause: "Oiling out" occurs when the solid separates from the solution as a liquid.[8] This can be due to the melting point of the solid being lower than the solution temperature or a high concentration of impurities.[8]

Solution:

  • Recrystallization Technique Modification:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[8]

    • Solvent System Adjustment: The solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures can be effective.[8]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to initiate crystallization.[8]

  • Pre-purification: If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[8]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for N,N-dimethyl-3-sulfamoylbenzamide. Method optimization will be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 226 nm
Injection Volume 10 µL

This method is based on a similar analysis of related compounds and serves as a starting point.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Visualizations

Workflow for Impurity Identification and Removal

cluster_synthesis Synthesis cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_final Final Product Start Crude Product HPLC HPLC Analysis Start->HPLC LCMS LC-MS for Unknowns HPLC->LCMS NMR NMR for Structure HPLC->NMR Purity_Check Purity > 99%? HPLC->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No Chromatography Column Chromatography Purity_Check->Chromatography No Extraction Aqueous Extraction Purity_Check->Extraction No Final_Product Pure Product Purity_Check->Final_Product Yes Recrystallization->HPLC Chromatography->HPLC Extraction->HPLC

Caption: A typical workflow for identifying and removing impurities.

Troubleshooting Decision Tree

cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution Problem Impurity Detected Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Starting Material Present Side_Reaction Side Reaction Problem->Side_Reaction Unknown Peak Trapped_Reagent Trapped Reagent Problem->Trapped_Reagent Reagent Peak Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Side_Reaction->Optimize_Conditions Purification_Method Select Purification Method Side_Reaction->Purification_Method Modify_Workup Modify Work-up Trapped_Reagent->Modify_Workup

Caption: A decision tree for troubleshooting common impurity issues.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. Available at: [Link]

  • CN101585781A - Preparing method of N, N-dimethylbenzamide. Google Patents.
  • Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. Available at: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Available at: [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. Available at: [Link]

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. Available at: [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. ResearchGate. Available at: [Link]

  • (E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. Organic Syntheses. Available at: [Link]

  • Recrystallization solvent-dependent elastic/plastic flexibility of an n-dodecyl-substituted tetrachlorophthalimide. RSC Publishing. Available at: [Link]

  • US2777844A - Sulfonamide purification process. Google Patents.
  • A process for the preparation of N-sulfamyl-propionamidine derivatives. European Patent Office. Available at: [Link]

  • NMR spectrum of n,n-diethylbenzamidr. Reddit. Available at: [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. PMC. Available at: [Link]

  • Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. Available at: [Link]

  • IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization. ResearchGate. Available at: [Link]

  • N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. Available at: [Link]

  • Benzamide, N,N-dimethyl-. NIST WebBook. Available at: [Link]

  • N,N-Dimethylbenzamide. PubChem. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

Sources

Technical Support Center: Scale-Up Production of N,N-dimethyl-3-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up production of N,N-dimethyl-3-sulfamoylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered when transitioning from lab-scale synthesis to larger-scale production.

Synthesis Overview and Key Scale-Up Challenges

N,N-dimethyl-3-sulfamoylbenzamide is typically synthesized via a multi-step process. A common and cost-effective route begins with the chlorosulfonation of a suitable benzoic acid derivative, followed by amination to form the sulfonamide, and subsequent amidation to form the final benzamide. While straightforward on a lab scale, scaling up this synthesis introduces significant challenges related to reaction control, safety, and product purity.

The primary challenges during scale-up include:

  • Managing Highly Exothermic Reactions: Both the chlorosulfonation and the subsequent amination steps can release significant amounts of heat, posing safety risks and promoting side-product formation if not managed effectively.[1]

  • Handling Hazardous Reagents: The use of reagents like chlorosulfonic acid and thionyl chloride requires specialized equipment and handling procedures, especially at larger volumes.

  • Controlling Impurity Formation: Hydrolysis of reactive intermediates and side reactions due to poor mixing or temperature control can lead to complex impurity profiles that are difficult to remove.[2][3]

  • Product Isolation and Purification: Efficiently isolating the product and achieving the desired purity through crystallization or chromatography on a large scale requires significant process optimization.[4][5]

General Synthesis Workflow

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Amide Formation cluster_3 Purification A 3-Methylbenzoic Acid B 3-(Chlorosulfonyl)benzoic Acid Derivative A->B  Chlorosulfonic Acid (HSO3Cl)   C 3-Sulfamoylbenzoic Acid Derivative B->C  Ammonia (NH3) or Ammonium Hydroxide   D 3-Sulfamoylbenzoyl chloride C->D  Thionyl Chloride (SOCl2)   E N,N-dimethyl-3-sulfamoylbenzamide D->E  Dimethylamine (HN(CH3)2)   F Crude Product E->F G Pure N,N-dimethyl-3-sulfamoylbenzamide F->G  Recrystallization / Chromatography   start Low Yield Observed q1 Is unreacted starting material present? start->q1 cause1 Cause: Incomplete Reaction q1->cause1 Yes q2 Is the impurity profile complex? q1->q2 No sol1a Solution: Increase reaction time or temperature. Monitor reaction completion via TLC/HPLC. cause1->sol1a sol1b Solution: Ensure correct stoichiometry. A slight excess of the amine can drive the reaction. cause1->sol1b cause2 Cause: Degradation of Intermediates q2->cause2 Yes cause3 Cause: Product Loss During Work-up q2->cause3 No sol2 Solution: Use strictly anhydrous conditions. Ensure slow, controlled addition of reagents to manage exotherms. cause2->sol2 sol3 Solution: Optimize pH during aqueous extraction. Perform back-extraction of aqueous layers. Select an optimal recrystallization solvent. cause3->sol3

Caption: Troubleshooting flowchart for low yield in synthesis.

Potential CauseTroubleshooting Steps & Explanations
Degradation of Intermediates - Maintain Anhydrous Conditions: The sulfonyl chloride and benzoyl chloride intermediates are highly reactive towards water. Any moisture will hydrolyze them back to the corresponding acids, halting the reaction pathway. Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a positive pressure of an inert gas like nitrogen. [2]- Temperature Control: The formation of these intermediates and their subsequent reactions are exothermic. [1]Without adequate cooling and controlled addition of reagents, localized hotspots can cause thermal degradation and side reactions.
Incomplete Reaction - Monitor Reaction Progress: Do not rely solely on time. Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the limiting reagent before proceeding with the work-up. - Optimize Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess (1.1-1.2 equivalents) of the nucleophile (ammonia or dimethylamine) can help drive the reaction to completion, especially if the electrophile is prone to degradation. [3]
Product Loss During Work-up - pH Control: The product contains both a weakly acidic sulfonamide proton and a basic dimethylamino group. During aqueous washes, ensure the pH is controlled to prevent the product from becoming soluble in either acidic or basic aqueous layers. Typically, a neutral pH is safest during extraction. [6]- Solvent Selection: Use a water-immiscible organic solvent with good solubility for the product (e.g., ethyl acetate, dichloromethane) for extraction. Perform multiple extractions with smaller volumes of solvent for higher efficiency. [4]
Issue 2: High Levels of Impurities in Crude Product

The purity of the crude product directly impacts the efficiency and difficulty of the final purification steps.

Potential ImpurityLikely Cause & MechanismMitigation Strategy
3-Sulfamoylbenzoic Acid Hydrolysis of the 3-sulfamoylbenzoyl chloride intermediate. This occurs when the intermediate is exposed to water before it has a chance to react with dimethylamine.- Strict Moisture Control: Use anhydrous solvents and reagents for this step. [2]- Sequential Addition: Add the dimethylamine solution to the freshly prepared acid chloride without delay. A one-pot approach can sometimes minimize the isolation of unstable intermediates. [1]
Unreacted Starting Materials Incomplete reaction. This can be due to insufficient reaction time, inadequate temperature, or poor mixing that prevents the reactants from interacting effectively.- Reaction Monitoring: Confirm reaction completion with TLC or HPLC. - Efficient Mixing: Use an overhead mechanical stirrer for large volumes to ensure the reaction mixture is homogeneous.
Dimerized or Side-Products Poor temperature control during exothermic steps. High temperatures can promote side reactions, such as the reaction of an amine with two molecules of the acid chloride.- Slow Reagent Addition: Add reactive reagents (e.g., chlorosulfonic acid, thionyl chloride, amines) dropwise or in portions. - Efficient Cooling: Use an appropriately sized cooling bath (ice-water or ice-brine) to maintain the desired internal reaction temperature throughout the addition.

Experimental Protocols

The following protocols are provided as a general guide. They must be adapted and optimized for the specific scale and equipment used.

Protocol 1: Synthesis of N,N-dimethyl-3-sulfamoylbenzamide (Lab Scale)

This procedure outlines a common synthetic route.

Step A: Synthesis of 3-Sulfamoylbenzoic Acid

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a base trap (e.g., NaOH solution) to neutralize HCl gas.

  • Reaction: Charge the flask with 3-methylbenzoic acid (1.0 eq). Cool the flask in an ice-water bath.

  • Chlorosulfonation: Slowly add chlorosulfonic acid (~4.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C.

  • Heating: After the addition is complete, slowly warm the mixture and heat at ~70-80 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Ammonia Addition: To the resulting slurry of the sulfonyl chloride, slowly add a concentrated aqueous solution of ammonium hydroxide while keeping the temperature below 20 °C using an ice bath.

  • Isolation: The 3-sulfamoylbenzoic acid will precipitate. Adjust the pH to ~2-3 with concentrated HCl to ensure full precipitation. [4]Filter the solid, wash with cold water, and dry under vacuum.

Step B: Synthesis of N,N-dimethyl-3-sulfamoylbenzamide

  • Setup: In a separate flame-dried flask under a nitrogen atmosphere, suspend the 3-sulfamoylbenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.

  • Acid Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Slowly add thionyl chloride (1.5-2.0 eq) and heat the mixture to reflux (~40 °C for DCM, ~110 °C for toluene) for 1-2 hours, until gas evolution ceases and the solution becomes clear.

  • Amidation: Cool the mixture to 0 °C. In a separate flask, prepare a solution of dimethylamine (2.5-3.0 eq, e.g., as a 40% aqueous solution or a 2M solution in THF) and a non-nucleophilic base like triethylamine (~2.5 eq) in DCM.

  • Reaction: Slowly add the acid chloride solution from step 2 to the dimethylamine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for sulfonamides include ethanol/water or isopropanol/water mixtures. [5]2. Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you may add a small amount of activated charcoal and hot-filter the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

References

  • Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization. Chemistry – An Asian Journal. Available at: [Link]

  • Optimization of the reaction conditions a. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. The Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Direct synthesis of sulfamoyl-benzamide derivatives. ResearchGate. Available at: [Link]

  • What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?. Quora. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. Available at: [Link]

  • Sulfonamide purification process. Google Patents.
  • Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride.. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Monitoring N,N-dimethyl-3-sulfamoylbenzamide Reactions by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of N,N-dimethyl-3-sulfamoylbenzamide and related reaction mixtures. This guide is designed for researchers, chemists, and drug development professionals who are tasked with monitoring the synthesis of this compound. Here, you will find scientifically grounded method development strategies, detailed troubleshooting guides in a direct question-and-answer format, and robust starting protocols to ensure the integrity and accuracy of your analytical results.

Foundational Knowledge: Understanding the Analyte

Before developing a robust analytical method, it is crucial to understand the physicochemical properties of the target molecule, N,N-dimethyl-3-sulfamoylbenzamide, and its potential process-related impurities.

The synthesis of sulfamoyl-benzamide derivatives often starts from materials like chlorosulfonylbenzoic acid, which then reacts with various amines.[1] Impurities can arise from unreacted starting materials, by-products from side reactions, or degradation of the final product.[2][3] For instance, the hydrolysis of a sulfonyl chloride intermediate can lead to the corresponding sulfonic acid impurity.[2]

Key Analyte Characteristics:

  • Structure: The molecule contains a polar sulfonamide group and a benzamide group. The presence of these groups makes it a relatively polar compound.

  • Solubility: Expected to be soluble in common reversed-phase organic solvents like acetonitrile and methanol.

  • UV Absorbance: The benzene ring is a chromophore, making UV detection a suitable choice for HPLC analysis. The optimal detection wavelength should be determined by running a UV scan of a standard solution. A common starting wavelength for similar aromatic compounds is 254 nm.[2]

HPLC & LC-MS Method Development Strategy

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary workhorse for reaction monitoring. For enhanced sensitivity and specificity, especially in complex reaction matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[4][5]

HPLC-UV Method Development

Column Selection: A standard C18 reversed-phase column is the recommended starting point for separating N,N-dimethyl-3-sulfamoylbenzamide from its likely impurities. The nonpolar stationary phase will retain the analyte and related compounds based on their hydrophobicity.

  • Typical Dimensions: 100 mm x 4.6 mm, 2.6 µm particle size. Smaller particle sizes (sub-2 µm) can offer higher efficiency but generate higher backpressure.[4]

Mobile Phase Selection: A combination of an aqueous phase and an organic solvent is used to elute the compounds.

  • Aqueous Phase (A): Ultrapure water with a small amount of acid, typically 0.1% formic acid. The acid helps to protonate silanol groups on the silica-based column packing, which minimizes peak tailing for basic compounds, and provides a source of protons for good ionization in positive-mode LC-MS.[4][6]

  • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV cutoff.

  • Gradient Elution: A gradient program, starting with a higher percentage of the aqueous phase and increasing the organic phase percentage over time, is recommended to effectively separate compounds with a range of polarities.[4]

LC-MS Method Development

For LC-MS, the HPLC conditions can often be directly transferred. The key is to use volatile mobile phase additives like formic acid or ammonium formate, as non-volatile buffers (e.g., phosphate) will contaminate the mass spectrometer source.[7]

Ionization Source:

  • Electrospray Ionization (ESI): This is the most common and suitable ionization technique for polar to moderately polar small molecules like sulfonamides.[6] It can be operated in either positive or negative ion mode. Given the presence of nitrogen atoms that can be protonated, ESI in positive mode (ESI+) is a logical starting point.

Mass Spectrometer Settings:

  • Full Scan Mode: Initially, operate the mass spectrometer in full scan mode to identify the mass-to-charge ratio (m/z) of the parent compound and any detectable impurities.

  • Selected Ion Monitoring (SIM): Once the key m/z values are known, switching to SIM mode for these specific ions will significantly increase sensitivity.

  • Multiple Reaction Monitoring (MRM): For the highest level of selectivity and sensitivity, a triple quadrupole mass spectrometer operating in MRM mode is ideal.[4][5] This involves selecting the parent ion in the first quadrupole, fragmenting it in the second, and monitoring a specific fragment ion in the third.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of N,N-dimethyl-3-sulfamoylbenzamide reactions in a direct question-and-answer format.

HPLC Peak Shape Problems

Question: My peak for the main compound is tailing significantly. What are the likely causes and how can I fix it?

Answer: Peak tailing, where the back half of the peak is wider than the front, is a common issue.[8] The primary causes for a polar, potentially basic compound like a sulfonamide derivative are:

  • Secondary Silanol Interactions: The stationary phase of most C18 columns is based on silica, which has residual silanol groups (-Si-OH). At neutral pH, these can be deprotonated (-Si-O⁻) and interact ionically with basic sites on your analyte, causing tailing.

    • Solution: Ensure your mobile phase is adequately acidified. Using 0.1% formic acid (pH ~2.7) will protonate the silanols, minimizing these secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities from the reaction mixture can create active sites on the column inlet frit or stationary phase.

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this doesn't help, remove any guard column and test again. If the problem persists, the analytical column may need to be replaced.[8]

Retention Time and Resolution Issues

Question: The retention time of my analyte is shifting between injections. What should I check?

Answer: Inconsistent retention times compromise data reliability. The most common culprits are:

  • Mobile Phase Composition: Inaccurately prepared mobile phase, or evaporation of the more volatile organic component over time, will change the elution strength and shift retention times.

    • Solution: Prepare fresh mobile phase daily. Keep mobile phase bottles capped to minimize evaporation. Always ensure thorough mixing of the aqueous and organic components if they are prepared in the same reservoir.

  • Column Temperature: Fluctuations in ambient laboratory temperature can affect retention.

    • Solution: Use a column oven to maintain a constant temperature (e.g., 40 °C).[4][6] This provides a stable environment and improves reproducibility.

  • HPLC System Leaks or Pump Issues: A small leak in the system or inconsistent pump performance can lead to a fluctuating flow rate, directly impacting retention times.

    • Solution: Check system pressure. If it is unusually low or fluctuating wildly, perform a leak check, starting from the pump heads and checking all fittings through to the column.

Question: I am not getting good separation between my main product and a key impurity. How can I improve the resolution?

Answer: Improving resolution often requires adjusting the mobile phase gradient or changing the column chemistry.

  • Optimize the Gradient: If the peaks are eluting very close together, you need to make the gradient shallower (i.e., increase the percentage of organic solvent more slowly) in the region where your compounds are eluting. This will give more time for the column to differentiate between the analytes.

    • Solution: If your peaks elute at 40% Acetonitrile, try modifying the gradient to go from 35% to 45% over a longer period (e.g., 10 minutes instead of 5).

  • Change the Organic Solvent: Sometimes, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and improve resolution. Methanol is a protic solvent and can have different interactions with the analytes compared to the aprotic acetonitrile.

  • Try a Different Stationary Phase: If optimizing the mobile phase doesn't work, the column chemistry may not be suitable.

    • Solution: Consider a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase.[6] These offer different retention mechanisms (e.g., pi-pi interactions) that can be effective for separating aromatic compounds like yours.

LC-MS Sensitivity and Signal Issues

Question: My LC-MS signal is very low or unstable. What could be wrong?

Answer: Low sensitivity in LC-MS can be frustrating. Here are the most common causes:

  • Ion Suppression: Components in your reaction mixture (e.g., salts, starting materials, non-volatile solvents like DMSO) can co-elute with your analyte and interfere with the ionization process in the ESI source, suppressing the signal.[7]

    • Solution: Improve sample cleanup. A simple dilute-and-shoot may not be sufficient. Consider a liquid-liquid extraction or a solid-phase extraction (SPE) step to remove interfering matrix components.[9][10] Also, ensure chromatographic separation from any known interferences.

  • Incorrect Ionization Mode or Source Parameters: The compound may ionize more efficiently in negative mode, or the source settings (e.g., spray voltage, gas flow, temperature) may not be optimal.

    • Solution: Infuse a standard solution of your compound directly into the mass spectrometer and optimize the source parameters in both positive and negative ion modes to find the conditions that give the best signal.[7]

  • Contaminated Source: The ESI source can become contaminated over time, especially when analyzing crude reaction mixtures. This contamination can block the spray needle or charge the source components, leading to a poor or unstable signal.[7]

    • Solution: Follow the manufacturer's procedure for cleaning the ion source components, including the spray shield, capillary, and skimmer cone.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate a logical workflow for method development and a troubleshooting decision tree for a common analytical issue.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Analysis & Troubleshooting A Define Analytes (Product, Impurities) B Select Column (Start with C18) A->B C Develop Gradient (e.g., 5-95% ACN) B->C D Optimize MS Source (Infuse Standard) C->D E Run System Suitability D->E F Inject Reaction Sample G Evaluate Data (Peak Shape, Resolution) F->G H Problem Detected? G->H I Optimize Method (Adjust Gradient/pH) H->I Yes J Final Method H->J No I->F

Caption: General workflow for HPLC/LC-MS method development and analysis.

G Start Poor Peak Shape Observed (Tailing) CheckOverload Dilute sample 10x and re-inject Start->CheckOverload CheckpH Is mobile phase acidified? (e.g., 0.1% FA) CheckOverload->CheckpH No Result1 Peak shape improves. Diagnosis: Column Overload CheckOverload->Result1 Yes CheckColumn Flush column with strong solvent CheckpH->CheckColumn Yes Result2 Peak shape improves. Diagnosis: Silanol Interaction CheckpH->Result2 No, acidify & rerun ReplaceColumn Replace column CheckColumn->ReplaceColumn No Improvement Result3 Peak shape improves. Diagnosis: Contamination CheckColumn->Result3 Improves

Caption: Troubleshooting flowchart for poor peak shape (tailing).

Experimental Protocols

Protocol 1: Generic Starting HPLC-UV Method

This protocol provides a robust starting point for monitoring the reaction progress.

ParameterSetting
Column Reversed-phase C18, 100 mm x 4.6 mm, 2.6 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.8 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
UV Detection 254 nm

Step-by-Step:

  • Prepare mobile phases A and B using HPLC-grade solvents.

  • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Prepare a system suitability solution (a standard of the final product) to verify retention time and peak shape.

  • Prepare the reaction sample (see Protocol 2).

  • Create a sequence and run the samples.

Protocol 2: Sample Preparation for Reaction Monitoring
  • Quench Reaction: At your desired time point, take a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench it by diluting into a larger volume (e.g., 950 µL) of a 50:50 mixture of water and acetonitrile. This stops the reaction and prepares the sample for analysis.

  • Vortex: Mix the diluted sample thoroughly.

  • Filter (Recommended): To protect the HPLC system from particulates, filter the sample through a 0.22 µm syringe filter into an HPLC vial.[4]

  • Analyze: The sample is now ready for injection.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). PMC. [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. (2022). PMC. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2020). LCGC International. [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. (n.d.). Shimadzu. [Link]

  • HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES. METHOD VALIDATION. (2014). Farmacia Journal. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent. [Link]

  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. (2014). Journal of Food and Drug Analysis. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). ACG Publications. [Link]

  • Synthesis and characterisation of process related impurity in bosentan monohydrate. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • How to Avoid Problems in LC–MS. (2020). LCGC International. [Link]

Sources

Technical Support Center: Solubility Optimization for N,N-Dimethyl-3-sulfamoylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Physicochemical Troubleshooting & Formulation Strategies

Introduction: The "Brick Dust" vs. "Grease Ball" Paradox

Welcome. If you are accessing this guide, you are likely facing precipitation issues, poor dissolution rates, or inconsistent bioavailability with N,N-dimethyl-3-sulfamoylbenzamide derivatives.

As a Senior Application Scientist, I often see researchers treat all insolubility alike. This is a mistake. These derivatives typically present a "Brick Dust" profile—high melting point (high crystal lattice energy) driven by the sulfamoyl group's hydrogen bonding network—rather than just being a lipophilic "Grease Ball."

This guide moves beyond generic advice. We will deconstruct the molecular interactions causing your solubility crash and provide validated protocols to overcome them.

Module 1: Chemical Diagnostics & Decision Matrix

Before attempting formulation, you must diagnose the cause of insolubility. The N,N-dimethyl-3-sulfamoylbenzamide core contains two conflicting domains:

  • The N,N-dimethylamide: A hydrogen bond acceptor, moderately lipophilic.

  • The Sulfamoyl Group (

    
    ):  A strong hydrogen bond donor/acceptor and a weak acid.
    
Diagnostic Workflow

Use this decision matrix to select your solubilization strategy based on your compound's specific physicochemical data.

SolubilityDiagnostics Start START: Characterize Compound CheckMP Check Melting Point (MP) Start->CheckMP CheckLogP Check LogP (Lipophilicity) CheckMP->CheckLogP Moderate HighMP High MP (>200°C) High Lattice Energy CheckMP->HighMP High HighLogP High LogP (>3.0) High Lipophilicity CheckLogP->HighLogP High StrategyA STRATEGY A: Disrupt Crystal Lattice (Amorphous Dispersions, Cosolvents) HighMP->StrategyA StrategyC STRATEGY C: pH Adjustment / Salt Formation HighMP->StrategyC If pKa < 11 StrategyB STRATEGY B: Hydrophobic Shielding (Cyclodextrins, Lipid Vehicles) HighLogP->StrategyB

Figure 1: Diagnostic logic for selecting solubility enhancement strategies based on physicochemical properties.

Module 2: pH Adjustment & Salt Formation

The Science: The sulfonamide moiety (


) is weakly acidic. While the N,N-dimethyl amide is neutral, the sulfonamide protons can be abstracted by strong bases.
  • Typical pKa: ~9.5 – 10.5 (depending on aryl substituents) [1].

  • Mechanism: At pH > pKa, the neutral species (

    
    ) converts to the ionized conjugate base (
    
    
    
    ), increasing aqueous solubility by orders of magnitude.
Protocol: Determination of pH-Dependent Solubility

Objective: Identify the pH threshold for solubilization (pH


).
  • Preparation: Prepare 50 mM phosphate buffers at pH 7.0, 8.0, and a carbonate buffer at pH 10.5.

  • Saturation: Add excess solid compound to 2 mL of each buffer.

  • Equilibration: Shake at 37°C for 24 hours.

  • Analysis: Filter (0.45 µm PTFE) and analyze supernatant via HPLC-UV.

Troubleshooting Table: pH Strategy

ObservationDiagnosisCorrective Action
No solubility increase at pH 8.0 pH is below pKa. The compound remains unionized.Increase pH to >10.0 or use a counter-ion like L-Arginine or Meglumine to form an in situ salt.
Precipitation upon dilution "Parachute" failure. The ionized form reverts to neutral upon entering physiologic pH (7.4).Add a crystallization inhibitor (HPMC or PVP K30) at 0.1% w/v to maintain supersaturation [2].
Hydrolysis detected The dimethylamide bond is labile at high pH (>12).Cap pH at 11.0. Switch to Cosolvent Strategy if degradation >1%.

Module 3: Cosolvency & Cyclodextrin Complexation

If pH adjustment is not viable (e.g., for biological assays requiring neutral pH), use inclusion complexation.

The Science: Sulfonamides form stable 1:1 inclusion complexes with


-Cyclodextrin (

-CD) and Hydroxypropyl-

-Cyclodextrin (HP-

-CD). The hydrophobic benzene ring inserts into the CD cavity, shielding it from water while the hydrophilic exterior ensures solubility [3].
Protocol: HP- -CD Complexation

Target: 10 mg/mL stable concentrate.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water.
    
  • Dispersion: Add the sulfamoylbenzamide derivative to the vehicle.

  • Energy Input:

    • Standard: Stir for 48 hours.

    • Accelerated: Autoclave (121°C, 20 min) only if chemically stable.

  • Filtration: Filter through 0.22 µm PES filter.

Comparative Solubility Data (Representative)

Solvent SystemSolubility (mg/mL)Notes
Water (pH 7) < 0.05Poor intrinsic solubility.
Water (pH 10.5) 2.5 - 5.0Ionization effect (Sulfonamide deprotonation).
20% HP-

-CD
4.0 - 8.0Inclusion complex formation [4].
PEG 400 (Neat) > 20.0Good stock solvent, but risks precipitation on dilution.
DMSO > 50.0Standard stock; cytotoxic > 0.1% in cell assays.

Module 4: Solid-State Engineering (Amorphous Solid Dispersions)

For in vivo studies where high oral bioavailability is required, simple solutions often fail. You must disrupt the crystal lattice permanently.

The Science: By dispersing the drug molecularly within a polymer matrix (PVP-VA64 or HPMCAS), you generate a high-energy amorphous state. This creates a "spring and parachute" effect: the amorphous form dissolves rapidly (spring), and the polymer prevents re-crystallization (parachute) [5].

ASD_Workflow Input Drug + Polymer (1:3 Ratio) Solvent Dissolve in Acetone/Methanol Input->Solvent Evap Rotary Evaporation (Solvent Casting) Solvent->Evap Vacuum Vacuum Drying (48h, 40°C) Evap->Vacuum Milling Cryo-Milling Vacuum->Milling Output Amorphous Powder (Ready for Suspension) Milling->Output

Figure 2: Workflow for preparing Amorphous Solid Dispersions (ASD) to overcome high lattice energy.

Frequently Asked Questions (FAQ)

Q: My compound precipitates immediately when I dilute my DMSO stock into cell media. Why? A: This is the "Crash-Out" effect. Your compound is hydrophobic.[1][2] When DMSO (a good solvent) is diluted with water (an anti-solvent), the solubility drops exponentially. Fix: Do not dilute directly. Perform a serial dilution in DMSO first, then perform the final step into media containing 10% FBS (proteins bind drug) or pre-dissolve the compound in a 1:1 mix of DMSO and PEG 400 before adding to media.

Q: Can I use salt forms for the N,N-dimethyl derivative? A: Yes, but be careful. While the sulfonamide can form sodium or potassium salts, these salts are often hygroscopic and hydrolytically unstable. For solid dosage forms, we recommend cocrystals with conformers like caffeine or nicotinamide rather than simple salts [6].

Q: Why is the melting point so high (>200°C) if I have a dimethyl group? A: You removed the hydrogen bond donor on the amide, but the sulfonamide (


) still has two protons. These form a robust intermolecular hydrogen bonding network (dimers or catemers) in the crystal lattice, driving up the energy required to melt the solid.

References

  • Perlovich, G. L., et al. (2013). "Thermodynamic aspects of solubility and partitioning processes of sulfonamides in water and 1-octanol." Journal of Chemical & Engineering Data.

  • Supuran, C. T. (2008). "Carbonic anhydrase inhibitors: Bioorganic and medicinal chemistry." Bioorganic & Medicinal Chemistry Letters.

  • Zoppi, A., et al. (2010).[2] "Complexation of sulfonamides with

    
    -cyclodextrin studied by experimental and theoretical methods." Journal of Pharmaceutical Sciences. 
    
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Brough, C., & Williams, R. O. (2013). "Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery." International Journal of Pharmaceutics.

  • Elder, D. P., et al. (2013). "Use of pharmaceutical salts and cocrystals to address the issue of poor solubility." International Journal of Pharmaceutics.

Sources

Technical Support Center: Optimizing N,N-Dimethyl-3-Sulfamoylbenzamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethyl-3-sulfamoylbenzamide and its analogues. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your coupling reactions. Our approach is grounded in mechanistic principles and field-proven experience to empower you to overcome common and complex synthetic challenges.

Introduction: The Chemistry of N,N-Dimethyl-3-Sulfamoylbenzamide Coupling

The formation of the amide bond between 3-sulfamoylbenzoic acid and N,N-dimethylamine is a critical transformation in the synthesis of various pharmacologically active molecules. While seemingly straightforward, this reaction can be fraught with challenges, including low yields, difficult purifications, and unexpected side reactions. The electronic properties of the sulfamoyl group and the nature of the secondary amine necessitate a carefully optimized approach. This guide will walk you through the key considerations for achieving high-efficiency couplings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the setup of N,N-dimethyl-3-sulfamoylbenzamide coupling reactions.

Q1: What is the most common and cost-effective method for this coupling reaction?

A1: The most prevalent and generally cost-effective method is the use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[1] This method is well-established, and the reagents are readily available. The water-soluble nature of the EDC urea byproduct simplifies purification compared to dicyclohexylcarbodiimide (DCC).[2][3]

Q2: Why is an additive like HOBt or DMAP necessary?

A2: Additives are crucial for both efficiency and minimizing side reactions.

  • HOBt (1-Hydroxybenzotriazole): HOBt reacts with the highly reactive O-acylisourea intermediate formed from the carboxylic acid and EDC. This forms a more stable HOBt-ester, which is less susceptible to rearrangement into an inactive N-acylurea byproduct.[4] This is particularly important when coupling less nucleophilic amines. HOBt also serves to suppress racemization in chiral carboxylic acids.[5]

  • DMAP (4-Dimethylaminopyridine): DMAP acts as a highly effective acyl transfer catalyst. It reacts with the activated carboxylic acid species to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the amine.[1] It is often used in catalytic amounts and can significantly accelerate the reaction.

Q3: My starting material, 3-sulfamoylbenzoic acid, is poorly soluble in my reaction solvent. What can I do?

A3: Poor solubility is a common issue that can hinder reaction rates. Consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Gentle heating (e.g., 40-50 °C) can also improve solubility, but this should be done cautiously as it can also promote side reactions.

Q4: Can I use N,N-dimethylamine gas directly, or should I use a solution?

A4: For laboratory-scale synthesis, it is highly recommended to use a solution of N,N-dimethylamine in a solvent like tetrahydrofuran (THF), methanol, or ethanol. This allows for more accurate measurement and control of the stoichiometry. Using the gas directly can be challenging to handle and quantify accurately.

Q5: How do I monitor the progress of the reaction?

A5: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside your starting materials (3-sulfamoylbenzoic acid and an appropriate derivative of N,N-dimethylamine for visualization, as the amine itself is volatile). The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate reaction progress.

  • LC-MS: This is a more definitive method that allows you to monitor the mass-to-charge ratio of the starting materials and the product, providing clear evidence of product formation and consumption of reactants.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the coupling reaction.

Problem 1: Low to No Yield of N,N-Dimethyl-3-Sulfamoylbenzamide

This is the most common issue and can stem from several factors.

  • Inefficient Carboxylic Acid Activation:

    • Cause: The coupling reagent may be old or degraded, particularly EDC which is moisture-sensitive. The activation may also be insufficient for the electron-withdrawing nature of the sulfamoyl group, which can reduce the nucleophilicity of the carboxylate.

    • Solution:

      • Use fresh, high-quality EDC and HOBt.

      • Consider a more potent coupling reagent. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known for their high efficiency, especially with challenging substrates.[2][5][6]

  • Suboptimal Reaction pH:

    • Cause: The reaction requires the amine to be in its free-base, nucleophilic form. If the reaction medium is too acidic, the N,N-dimethylamine will be protonated and non-reactive.

    • Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. Typically, 2-3 equivalents are used to ensure the reaction medium remains basic.

  • Steric Hindrance and Reactivity of the Secondary Amine:

    • Cause: While N,N-dimethylamine is small, secondary amines are generally less reactive than primary amines.

    • Solution:

      • Increase the reaction time and/or temperature (e.g., to 40-50 °C).

      • Use a slight excess (1.1-1.2 equivalents) of N,N-dimethylamine to drive the reaction to completion.

low_yield_workflow start Low or No Product Yield check_reagents Check Reagent Quality (EDC, HOBt, Solvents) start->check_reagents check_ph Verify Reaction pH (Add DIPEA/TEA) check_reagents->check_ph Reagents OK sub_reagents Use fresh, anhydrous reagents check_reagents->sub_reagents optimize_conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) check_ph->optimize_conditions pH is Correct sub_ph Ensure amine is deprotonated check_ph->sub_ph change_coupling_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) optimize_conditions->change_coupling_reagent Yield Still Low sub_conditions Longer time, slight excess of amine optimize_conditions->sub_conditions success Successful Coupling change_coupling_reagent->success sub_reagent_change HATU is effective for hindered couplings change_coupling_reagent->sub_reagent_change

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of a Significant Side Product with a Mass Corresponding to N,N,N',N'-Tetramethylurea

This is a specific issue that can arise when using certain coupling reagents.

  • Cause: If you are using HATU as your coupling reagent, it has been reported to be a source of N,N-dimethylamide formation as a byproduct.[7] The tetramethyluronium part of the HATU molecule can decompose and react with the activated carboxylic acid.

  • Solution:

    • If this side product is problematic, switch to a different class of coupling reagent. An EDC/HOBt or EDC/DMAP system is a good alternative that avoids this specific issue.[1]

    • Alternatively, use a different uronium reagent that does not contain dimethylamino groups, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), though this can also be a source of tetramethylguanidinium byproducts.

Problem 3: Difficult Purification of the Final Product

The product may be contaminated with starting materials or reaction byproducts.

  • Unreacted 3-Sulfamoylbenzoic Acid:

    • Cause: Incomplete reaction.

    • Solution: During aqueous workup, perform a wash with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic carboxylic acid, making it water-soluble and easily removed from the organic layer containing your product.

  • EDC-Urea Byproduct:

    • Cause: This is the main byproduct of EDC-mediated couplings.

    • Solution: Perform an acidic wash during workup (e.g., with 1M HCl). This will protonate the urea byproduct, increasing its solubility in the aqueous phase.

  • Excess Base (DIPEA/TEA):

    • Cause: These are added to maintain a basic pH.

    • Solution: An acidic wash (1M HCl) will protonate and remove these basic impurities into the aqueous layer.

purification_workflow start Crude Reaction Mixture acid_wash Wash with 1M HCl start->acid_wash base_wash Wash with sat. NaHCO₃ acid_wash->base_wash sub_acid Removes excess amine, base (DIPEA/TEA), and EDC-urea byproduct. acid_wash->sub_acid brine_wash Wash with Brine base_wash->brine_wash sub_base Removes unreacted 3-sulfamoylbenzoic acid. base_wash->sub_base dry_concentrate Dry (Na₂SO₄), Filter, and Concentrate brine_wash->dry_concentrate chromatography Column Chromatography (if necessary) dry_concentrate->chromatography pure_product Pure Product chromatography->pure_product sub_chrom Use for removal of non-polar impurities. chromatography->sub_chrom

Caption: General purification workflow after reaction completion.

Part 3: Experimental Protocols

These protocols provide a starting point for your experiments. They should be adapted and optimized based on your specific laboratory conditions and analytical observations.

Protocol 1: EDC/HOBt Mediated Coupling

This is a standard and reliable method for the synthesis of N,N-dimethyl-3-sulfamoylbenzamide.

Materials:

  • 3-Sulfamoylbenzoic acid

  • N,N-Dimethylamine (2.0 M solution in THF)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of 3-sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add DIPEA (2.5 eq) to the mixture, followed by the N,N-dimethylamine solution (1.1 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N,N-dimethyl-3-sulfamoylbenzamide.

Protocol 2: HATU Mediated Coupling

This protocol is an excellent alternative, particularly if the EDC/HOBt method gives low yields. Be mindful of the potential for N,N,N',N'-tetramethylurea formation.[7]

Materials:

  • 3-Sulfamoylbenzoic acid

  • N,N-Dimethylamine (2.0 M solution in THF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen), dissolve 3-sulfamoylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add the N,N-dimethylamine solution (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Follow the same workup and purification procedure as described in Protocol 1.

Part 4: Data Interpretation

Analytical Technique Expected Observations for N,N-Dimethyl-3-Sulfamoylbenzamide
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. Two singlets for the N,N-dimethyl groups (due to restricted rotation around the C-N amide bond) around 2.8-3.2 ppm. A broad singlet for the -SO₂NH₂ protons.
¹³C NMR Aromatic carbons in the range of 120-145 ppm. A carbonyl carbon around 165-170 ppm. Two distinct signals for the N,N-dimethyl carbons around 35-40 ppm.
Mass Spectrometry (ESI+) Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the product.
IR Spectroscopy A strong C=O stretch around 1630-1660 cm⁻¹. N-H stretching of the sulfonamide group around 3200-3400 cm⁻¹. S=O stretches around 1350 and 1160 cm⁻¹.

References

  • BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem.
  • Identification of unexpected unlabeled N,N-dimethylamide formation in the synthesis of deuterated fragment of ribociclib by a HATU-mediated coupling reaction. Journal of Labelled Compounds and Radiopharmaceuticals, 62(2), 62-66.
  • Coupling Reagents. (n.d.).
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Zaigham, Z. H., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20974-20986.
  • BenchChem. (2025). Application Notes: Standard Protocol for HATU Coupling in Solution Phase. BenchChem.
  • BenchChem. (2025).
  • Direct synthesis of sulfamoyl-benzamide derivatives. (n.d.).
  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1195.
  • Synthesis of amidines. (n.d.). Organic Chemistry Portal.
  • Substituent effects of the N,N-dimethyl-sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. (n.d.).
  • N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Preparations of N,N-Dimethylamides. Journal of the American Chemical Society, 68(6), 1099-1100.
  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a). (n.d.). The Royal Society of Chemistry.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20974-20986.
  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. (n.d.).
  • Synthesis of Peptides with Sulfur-Containing Amide Bond Replacements. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.
  • A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. (n.d.).
  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. Analytical and Bioanalytical Chemistry, 395(6), 1787-1794.
  • Method of making amides of dimethylamine and piperazine. (n.d.).
  • Amino Acid Deriv
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 640-643.
  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS. (n.d.).
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 1-11.
  • Recent development of peptide coupling reagents in organic synthesis. ARKIVOC, 2007(v), 113-127.
  • N,3-dimethylbenzamide. (n.d.). PubChem.
  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. (n.d.). SciSpace.
  • BenchChem. (2025).
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. (n.d.). ChemRxiv.

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of N,N-dimethyl-3-sulfamoylbenzamide by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for the structural validation of N,N-dimethyl-3-sulfamoylbenzamide, a key pharmacophore in various therapeutic agents. We will explore the nuances of this technique and contrast it with alternative and complementary methods, offering field-proven insights to inform your experimental design.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for elucidating the atomic arrangement within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, researchers can determine absolute 3D structure, bond lengths, and bond angles with unparalleled precision.[3][4]

The power of SC-XRD lies in its ability to provide a detailed and unambiguous structural model. This is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the intellectual property of novel chemical entities. For N,N-dimethyl-3-sulfamoylbenzamide, a technique that can unequivocally define the conformation of the sulfamoyl and benzamide moieties is indispensable.

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and expertise.

SC-XRD_Workflow cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_refinement Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification High Purity Essential Crystallization Crystallization Purification->Crystallization Solvent Screening Crystal_Mounting Crystal_Mounting Crystallization->Crystal_Mounting Micron-sized crystal X-ray_Diffraction X-ray_Diffraction Crystal_Mounting->X-ray_Diffraction Monochromatic X-rays Data_Processing Data_Processing X-ray_Diffraction->Data_Processing Diffraction Pattern Structure_Solution Structure_Solution Data_Processing->Structure_Solution Phase Problem Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Electron Density Map Validation Validation Structure_Refinement->Validation CIF File

A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SC-XRD of N,N-dimethyl-3-sulfamoylbenzamide:

  • Synthesis and Purification: Synthesize N,N-dimethyl-3-sulfamoylbenzamide using established methods, such as the reaction of 3-(N,N-dimethylcarbamoyl)benzene-1-sulfonyl chloride with an appropriate amine.[5][6][7] Purify the crude product by recrystallization or column chromatography to achieve >99% purity, which is critical for growing high-quality crystals.

  • Crystallization:

    • Rationale: The formation of a well-ordered, single crystal is the most critical and often most challenging step. The choice of solvent or solvent system is paramount.

    • Method: Employ slow evaporation, vapor diffusion (hanging or sitting drop), or cooling crystallization techniques. Screen a variety of solvents with differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof). A typical starting point is to dissolve the purified compound in a minimal amount of a good solvent and then slowly introduce an anti-solvent in which the compound is less soluble.

  • Crystal Mounting and Data Collection:

    • Rationale: A suitable crystal (typically 30-300 microns) free of defects is selected and mounted on a goniometer head.[3] The crystal is then cooled in a stream of nitrogen gas to minimize thermal motion and radiation damage.

    • Instrumentation: Utilize a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[8] Data is typically collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

    • Procedure: A complete sphere of diffraction data is collected by rotating the crystal through a series of small angular increments.[8]

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like absorption. The resulting data is used to determine the unit cell parameters and space group.

    • Software: Use software such as CrysAlisPro or SAINT for data reduction. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.[9]

  • Structure Refinement and Validation:

    • Rationale: The initial structural model is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.

    • Software: Programs like SHELXL or Olex2 are used for refinement. The quality of the final structure is assessed using metrics like the R-factor and by checking for geometric reasonability.[10] The final structure is typically deposited in the Cambridge Structural Database (CSD).[11][12][13][14][15]

Comparative Analysis with Alternative Techniques

While SC-XRD is the definitive method, other techniques provide complementary information or can be used when single crystals are not obtainable.

TechniquePrincipleSample PhaseInformation YieldKey Limitation
Single-Crystal XRD X-ray diffraction by a crystal lattice[8]Solid (single crystal)Absolute 3D structure, bond lengths/angles[3]Requires high-quality single crystals[16]
Powder XRD (XRPD) X-ray diffraction by a polycrystalline powder[17]Solid (powder)"Fingerprint" of crystalline form, phase identification[18]Does not provide atomic coordinates
NMR Spectroscopy Nuclear spin transitions in a magnetic field[19]Liquid (solution)[17]Atomic connectivity, solution-state conformation[19]Does not provide a static 3D structure
Mass Spectrometry Mass-to-charge ratio of ionized moleculesSolid, Liquid, GasMolecular weight and fragmentation patternProvides no stereochemical information
  • X-ray Powder Diffraction (XRPD): When single crystals prove elusive, XRPD is an invaluable tool.[16] It provides a characteristic "fingerprint" for a crystalline solid, making it ideal for polymorph screening, quality control, and detecting phase changes.[18] While it doesn't yield a full 3D structure on its own, it can confirm the bulk material's identity against a known single-crystal structure.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating molecular structure in solution.[17] For N,N-dimethyl-3-sulfamoylbenzamide, ¹H and ¹³C NMR would confirm the chemical connectivity and provide insights into the molecule's dynamic behavior in a physiological-like environment.[20] Techniques like NOESY can reveal through-space correlations, offering clues about the solution-state conformation. However, NMR provides an average structure and does not give the precise bond lengths and angles of a solid-state structure.[21]

The combination of SC-XRD and NMR provides a holistic understanding of a molecule's structure in both the solid and solution states.[22]

Conclusion: An Integrated Approach to Structural Validation

For the unambiguous structural validation of N,N-dimethyl-3-sulfamoylbenzamide, single-crystal X-ray crystallography is the unequivocal gold standard. It provides the high-resolution, three-dimensional atomic information that is critical for modern drug discovery and development.[23][24] However, a comprehensive characterization should integrate data from complementary techniques. XRPD serves as a vital tool for analyzing the bulk powder and ensuring phase purity, while NMR spectroscopy offers invaluable insights into the molecule's structure and dynamics in solution. By employing this multi-faceted approach, researchers can build a robust and self-validating structural data package, ensuring the scientific integrity of their findings.

References

  • Crystal-structure determination using X-ray diffraction from single crystals is a well-developed technique. X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Available at: [Link]

  • The primary techniques in structural biology are X-ray Crystallography, nuclear magnetic resonance (NMR), and cryo-electron microscopy (Cryo-EM). Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available at: [Link]

  • XRPD serves as a key method for identifying the crystalline forms of an active pharmaceutical ingredient (API). X-ray Powder Diffraction (XRPD) - Improved Pharma. Available at: [Link]

  • NMR provides detailed information about the physical and chemical environment of atoms within a molecule. Comparison of NMR and X-ray crystallography. Available at: [Link]

  • NMR spectroscopy and X-ray crystallography are two premium methods for determining the atomic structures of macro-biomolecular complexes. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of - SciSpace. Available at: [Link]

  • XRD can be used to differentiate suspect counterfeit products from authentic products. The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products | Spectroscopy Online. Available at: [Link]

  • X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are two techniques used to study atomic structures. X-Ray Crystallography vs. NMR Spectroscopy - News-Medical. Available at: [Link]

  • Single-crystal X-ray diffraction (XRD) is an advanced analytical technique that provides detailed insights into the atomic and molecular structure of crystalline materials. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • X‐ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are the most powerful and predominant techniques used to experimentally determine the three‐dimensional structures of biological macromolecules at near atomic resolution. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. Available at: [Link]

  • XRPD is a critical tool in pharmaceutical research, unraveling the complex structures of particles and powders. X-Ray Powder Diffraction | Techniques - Particle Characterisation Laboratories. Available at: [Link]

  • High-speed technique allows structures of difficult molecules to be determined. XFELs make small molecule crystallography without crystals possible - Chemistry World. Available at: [Link]

  • Single-crystal X-ray Diffraction is a non-destructive analytical technique which provides detailed information about the internal lattice of crystalline substances. Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

  • To determine a 3-dimensional protein structure, this information must be combined with the phase information. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery. Available at: [Link]

  • The resolution of 3D electron diffraction (ED) data of small-molecule crystals is often relatively poor. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r - IUCr Journals. Available at: [Link]

  • Single-crystal X-ray diffraction is a powerful method in chemistry and materials science that makes it possible to determine the three-dimensional structure of molecules in crystals. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. Available at: [Link]

  • Single crystal X-ray diffraction (SC-XRD) remains by far the most productive method for the determination of highly accurate molecular structures at atomic resolution. High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques - Excillum. Available at: [Link]

  • Established in 1965, the CSD is the world's repository for small-molecule organic and metal-organic crystal structures. Cambridge Structural Database - Re3data.org. Available at: [Link]

  • The CSD is a repository of small-molecule organic and metal-organic crystal structures. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. Available at: [Link]

  • The Cambridge Structural Database (CSD) is a repository for small-molecule organic and metal organic crystal structures in 3D. CCDC – Cambridge Structural Database - Becker Library - WashU. Available at: [Link]

  • The CSD is the world's largest database for small-molecule organic and metal-organic crystal structures. CSD - Cambridge Structural Database - Maastricht University Library. Available at: [Link]

  • An entry from the Cambridge Structural Database, the world's repository for small molecule crystal structures. CCDC 2323924: Experimental Crystal Structure Determination - University of Otago. Available at: [Link]

  • This review discusses how to evaluate the correctness of an X-ray structure, focusing on the validation of small molecule-protein complexes. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. Available at: [Link]

  • X-ray crystallography is the main technique for the determination of protein structures. Protein Structure Validation and Analysis with X-Ray Crystallography. Available at: [Link]

  • We explain protein X-ray structure validation and the primary experimental parameters to verify: (1) the resolution of the X-ray data, (2) the R-factor and Rfree, and (3) model geometry. Validation and Quality Assessment of X-ray Protein Structures. Available at: [Link]

  • The aim of this research work is the synthesis of sulfamoyl-benzamides as a selective inhibitor for h-NTPDases. Direct synthesis of sulfamoyl-benzamide derivatives - ResearchGate. Available at: [Link]

  • N,N-dimethyl-3-{[2-(pyrrolidin-3-yl)ethyl]sulfamoyl}benzamide. N,N-dimethyl-3-{[2-(pyrrolidin-3-yl)ethyl]sulfamoyl}benzamide | Molport-045-412-930. Available at: [Link]

  • Benzamide, N,N-dimethyl-. Benzamide, N,N-dimethyl- - the NIST WebBook. Available at: [Link]

  • The aim of this research work is the synthesis of sulfamoyl-benzamides as a selective inhibitor for h-NTPDases. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC. Available at: [Link]

  • The aim of this research work is the synthesis of sulfamoyl-benzamides as a selective inhibitor for h-NTPDases. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Publishing. Available at: [Link]

  • A variety of N,N-dimethyl benzamides and benzonitriles were obtained in yields up to 85% and 75%, respectively. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF - ResearchGate. Available at: [Link]

  • The crystal structures of N,N-dimethylthioformamide and N,N-dimethylformamide were determined at 90 ± 2 K from single crystal X-ray diffraction data. The crystal and liquid structures of N,N-dimethylthioformamide and N,N-dimethylformamide showing a stronger hydrogen bonding effect for C–H [ ] ⋯ [ ] S than of C–H [ ] ⋯ [ ] O - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • This allowed for conclusive structure determination by single-crystal X-ray diffraction analysis (SCXRD). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety - Sultan Qaboos University House of Expertise. Available at: [Link]

  • In the crystal, the title compound, C12H19NO2S, has a disordered structure with two equally populated conformations of the amine fragment. (PDF) Crystal structure of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine. Available at: [Link]

  • The invention relates to a preparing method of o-amino N, N-dimethylbenzamide, which is prepared by reacting isatoic anhydride and dimethylamine or dimethylamino aminic acid. CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents.
  • Using a two-step procedure, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was synthesized. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Available at: [Link]

  • N,n-dimethyl-3-[(3-oxo-3-pyrimidin-2-yl-propanoyl)-[(3-thiazol-2-ylphenyl)methyl]amino]benzamide. N,n-dimethyl-3-[(3-oxo-3-pyrimidin-2-yl-propanoyl)-[(3-thiazol-2-ylphenyl)methyl]amino]benzamide - PubChemLite. Available at: [Link]

Sources

comparative analysis of different synthetic methods for N,N-dimethyl-3-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethyl-3-sulfamoylbenzamide is a highly versatile bifunctional building block frequently utilized in the development of advanced pharmaceuticals, including novel [1] and BAF complex modulators. The structural core features two distinct functional groups—a tertiary amide and a primary sulfonamide—situated meta to each other on a benzene ring.

The primary synthetic challenge in constructing this scaffold lies in the chemoselective differentiation of the carboxylic and sulfonic electrophilic centers during amidation. This guide provides an objective, data-driven comparison of three distinct synthetic pathways to access N,N-dimethyl-3-sulfamoylbenzamide, evaluating their mechanistic causality, chemoselectivity, and scalability to assist researchers in selecting the optimal route for their specific project phase.

Quantitative Comparative Overview

ParameterMethod 1: HATU CouplingMethod 2: Sequential AmidationMethod 3: Sandmeyer Route
Starting Material 3-Sulfamoylbenzoic acid3-(Chlorosulfonyl)benzoyl chloride3-Amino-N,N-dimethylbenzamide
Reagents Dimethylamine, HATU, DIPEADimethylamine, NH3, Et3NNaNO2, HCl, SO2, CuCl2, NH3
Typical Yield 85–95%65–80%50–65% (over 2 steps)
Chemoselectivity Excellent (>99%)Good (80–94% depending on temp)Moderate
Scalability Low-Medium (Costly reagents)High (Cheap, flow-compatible)Medium (Toxic SO2 gas handling)
Primary Use Case Discovery / Medicinal ChemistryProcess Chemistry / Scale-upDe Novo Synthesis

Method 1: Direct Amidation via Carboxylic Acid Activation (The Discovery Route)

Mechanistic Rationale

This method relies on the inherent nucleophilic discrepancy between a secondary amine and a primary sulfonamide. The starting material, 3-sulfamoylbenzoic acid, contains a free carboxylic acid and a primary sulfonamide (-SO₂NH₂). The sulfonamide nitrogen is highly electron-deficient due to the strong electron-withdrawing nature of the adjacent sulfonyl group, rendering it a very poor nucleophile. By utilizing a strong coupling agent, the carboxylic acid is rapidly converted into a highly reactive OAt (7-azabenzotriazole) active ester. When dimethylamine is introduced, it selectively attacks the active ester to form the tertiary amide, leaving the unreactive sulfonamide completely intact [1].

M1 A 3-Sulfamoylbenzoic Acid B HATU / DIPEA (Activation) A->B C OAt Active Ester Intermediate B->C D Dimethylamine (Nucleophilic Attack) C->D E N,N-dimethyl-3- sulfamoylbenzamide D->E

Workflow for HATU-mediated direct amidation of 3-sulfamoylbenzoic acid.

Step-by-Step Protocol
  • Activation: Dissolve 3-sulfamoylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

    • Causality: DIPEA deprotonates the carboxylic acid, facilitating its attack on the uronium salt of HATU. DMF is chosen for its high dielectric constant, stabilizing the polar transition states.

  • Amidation: After 15–30 minutes of stirring at room temperature (self-validated by a color change to pale yellow, confirming OAt ester formation), add dimethylamine hydrochloride (1.5 eq).

  • Monitoring: Stir for 2–4 hours. The reaction is self-validating; complete consumption of the starting acid can be confirmed via LC-MS (monitoring the mass shift to the desired product).

  • Workup: Quench with water to hydrolyze any unreacted active ester. Extract with ethyl acetate, wash extensively with brine to remove DMF and HATU byproducts (tetramethylurea), dry over Na₂SO₄, and concentrate.

Method 2: Chemoselective Sequential Amidation (The Process Route)

Mechanistic Rationale

For large-scale synthesis, expensive coupling agents like HATU are economically prohibitive. Instead, 3-(chlorosulfonyl)benzoyl chloride is used as a dual-electrophile starting material. The chemoselectivity here is governed by the kinetic difference between the aroyl chloride and the sulfonyl chloride. The carbonyl carbon of the aroyl chloride is a "harder" electrophile and experiences less steric hindrance than the tetrahedral sulfur center of the sulfonyl chloride. By strictly controlling the stoichiometry (1.0 eq of dimethylamine) and maintaining low temperatures (0–20 °C), the amine selectively undergoes [2]. Once the aroyl chloride is consumed, the temperature is elevated, and an excess of ammonia is introduced to drive the thermodynamically slower sulfonyl amidation.

M2 A 3-(Chlorosulfonyl) benzoyl chloride B Dimethylamine (1 eq) 0-20 °C A->B Selective Acyl Substitution C 3-(Chlorosulfonyl)-N,N- dimethylbenzamide B->C D NH3 (aq) 40-75 °C C->D Sulfonyl Amidation E N,N-dimethyl-3- sulfamoylbenzamide D->E

Chemoselective sequential amidation of 3-(chlorosulfonyl)benzoyl chloride.

Step-by-Step Protocol
  • Selective Acyl Amidation: Dissolve 3-(chlorosulfonyl)benzoyl chloride (1.0 eq) in anhydrous acetonitrile and cool to 0 °C.

    • Causality: Acetonitrile is preferred over dichloromethane as it prevents the precipitation of ammonium salts (crucial for continuous flow setups) and stabilizes the transition state [2].

  • Amine Addition: Slowly add a solution of dimethylamine (1.0 eq) and triethylamine (1.1 eq) in acetonitrile dropwise. Maintain the internal temperature below 20 °C.

  • Sulfonyl Amidation: Once TLC indicates the disappearance of the starting material, add aqueous ammonia (5.0 eq) in a single portion. Heat the reaction mixture to 40–75 °C for 2 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the slower kinetics of sulfonyl chloride amidation.

  • Workup: Remove acetonitrile in vacuo. Dissolve the residue in diethyl ether, wash with 1 M HCl (to remove excess amines) and saturated NaHCO₃ (to neutralize any formed sulfonic acid byproducts), dry over MgSO₄, and concentrate.

Method 3: Sandmeyer-Type Chlorosulfonylation (The De Novo Route)

Mechanistic Rationale

When starting from simple nitroaromatics rather than pre-functionalized sulfonyl derivatives, the Sandmeyer chlorosulfonylation approach is utilized. 3-Amino-N,N-dimethylbenzamide is diazotized to form a diazonium salt. The addition of copper(II) chloride catalyzes a single-electron transfer (SET) radical mechanism, allowing sulfur dioxide to insert into the aryl radical, forming an intermediate sulfonyl chloride. This is subsequently trapped by ammonia.

M3 A 3-Amino-N,N- dimethylbenzamide B NaNO2 / HCl (Diazotization) A->B C Diazonium Salt B->C D SO2 / CuCl2 (Radical Insertion) C->D E Sulfonyl Chloride Intermediate D->E F NH3 (aq) (Amidation) E->F G N,N-dimethyl-3- sulfamoylbenzamide F->G

Sandmeyer-type chlorosulfonylation pathway from 3-amino-N,N-dimethylbenzamide.

Step-by-Step Protocol
  • Diazotization: Dissolve 3-amino-N,N-dimethylbenzamide (1.0 eq) in concentrated HCl and cool to 0 °C. Slowly add aqueous NaNO₂ (1.1 eq).

    • Causality: Temperature must be strictly kept below 5 °C to prevent the diazonium salt from decomposing into a phenol.

  • Radical Insertion: In a separate flask, prepare a saturated solution of SO₂ gas in glacial acetic acid containing CuCl₂ (0.2 eq). Add the cold diazonium solution dropwise at room temperature.

    • Causality: The cessation of nitrogen gas evolution serves as a visual, self-validating indicator that the radical insertion is complete.

  • Amidation: Extract the resulting sulfonyl chloride into dichloromethane. Immediately treat the organic layer with excess aqueous ammonia at room temperature for 2 hours.

  • Workup: Wash the organic layer with water, dry over Na₂SO₄, and concentrate.

Analytical Validation

To ensure the structural integrity and purity of N,N-dimethyl-3-sulfamoylbenzamide across any chosen method, the following analytical benchmarks must be met:

  • LC-MS: Expected [M+H]⁺ m/z = 229.06.

  • ¹H NMR (DMSO-d₆): Confirm the characteristic N,N-dimethyl singlet integration (6H) around 2.9–3.0 ppm, and the broad singlet of the primary sulfonamide (2H) around 7.4 ppm, which cleanly exchanges with D₂O.

Conclusion & Recommendations

For discovery-stage research where rapid analog generation is critical and scale is small (<5 grams), Method 1 (HATU Coupling) is the undisputed choice due to its near-perfect chemoselectivity and operational simplicity.

However, for process chemistry and scale-up campaigns (>100 grams), Method 2 (Sequential Amidation) is highly recommended. By leveraging the kinetic reactivity differences between acyl and sulfonyl chlorides, Method 2 eliminates the need for expensive coupling agents and is highly amenable to continuous-flow manufacturing, achieving up to 94% chemoselectivity under optimized mixing conditions [2].

References

  • Li, J., Jiang, X., Dick, A., Prakash Sharma, P., Chen, C. H., Rathi, B., ... & Zhan, P. (2021). "Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors." Bioorganic & Medicinal Chemistry.[Link]

  • Verlee, A., Heugebaert, T., Van Der Meer, T., Kerchev, P. I., Van Breusegem, F., & Stevens, C. V. (2017). "A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues." Beilstein Journal of Organic Chemistry.[Link]

A Comparative Guide to the Reactivity of N,N-dimethyl-3-sulfamoylbenzamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-3-sulfamoylbenzamide is a molecule of significant interest in medicinal chemistry, often serving as a scaffold in the development of various therapeutic agents. Its chemical behavior is dictated by the interplay of two key functional groups: a tertiary benzamide and a sulfonamide. Understanding the reactivity of this compound in comparison to its structural analogues is crucial for predicting its stability, metabolic fate, and potential for derivatization. This guide provides an in-depth technical comparison of the reactivity of N,N-dimethyl-3-sulfamoylbenzamide with N,N-dimethylbenzamide and N,N-dimethylbenzenesulfonamide, supported by experimental data and mechanistic insights.

The central theme of this comparison revolves around the electronic effects exerted by the sulfamoyl and benzamide moieties on each other's reactivity, particularly concerning nucleophilic attack at the carbonyl carbon and the sulfonyl sulfur.

Comparative Reactivity Analysis

The reactivity of these compounds is primarily centered around two key sites: the electrophilic carbon of the carbonyl group in the benzamides and the electrophilic sulfur atom of the sulfonamide group. Nucleophilic attack at these centers, particularly through hydrolysis, is a key determinant of their chemical stability and reactivity.

Hydrolysis: A Key Indicator of Reactivity

Hydrolysis, the cleavage of a chemical bond by the addition of water, serves as a fundamental measure of the stability and reactivity of amides and sulfonamides. The conditions required for hydrolysis (acidic, basic, or neutral) and the rate at which it proceeds provide valuable insights into the electrophilicity of the carbonyl or sulfonyl centers and the stability of the C-N and S-N bonds.

Generally, sulfonamides are significantly more resistant to nucleophilic degradation, including hydrolysis, than carboxamides.[1] This inherent stability is a key differentiator in their chemical behavior.

Table 1: Comparison of General Hydrolytic Stability

CompoundFunctional GroupGeneral Hydrolytic Stability
N,N-dimethylbenzamideTertiary AmideLess stable; susceptible to both acidic and basic hydrolysis.[2][3]
N,N-dimethylbenzenesulfonamideTertiary SulfonamideMore stable; requires more forcing conditions for hydrolysis.[1]
N,N-dimethyl-3-sulfamoylbenzamideTertiary Amide & SulfonamideExpected to exhibit a hybrid reactivity profile, with the benzamide moiety being the more labile site.

Under acidic conditions, the hydrolysis of both amides and sulfonamides is initiated by the protonation of the carbonyl or sulfonyl oxygen, respectively, which enhances the electrophilicity of the adjacent carbon or sulfur atom.

For N,N-dimethylbenzamide, acid-catalyzed hydrolysis proceeds through the attack of water on the protonated carbonyl group.[4] In contrast, the acid-catalyzed hydrolysis of N,N-dimethylbenzenesulfonamides has been shown to be remarkably enhanced by the presence of ortho-alkyl groups, a phenomenon attributed to the relief of initial-state strain in the transition state.[1] This highlights a key difference in the steric requirements of the transition states for the hydrolysis of benzamides and benzenesulfonamides.

In N,N-dimethyl-3-sulfamoylbenzamide, the electron-withdrawing nature of the meta-sulfamoyl group is expected to slightly increase the electrophilicity of the benzamide's carbonyl carbon. Electron-withdrawing substituents generally accelerate the rate of nucleophilic attack on a benzene ring or its side chains.[5][6][7] However, this effect is likely to be modest due to the meta position, which primarily exerts an inductive effect.

The alkaline hydrolysis of amides is generally a slow process because the hydroxide ion is a better leaving group than the conjugate base of an amine.[8] However, with sufficient heat and hydroxide concentration, N,N-dimethylbenzamide can be hydrolyzed to benzoate and dimethylamine.[2]

Sulfonamides are even more resistant to base-catalyzed hydrolysis. The S-N bond is inherently strong, and the resulting sulfonate anion is a stable leaving group.

For N,N-dimethyl-3-sulfamoylbenzamide, the benzamide moiety will be the primary site of attack under basic conditions. The sulfamoyl group, being a relatively poor leaving group, is unlikely to be cleaved under typical basic hydrolysis conditions that would affect the amide.

Reactivity towards Other Nucleophiles

The principles governing hydrolysis also apply to reactions with other nucleophiles. The carbonyl carbon of the benzamide group is a more reactive electrophilic center than the sulfonyl sulfur of the sulfonamide group.

The benzamide group in both N,N-dimethylbenzamide and N,N-dimethyl-3-sulfamoylbenzamide can undergo nucleophilic acyl substitution with strong nucleophiles. The general mechanism involves the formation of a tetrahedral intermediate, followed by the expulsion of the dimethylamino group.[9]

The presence of the meta-sulfamoyl group in N,N-dimethyl-3-sulfamoylbenzamide will have a modest activating effect on this reaction due to its electron-withdrawing inductive effect, making the carbonyl carbon slightly more electrophilic compared to that in N,N-dimethylbenzamide.

The sulfonamide group is generally unreactive towards nucleophilic attack unless activated. The S-N bond is strong, and the dimethylamino group is a poor leaving group. Reactions at the sulfonyl sulfur typically require highly reactive nucleophiles or specific catalytic conditions. For instance, the reaction of benzenesulfonyl chloride with amines is a common method for forming sulfonamides.[10][11] This highlights the much higher reactivity of the sulfonyl chloride compared to the sulfonamide.

Experimental Protocols

To empirically determine the relative reactivity of these compounds, the following experimental protocols can be employed.

Protocol 1: Comparative Hydrolysis Rate Determination by HPLC

This protocol outlines a method to compare the rates of acid- and base-catalyzed hydrolysis of N,N-dimethyl-3-sulfamoylbenzamide, N,N-dimethylbenzamide, and N,N-dimethylbenzenesulfonamide.

Materials:

  • N,N-dimethyl-3-sulfamoylbenzamide

  • N,N-dimethylbenzamide

  • N,N-dimethylbenzenesulfonamide

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • Thermostated water bath

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each compound in acetonitrile.

  • Reaction Setup:

    • Acid Hydrolysis: In separate sealed vials, add 100 µL of each stock solution to 900 µL of 1 M HCl.

    • Base Hydrolysis: In separate sealed vials, add 100 µL of each stock solution to 900 µL of 1 M NaOH.

    • Control: In separate sealed vials, add 100 µL of each stock solution to 900 µL of deionized water.

  • Incubation: Place all vials in a thermostated water bath at a constant temperature (e.g., 60 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each vial.

  • Quenching: Immediately neutralize the acid hydrolysis samples with an equivalent amount of 1 M NaOH and the base hydrolysis samples with 1 M HCl. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the parent compound peak over time.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k).

Expected Outcome:

The rate constants for hydrolysis are expected to follow the order: N,N-dimethylbenzamide > N,N-dimethyl-3-sulfamoylbenzamide > N,N-dimethylbenzenesulfonamide.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Conditions cluster_analysis Analysis stock Prepare Stock Solutions (1 mg/mL in ACN) acid Acid Hydrolysis (1 M HCl) stock->acid base Base Hydrolysis (1 M NaOH) stock->base control Neutral Control (Water) stock->control incubation Incubate at 60°C acid->incubation base->incubation control->incubation sampling Sample at Time Points incubation->sampling quench Neutralize & Dilute sampling->quench hplc HPLC Analysis quench->hplc data Calculate Rate Constants hplc->data

Caption: Workflow for Comparative Hydrolysis Rate Determination.

Mechanistic Insights and Electronic Effects

The differing reactivity of these compounds can be rationalized by considering the electronic properties of the benzamide and sulfonamide functionalities.

The Benzamide Moiety

The carbonyl group of the benzamide is polarized, rendering the carbon atom electrophilic. The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and strengthens the C-N bond. This resonance stabilization is a key reason why amides are less reactive than, for example, acid chlorides.

The Sulfonamide Moiety

In the sulfonamide group, the sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This makes the sulfur atom highly electrophilic. However, the S-N bond is also very strong and less prone to cleavage compared to the C-N bond in amides under similar conditions.

Mutual Influence in N,N-dimethyl-3-sulfamoylbenzamide

In N,N-dimethyl-3-sulfamoylbenzamide, the two functional groups influence each other's reactivity primarily through inductive effects due to their meta-relationship.

  • Effect of the Sulfamoyl Group on the Benzamide: The -SO₂N(CH₃)₂ group is electron-withdrawing. Positioned at the meta position, it exerts an inductive electron-withdrawing effect (-I effect) on the benzene ring. This effect slightly increases the electrophilicity of the carbonyl carbon of the benzamide group, making it more susceptible to nucleophilic attack compared to the unsubstituted N,N-dimethylbenzamide.

  • Effect of the Benzamide Group on the Sulfonamide: The -CON(CH₃)₂ group is also electron-withdrawing, though its effect is more complex due to the interplay of resonance and induction. At the meta position, its inductive effect will slightly increase the electrophilicity of the sulfonyl sulfur.

Visualizing the Inductive Effects

G cluster_benzamide N,N-dimethylbenzamide cluster_sulfonamide N,N-dimethylbenzenesulfonamide cluster_target N,N-dimethyl-3-sulfamoylbenzamide benzamide [Benzene Ring]-C(=O)N(CH₃)₂ sulfonamide [Benzene Ring]-S(=O)₂N(CH₃)₂ target [Benzene Ring] (-C(=O)N(CH₃)₂ at C1, -S(=O)₂N(CH₃)₂ at C3) C1_target Carbonyl Carbon target->C1_target -I effect from -SO₂N(CH₃)₂ S3_target Sulfonyl Sulfur target->S3_target -I effect from -CON(CH₃)₂ C1 C1 S3 S3

Caption: Inductive effects influencing reactivity in N,N-dimethyl-3-sulfamoylbenzamide.

Summary of Comparative Reactivity

The following table summarizes the key points of comparison between N,N-dimethyl-3-sulfamoylbenzamide and its analogues.

Table 2: Summary of Comparative Reactivity

PropertyN,N-dimethylbenzamideN,N-dimethylbenzenesulfonamideN,N-dimethyl-3-sulfamoylbenzamide
Primary Reactive Site Carbonyl CarbonSulfonyl SulfurCarbonyl Carbon (more reactive)
Susceptibility to Hydrolysis ModerateLowModerate (at benzamide)
Reactivity with Nucleophiles ModerateLowModerate (at benzamide)
Key Electronic Influence Resonance stabilization of the amide bond.Strong inductive effect of sulfonyl oxygens.Mutual -I effects of the two functional groups.

Conclusion

References

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate. [Link]

  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. ResearchGate. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • THE PREHISTORY OF THE HAMMETT EQUATION. University of Cambridge. [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • What products would you obtain from acidic and basic hydrolysis of the N,N-diethyl benzamide?. Vedantu. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Center for Biotechnology Information. [Link]

  • The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Science Publishing. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]

  • Hammett Plots. Scribd. [Link]

  • Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. National Center for Biotechnology Information. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Nucleophilic Acyl Substitution. University of Calgary. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency. [Link]

  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. ACS Publications. [Link]

  • Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. PubMed. [Link]

  • THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. U.S. Department of Energy, Office of Scientific and Technical Information. [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • N,N-Dimethylbenzamide. PubChem. [Link]

  • 18.6: Substituent Effects on the EAS Reaction. Chemistry LibreTexts. [Link]

  • Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry. [Link]

  • 1 The Hammett cp relationship. Cambridge University Press. [Link]

  • 16.4 Substituent Effects in Electrophilic Substitutions. Fiveable. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Amine Reactions. Chemistry LibreTexts. [Link]

  • Process for the preparation of sulfamylbenzoic acids.
  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

  • Predicting the rates of hydrolysis reactions. YouTube. [Link]

  • Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution. Semantic Scholar. [Link]

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

Sources

spectroscopic data comparison of N,N-dimethyl-3-sulfamoylbenzamide and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the spectroscopic signatures of N,N-dimethyl-3-sulfamoylbenzamide and its primary precursor, 3-sulfamoylbenzoic acid .[1] It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation protocols.[1]

Executive Summary

N,N-dimethyl-3-sulfamoylbenzamide is a pharmacophore scaffold frequently encountered in the development of carbonic anhydrase inhibitors (CAIs) and diuretic agents.[1] Its synthesis typically proceeds via the amidation of 3-sulfamoylbenzoic acid.[1]

The critical analytical challenge lies in distinguishing the product from its acid precursor and identifying the unique rotational isomerism of the N,N-dimethylamide group.[1] This guide outlines the specific spectral shifts (IR, NMR, MS) that validate the transformation of the carboxylic acid motif into the dimethylamide.

Chemical Identity & Synthesis Pathway

The transformation relies on the activation of the carboxylic acid followed by nucleophilic acyl substitution.[1]

  • Target: N,N-Dimethyl-3-sulfamoylbenzamide (MW: 228.27 g/mol )[1]

  • Precursor: 3-Sulfamoylbenzoic acid (MW: 201.20 g/mol )[1]

  • Key Reagents: Thionyl chloride (

    
    ), Dimethylamine (
    
    
    
    ).
Synthesis Workflow

The following diagram illustrates the convergent synthesis and the critical intermediate species.

SynthesisPath Start 3-(Chlorosulfonyl) benzoic acid Inter1 3-Sulfamoylbenzoic acid (Precursor) Start->Inter1 NH3 (aq) Selective Amidation Inter2 Acid Chloride Intermediate Inter1->Inter2 SOCl2, Reflux (-SO2, -HCl) Product N,N-Dimethyl-3- sulfamoylbenzamide Inter2->Product HN(Me)2 THF, 0°C

Figure 1: Step-wise synthesis pathway from chlorosulfonyl derivative to the final dimethylamide.

Experimental Protocol

To generate the data discussed below, the following validated protocol is recommended. This method minimizes sulfonamide side-reactions by using the acid chloride route.[1]

  • Activation: Suspend 3-sulfamoylbenzoic acid (1.0 eq) in dry toluene. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.[1] Reflux for 2-3 hours until gas evolution ceases (formation of acid chloride).[1]

  • Evaporation: Remove solvent and excess

    
     under reduced pressure to yield the crude acid chloride solid.[1]
    
  • Amidation: Dissolve the residue in anhydrous THF. Cool to 0°C.[1][2]

  • Addition: Slowly add dimethylamine (2.0 M in THF, 2.5 eq). The excess amine acts as a scavenger for the generated HCl.[1]

  • Workup: Stir at RT for 2 hours. Concentrate in vacuo.[1] Redissolve in EtOAc, wash with 1N HCl (to remove excess amine) and Brine. Dry over

    
    .[1][2]
    
Spectroscopic Characterization Guide
A. Infrared Spectroscopy (FT-IR)

The most immediate confirmation of conversion is the shift in the carbonyl (


) region and the disappearance of the broad carboxylic 

stretch.[1]
Functional GroupPrecursor (Acid) Frequency (

)
Product (Amide) Frequency (

)
Diagnostic Note
O-H Stretch 2500–3300 (Broad, H-bonded)Absent Disappearance confirms loss of COOH.[1]
N-H Stretch 3250, 3350 (

)
3250, 3350 (

)
Sulfonamide

remains intact.
C=O Stretch 1680–1700 (Acid dimer)1630–1640 (Tertiary Amide)Amide I band appears at lower wavenumber due to resonance.[1]
S=O Stretch 1335 (asym), 1160 (sym)1335 (asym), 1160 (sym)Sulfonyl group is spectrally stable.
B. Nuclear Magnetic Resonance (

NMR)

The proton NMR provides the definitive structural proof.[1] The key differentiator is the methyl region .[1]

Expert Insight (Restricted Rotation): Unlike esters, tertiary amides exhibit restricted rotation around the


 bond due to the partial double bond character (

resonance contributor). At room temperature, the two N-methyl groups are often magnetically non-equivalent, appearing as two distinct singlets or a very broad singlet, rather than a single sharp peak.[1]

Comparative Data Table (DMSO-


, 400 MHz) 
Proton EnvironmentPrecursor (3-sulfamoylbenzoic acid)

(ppm)
Product (N,N-dimethyl-3-sulfamoylbenzamide)

(ppm)
Multiplicity & Integration
COOH 13.0 - 13.5 (Broad)Absent Loss of acidic proton.[1]
Aromatic H2 ~8.40~7.90 - 8.00Shifted upfield slightly due to amide electron donation vs acid.[1]
Aromatic H4, H6 8.05 - 8.157.70 - 7.85Multiplet overlap common.[1]
Aromatic H5 7.757.65 - 7.75Triplet-like pattern.[1]
Sulfonamide

7.50 (Broad s)7.45 - 7.55 (Broad s)Exchangeable with

.[1]
N-Methyl (

)
Absent 2.95 & 3.05 Diagnostic: Two singlets (3H each) or broad humps due to rotamers.[1]
C. Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular weight change from the acid to the dimethylamide.[1]

  • Precursor (Acid):

    
     = 200.0 (Negative mode dominant).
    
  • Product (Amide):

    
     = 229.05 (Positive mode).
    
  • Fragmentation Pattern:

    • m/z 229

      
       185:  Loss of 
      
      
      
      (44 Da) – Characteristic of dimethylamides.[1]
    • m/z 229

      
       149:  Loss of 
      
      
      
      (80 Da).[1]
Decision Tree for Product Validation

Use this logic flow to interpret your analytical results.

DecisionTree Q1 IR: Broad OH (2500-3300)? Q2 NMR: Methyl Signals (2.9-3.1 ppm)? Q1->Q2 No ResultA Precursor (Acid Unreacted) Q1->ResultA Yes Q3 Methyl Pattern: Two Singlets? Q2->Q3 Yes Q2->ResultA No ResultB Target Product (Restricted Rotation) Q3->ResultB Yes (RT) ResultC Target Product (Fast Exchange/High Temp) Q3->ResultC No (Single Peak)

Figure 2: Analytical decision tree for distinguishing the target amide from the starting acid.

References
  • Synthesis of Sulfamoylbenzoic Acid Derivatives: Source:ChemicalBook & PubChem Protocols. Description: Standard procedures for chlorosulfonylation and amidation of benzoic acid derivatives.[1][3][4] URL:[1]

  • Restricted Rotation in N,N-Dimethylamides: Source:Nanalysis & Azom Technical Notes. Description: Explanation of the C-N bond double bond character and NMR splitting of methyl groups at room temperature. URL:

  • Spectroscopic Data of Benzene Sulfonamides: Source:SDBS (Spectral Database for Organic Compounds). Description: Reference spectra for 3-sulfamoylbenzoic acid (SDBS No. 2205) and N,N-dimethylbenzamide (SDBS No. 3065).[1] URL:

  • Medicinal Chemistry Applications (CAIs): Source:Journal of Molecular Structure (2020). Description:[5] Structural characterization of sulfamoylbenzoic acid derivatives in drug design. URL:

Sources

in silico ADME prediction for N,N-dimethyl-3-sulfamoylbenzamide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

In Silico ADME Prediction for N,N-Dimethyl-3-sulfamoylbenzamide Derivatives: A Comparative Guide of Computational Workflows

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of sulfonamide-containing scaffolds. The N,N-dimethyl-3-sulfamoylbenzamide moiety is a highly versatile building block[1], often utilized in the design of carbonic anhydrase inhibitors, COX-2 inhibitors, and novel kinase inhibitors.

However, the unique physicochemical properties of the sulfamoyl group—specifically its dense hydrogen-bond acceptor/donor capacity and its influence on local pKa—present distinct challenges for Absorption, Distribution, Metabolism, and Excretion (ADME) prediction. This guide objectively compares leading in silico ADME platforms, unpacks the causality behind their predictive successes and failures, and provides a self-validating experimental workflow to ground computational hypotheses in empirical reality.

The Computational Landscape: Algorithmic Comparisons

When profiling N,N-dimethyl-3-sulfamoylbenzamide derivatives, relying on a single algorithm introduces systemic bias. Different web servers utilize distinct mathematical models, each with inherent strengths and blind spots when processing sulfonamide pharmacophores. Recent comparative evaluations of free online ADMET tools highlight significant variances in predictive accuracy[2].

  • SwissADME: Utilizes 2D topological models and physicochemical descriptors (e.g., the BOILED-Egg model for blood-brain barrier and human intestinal absorption). While exceptionally fast for rule-of-five compliance, SwissADME has been shown to predict high fraction absorbed (fa) for up to 32% of insoluble or poorly soluble compounds, creating a high degree of uncertainty for heavily substituted, low-solubility sulfonamides[3].

  • pkCSM: Employs graph-based signatures to predict ADMET properties. It demonstrates excellent accuracy in predicting hepatic clearance[2], which is critical for sulfonamides metabolized by CYP2C9. However, it can produce contradictory predictions for the fraction unbound (fu) in human plasma[4].

  • ANDROMEDA (Prosilico): An advanced machine-learning platform that consistently outperforms free web tools in predicting human fraction absorbed and unbound, showing lower mean errors and wider application ranges without the inconclusive predictions often seen in 2D-topology tools[4].

Table 1: Quantitative & Qualitative Comparison of ADME Predictors for Sulfonamides
Feature / MetricSwissADMEpkCSMANDROMEDA
Underlying Algorithm 2D Topological / PhysicochemicalGraph-based SignaturesAdvanced Machine Learning
Clearance Prediction N/AHigh Accuracy (except >100 L/h)[2]High Accuracy
Fraction Absorbed (fa) Prone to false positives (high fa for insoluble drugs)[3]Moderate (some low fa failures)[3]Superior (70-77% correct class)[4]
Fraction Unbound (fu) High error rate / Contradictory[4]Moderate / Contradictory[4]High Accuracy (Q2 = 0.94)[4]
Best Use Case Rapid Lipinski/Veber screeningToxicity and Clearance profilingPrecise human PK translation

Self-Validating Experimental & Computational Protocol

To ensure scientific trustworthiness, computational predictions must not exist in a vacuum. They require a self-validating loop where in silico hypotheses are empirically tested. Below is the standard operating procedure (SOP) for profiling N,N-dimethyl-3-sulfamoylbenzamide derivatives.

Step 1: Ligand Preparation and Conformational Sampling

  • SMILES Generation: Convert the 2D structure of the derivative (e.g., 4-chloro-N,N-dimethyl-3-sulfamoylbenzamide) into a canonical SMILES string[5].

  • Protonation State Assignment: Use a pKa predictor (e.g., Epik) to determine the dominant ionization state at physiological pH (7.4). Causality: The sulfamoyl nitrogen can be deprotonated depending on adjacent electron-withdrawing groups. Feeding an incorrect protonation state into 3D-dependent ADME tools will drastically skew LogD and permeability predictions.

Step 2: Consensus In Silico Profiling

  • Submit the canonical SMILES to SwissADME, pkCSM, and ADMETlab concurrently[5].

  • Aggregate the data into a consensus score. If SwissADME predicts high absorption but the calculated LogS (solubility) is <-6.0, flag the compound as a probable false positive for permeability[3].

Step 3: In Vitro Validation (The Feedback Loop)

  • Permeability (PAMPA): Prepare a 10 mM stock of the derivative in DMSO. Dilute to 50 µM in PBS (pH 7.4). Run a Parallel Artificial Membrane Permeability Assay (PAMPA) for 5 hours. Causality: This isolates passive diffusion, directly testing the topological polar surface area (TPSA) predictions generated in Step 2.

  • Clearance (HLM): Incubate 1 µM of the compound with Human Liver Microsomes (1 mg/mL protein) and NADPH for 60 minutes. Quantify the parent compound depletion via LC-MS/MS to calculate intrinsic clearance (

    
    ). Compare this directly to pkCSM's clearance output[2].
    

ADME_Workflow LigandPrep Step 1: Ligand Preparation (SMILES & pKa at pH 7.4) InSilico Step 2: In Silico Profiling (SwissADME, pkCSM) LigandPrep->InSilico Consensus Consensus Scoring & Outlier Detection InSilico->Consensus InVitro Step 3: In Vitro Validation (PAMPA & HLM Assays) Consensus->InVitro Test Hypotheses QSAR QSAR Model Refinement (Feedback Loop) InVitro->QSAR Empirical Data QSAR->LigandPrep Optimize Scaffold

Figure 1: Self-validating workflow integrating in silico ADME predictions with in vitro empirical feedback.

Case Study Data & Mechanistic Insights

To illustrate the predictive nuances, let us examine a specific building block: 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide (MW: 262.71 g/mol )[1].

Table 2: Predicted vs. Typical Experimental Ranges for 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide
ParameterSwissADME PredictionpkCSM PredictionTypical In Vitro RangeAlgorithmic Concordance
LogP (Lipophilicity) 1.85 (Consensus)1.921.70 - 2.10High
LogS (Solubility) -3.15 (Soluble)-3.40-3.0 to -3.5High
Intestinal Absorption High (BOILED-Egg)88% (High)Moderate to HighModerate
Hepatic Clearance N/A4.2 ml/min/kg3.5 - 5.0 ml/min/kgHigh[2]
Fraction Unbound (fu) N/A0.450.15 - 0.25Low (Overpredicted) [4]

Mechanistic Pitfalls in Prediction: Why do tools struggle with the fraction unbound (fu) and fraction absorbed (fa) for heavily substituted sulfonamides? The sulfamoyl group (-SO2NR2) creates a highly localized dipole with intense hydrogen-bonding characteristics.

While 2D topological models accurately count the Hydrogen Bond Acceptors (HBAs) and Donors (HBDs), they often fail to account for intramolecular hydrogen bonding or crystal lattice energy. Consequently, SwissADME may overestimate absorption by assuming the molecule is entirely in solution, ignoring the reality that strong intermolecular forces in the solid state drive down aqueous solubility[3]. Conversely, pkCSM accurately predicts clearance because its graph-based signatures effectively map the steric hindrance around the aromatic ring (e.g., the 4-chloro substitution blocking specific CYP450 oxidation sites)[2].

Mechanistic_Pitfalls Sulfamoyl N,N-dimethyl-3- sulfamoylbenzamide HBA_HBD High HBA/HBD Count (Sulfonamide moiety) Sulfamoyl->HBA_HBD Solubility Poor Aqueous Solubility (Crystal Lattice Energy) Sulfamoyl->Solubility pkCSM pkCSM Prediction: Accurate Clearance, Variable fu HBA_HBD->pkCSM Graph Signatures SwissADME SwissADME Prediction: Overestimates Absorption (fa) Solubility->SwissADME 2D Topology Error

Figure 2: Logical relationship of physicochemical properties and algorithmic prediction pitfalls.

Conclusion

For researchers developing N,N-dimethyl-3-sulfamoylbenzamide derivatives, in silico tools are indispensable but imperfect. SwissADME provides rapid structural triage, but its absorption predictions must be heavily scrutinized against solubility data. pkCSM offers robust clearance insights but requires in vitro plasma protein binding assays to correct its fraction unbound (fu) estimates. Ultimately, integrating these tools into a self-validating loop with targeted in vitro assays ensures that computational speed does not compromise scientific integrity.

References

  • Dulsat, J., López-Nieto, B., Estrada-Tejedor, R., & Borrell, J. I. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 776. Available at:[Link]

  • Fagerholm, U. (2025). Comparison of Software for Prediction of Fraction Absorbed and Unbound in Humans. bioRxiv. Available at:[Link]

  • Al-Karmalawy, A. A., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties. Academia.edu. Available at:[Link]

Sources

benchmarking N,N-dimethyl-3-sulfamoylbenzamide derivatives against known drugs.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking N,N-Dimethyl-3-Sulfamoylbenzamide Derivatives Against Known Drugs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary & Chemical Context

N,N-dimethyl-3-sulfamoylbenzamide derivatives represent a specialized subclass of benzene sulfonamides , a chemical family historically significant for producing Carbonic Anhydrase Inhibitors (CAIs). While the primary sulfonamide moiety (


) serves as the critical zinc-binding group (ZBG) essential for enzymatic inhibition, the N,N-dimethylbenzamide "tail" modulates physicochemical properties such as lipophilicity (

), membrane permeability, and isoform selectivity.

This guide outlines the rigorous benchmarking of these derivatives against industry-standard drugs. The primary therapeutic targets for this scaffold are Carbonic Anhydrase (CA) isoforms , specifically:

  • hCA II: Cytosolic, ubiquitous (Glaucoma, Edema targets).

  • hCA IX & XII: Transmembrane, tumor-associated (Hypoxic cancer targets).[2]

The "Tail Approach" in CAI Design

The N,N-dimethyl-3-sulfamoylbenzamide scaffold utilizes the "Tail Approach." The aromatic ring and the dimethyl-amide substituent interact with the hydrophobic and hydrophilic sub-pockets of the enzyme active site, distinct from the conserved zinc-binding region. This interaction is the primary driver for achieving selectivity over the ubiquitous hCA I and hCA II isoforms.

Mechanism of Action & Structural Logic

To benchmark effectively, one must understand the molecular interactions at play.[3] The sulfonamide nitrogen acts as a proton donor to the active site


 ion, displacing the catalytic water molecule/hydroxide ion.
Visualization: Zinc Coordination & Inhibition

The following diagram illustrates the competitive inhibition mechanism where the sulfonamide warhead binds the zinc, while the benzamide tail dictates selectivity.

CA_Inhibition_Mechanism Zinc Active Site Zn2+ Water Catalytic H2O/OH- Zinc->Water Native State Coordination Sulfonamide Sulfonamide Group (-SO2NH2) Sulfonamide->Zinc Displaces H2O (Tetrahedral Adduct) Tail N,N-dimethylbenzamide (Hydrophobic Tail) Sulfonamide->Tail Linked via Benzene Scaffold Pocket_Hydro Hydrophobic Pocket (Phe131, Val121) Tail->Pocket_Hydro Van der Waals Interactions Pocket_Select Selective Pocket (Isoform Specific) Tail->Pocket_Select Steric Fit (Selectivity Driver)

Caption: Schematic of the competitive inhibition mechanism. The sulfonamide group displaces the catalytic water at the Zinc center, while the N,N-dimethyl tail engages secondary pockets to tune selectivity.

Benchmarking Standards: The "Known Drugs"

When evaluating N,N-dimethyl-3-sulfamoylbenzamide derivatives, data must be compared against the following gold standards to establish clinical relevance.

Standard DrugPrimary IndicationMolecular RoleKey Benchmark Metric (

)
Acetazolamide (AZM) Glaucoma, Epilepsy, AMSPan-inhibitor (Classic)hCA II: ~12 nM hCA IX: ~25 nM
Dorzolamide (DZA) Glaucoma (Topical)Water-soluble, selectivehCA II: ~9 nM Selectivity: High for CA II vs I
SLC-0111 Solid Tumors (Clinical Trials)Tumor-selective (CA IX/XII)hCA IX: ~45 nM hCA II: >1000 nM (Weak)
Methazolamide GlaucomaLipophilic systemic agenthCA II: ~14 nM LogP: Higher than AZM

Evaluation Logic:

  • If targeting Glaucoma: Benchmark against Dorzolamide .[4] Your derivative must show superior water solubility or corneal permeability.

  • If targeting Cancer (Hypoxia): Benchmark against SLC-0111 . Your derivative must show a high Selectivity Index (SI) for hCA IX over hCA II to avoid systemic side effects.

Experimental Protocols

Trustworthy data requires standardized assays. The Stopped-Flow


 Hydration Assay  is the industry gold standard for measuring CA kinetics (

and

).
Protocol A: Stopped-Flow Hydration Assay

Objective: Determine the inhibition constant (


) by measuring the rate of 

hydration.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (approx. 1.7 mM to 17 mM final conc).[5]
    
  • Enzyme: Recombinant hCA I, II, IX, or XII (approx. 5–10 nM final conc).

Workflow:

  • Preparation: Incubate enzyme with the test compound (serially diluted in DMSO, final DMSO <1%) for 15 minutes at room temperature.

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics).
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).

  • Calculation:

    • Measure initial velocity (

      
      ) for the catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
      (Note: For
      
      
      hydration,
      
      
      is typically ~10 mM depending on the isoform).
Protocol B: Selectivity Profiling

Objective: Calculate the Selectivity Index (SI) to assess safety profiles.



  • Target: SI > 50 is desirable for tumor-targeting candidates to minimize systemic side effects like paresthesia (caused by hCA II inhibition).

Experimental Workflow & Data Pipeline

The following diagram outlines the logical flow from synthesis to lead identification, ensuring a self-validating system.

Benchmarking_Workflow Compound N,N-dimethyl-3-sulfamoyl Derivative Screen_1 Primary Screen (hCA II - Stopped Flow) Compound->Screen_1 Decision Ki < 100 nM? Screen_1->Decision Decision->Compound No (Redesign) Screen_2 Isoform Profiling (hCA I, IX, XII) Decision->Screen_2 Yes ADME ADME Profiling (LogP, Plasma Stability) Screen_2->ADME Benchmark Compare vs. Acetazolamide/SLC-0111 ADME->Benchmark

Caption: Step-by-step benchmarking pipeline. Only compounds passing the hCA II potency threshold proceed to expensive isoform profiling and ADME analysis.

Data Presentation Template

Organize your findings in the following format for publication or internal reporting.

Table 1: Inhibition Data (


, nM) and Selectivity Ratios 
CompoundhCA I (

)
hCA II (

)
hCA IX (

)
hCA XII (

)
Selectivity (II/IX)
Acetazolamide 25012255.70.48
Dorzolamide 50,0009523.50.17
SLC-0111 >10,000>1000454.5>22
Test Cmpd (Ex) TBDTBDTBDTBDCalc
  • Interpretation: A high ratio in the "Selectivity (II/IX)" column indicates the compound is more selective for the tumor-associated isoform IX, making it a candidate for cancer therapy rather than glaucoma.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II inhibited by a sulfonamide drug. Proceedings of the National Academy of Sciences, 109(35), 13962-13967. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][6][5][7][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

A Comprehensive Guide to the Structure-Activity Relationship of N,N-Dimethyl-3-Sulfamoylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of N,N-dimethyl-3-sulfamoylbenzamide derivatives and their analogs, focusing on their structure-activity relationships (SAR) as modulators of various biological targets. Drawing from recent scientific literature, this document is intended for researchers, scientists, and drug development professionals interested in the rational design and development of novel therapeutics based on this versatile chemical scaffold. We will delve into their inhibitory activities against key enzymes and viral proteins, present detailed experimental methodologies for their evaluation, and visualize the relevant biological pathways.

The N,N-Dimethyl-3-Sulfamoylbenzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The N,N-dimethyl-3-sulfamoylbenzamide core is a fascinating and highly adaptable scaffold in medicinal chemistry. Its constituent parts—the benzamide, the sulfonamide, and the N,N-dimethyl group—each offer opportunities for modification, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the exploration of its derivatives against a range of therapeutic targets, including enzymes involved in purinergic signaling, viral capsid proteins, and key players in cancer signaling pathways.

This guide will explore the SAR of this chemical class against three major targets: human nucleoside triphosphate diphosphohydrolases (h-NTPDases), Hepatitis B Virus (HBV) capsid assembly, and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Inhibitors of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Extracellular nucleotides such as ATP and ADP play a crucial role in a wide array of physiological and pathological processes, including thrombosis, inflammation, and cancer.[1][2] The activity of these signaling molecules is tightly regulated by a family of ecto-nucleotidases, among which the human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are prominent.[1] The development of selective inhibitors for different h-NTPDase isoforms is a promising therapeutic strategy.

The Purinergic Signaling Pathway and the Role of h-NTPDases

Extracellular ATP and ADP, released from cells under various stimuli, activate P2 purinergic receptors (P2X and P2Y) on target cells, initiating downstream signaling cascades. h-NTPDases hydrolyze these nucleotides, thereby terminating the signal. The following diagram illustrates this process.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell ATP ATP ADP ADP ATP->ADP hydrolysis P2R P2 Receptors (P2X, P2Y) ATP->P2R activate AMP AMP ADP->AMP hydrolysis ADP->P2R activate Ado Adenosine AMP->Ado hydrolysis P1R P1 Receptors Ado->P1R activate Signaling Intracellular Signaling (e.g., Ca²⁺ mobilization, cAMP production) P2R->Signaling P1R->Signaling (modulatory) NTPDase h-NTPDases (e.g., NTPDase1-3, 8) NTPDase->ADP NTPDase->AMP Ecto5NT ecto-5'-nucleotidase (CD73) Ecto5NT->Ado Inhibitor Sulfamoylbenzamide Derivatives Inhibitor->NTPDase inhibit

Caption: Purinergic signaling pathway and the role of h-NTPDases.

Structure-Activity Relationship of Sulfamoylbenzamide Derivatives as h-NTPDase Inhibitors

The inhibitory activity of sulfamoylbenzamide derivatives against h-NTPDase isoforms is significantly influenced by the nature and position of substituents on both the benzamide and sulfamoyl moieties.[1][3]

  • Substitution on the Sulfamoyl Nitrogen: The nature of the substituent on the sulfamoyl nitrogen plays a critical role in determining potency and selectivity. For instance, a cyclopropyl group often leads to potent inhibition.[3]

  • Substitution on the Benzamide Nitrogen: Aromatic and heterocyclic moieties on the benzamide nitrogen can significantly modulate activity. For example, a 4-bromophenyl group has been shown to be a potent inhibitor of h-NTPDase1.[3]

  • Substitution on the Benzene Ring: Halogenation, particularly chlorination, on the benzoic acid ring can enhance inhibitory potency.[3]

Comparative Inhibitory Activity Data

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of representative sulfamoylbenzamide derivatives against various h-NTPDase isoforms.

CompoundR¹ (Sulfamoyl)R² (Benzamide)Arh-NTPDase1 IC₅₀ (µM)h-NTPDase2 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)h-NTPDase8 IC₅₀ (µM)Reference
2d CyclopropylOH2-Cl>50>50>500.28 ± 0.07[1]
3i Morpholinyl4-Bromophenyl4-Cl2.88 ± 0.13>500.72 ± 0.11>50[1]
3f Morpholinyl4-MethoxyphenylH>1000.27 ± 0.086.71 ± 0.04>50[1]
3j Benzyl4-Methoxyphenyl2-Cl>500.29 ± 0.073.16 ± 0.12>50[1]
4d CyclopropylCyclopropyl2-Cl>500.13 ± 0.010.20 ± 0.072.46 ± 0.09[1]

Modulators of Hepatitis B Virus (HBV) Capsid Assembly

Chronic Hepatitis B virus (HBV) infection remains a major global health problem. The viral capsid, which is essential for multiple stages of the viral life cycle, including genome replication and packaging, has emerged as a key target for novel antiviral therapies.[4] Capsid assembly modulators (CAMs) are small molecules that interfere with the normal process of capsid formation, leading to non-functional capsids and a reduction in viral replication.[4]

The HBV Replication Cycle and Mechanism of Capsid Assembly Modulators

The HBV replication cycle is complex, involving the conversion of the viral DNA into a covalently closed circular DNA (cccDNA) template for transcription of viral RNAs. The pregenomic RNA (pgRNA) is then encapsidated along with the viral polymerase, and reverse transcription occurs within the newly formed capsid. CAMs disrupt this process by binding to the core protein dimers, leading to the formation of aberrant, non-functional capsids.

HBV_Replication Entry 1. Entry into Hepatocyte Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA 4. cccDNA Formation Nuclear_Import->cccDNA Transcription 5. Transcription cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Translation 6. Translation pgRNA->Translation Capsid_Assembly 7. Capsid Assembly pgRNA->Capsid_Assembly Core_Protein Core Protein (Cp) Dimers Translation->Core_Protein Polymerase Polymerase (P) Translation->Polymerase Core_Protein->Capsid_Assembly Aberrant_Capsid Aberrant/Empty Capsid Core_Protein->Aberrant_Capsid Polymerase->Capsid_Assembly Normal_Capsid Normal Capsid (pgRNA + P) Capsid_Assembly->Normal_Capsid RT 8. Reverse Transcription Normal_Capsid->RT Mature_Capsid 9. Mature Capsid (rcDNA) RT->Mature_Capsid Envelopment 10. Envelopment & Secretion Mature_Capsid->Envelopment Nuclear_Recycling 11. Nuclear Recycling Mature_Capsid->Nuclear_Recycling Virion New Virions Envelopment->Virion Nuclear_Recycling->cccDNA CAM Sulfamoylbenzamide CAMs CAM->Core_Protein bind to CAM->Aberrant_Capsid

Caption: HBV replication cycle and the mechanism of capsid assembly modulators.

Structure-Activity Relationship of Sulfamoylbenzamide Derivatives as HBV CAMs

Several sulfamoylbenzamide derivatives have been identified as potent HBV CAMs. The SAR for this class of compounds highlights the importance of specific substitutions on the benzamide and sulfamoyl moieties for potent anti-HBV activity.

  • Substituents on the Benzamide Nitrogen: Aromatic rings with specific substitution patterns are crucial for activity. For example, a 3,4-difluorophenyl group is often found in potent inhibitors.

  • Substituents on the Sulfamoyl Nitrogen: Small alkyl or cycloalkyl groups on the sulfamoyl nitrogen can enhance antiviral potency.

  • Modifications to Improve Physicochemical Properties: Efforts have been made to improve the solubility and pharmacokinetic properties of these compounds, for instance, by introducing phenylboronic acid moieties.[4]

Comparative Anti-HBV Activity Data

The following table presents the anti-HBV activity (EC₅₀) and cytotoxicity (CC₅₀) of selected sulfamoylbenzamide derivatives.

CompoundR¹ (Sulfamoyl)R² (Benzamide)ArEC₅₀ (µM)CC₅₀ (µM)Reference
NVR 3-778 Methyl3,4-DifluorophenylH0.73 ± 0.2023.4 ± 7.0[4]
7b Methyl3,4-Difluorophenyl4-B(OH)₂0.83 ± 0.3319.4 ± 5.0[4]

Inhibitors of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, and survival.[5] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for the development of novel anticancer agents.[5]

The STAT3 Signaling Pathway

The STAT3 signaling pathway is activated by various cytokines and growth factors. Upon activation, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. Inhibitors can target different stages of this cascade.

STAT3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes DNA DNA STAT3_active->DNA translocates & binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Inhibitor N-substituted Sulfamoylbenzamide Inhibitor->STAT3_inactive inhibits phosphorylation

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-3-sulfamoylbenzamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-3-sulfamoylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。